Technical Documentation Center

4-(2-Amino-2-carboxyethyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Amino-2-carboxyethyl)benzoic acid
  • CAS: 22976-70-1

Core Science & Biosynthesis

Foundational

Engineering the Proteome: The Strategic Application of 4-(2-Amino-2-carboxyethyl)benzoic acid in Biochemical Research

Executive Summary In the rapidly evolving landscape of protein engineering and rational drug design, the limitations of the 20 canonical amino acids often bottleneck therapeutic innovation. 4-(2-Amino-2-carboxyethyl)benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of protein engineering and rational drug design, the limitations of the 20 canonical amino acids often bottleneck therapeutic innovation. 4-(2-Amino-2-carboxyethyl)benzoic acid , universally referred to in biochemical literature as 4-carboxyphenylalanine (p-Cpa) , has emerged as a critical non-canonical amino acid (ncAA). By combining the steric bulk of a phenylalanine aromatic ring with the electrostatic properties of a para-substituted carboxylate group, p-Cpa serves as a highly stable phosphotyrosine mimetic, a modulator of peptide self-assembly, and a bio-orthogonal handle for genetic code expansion.

This whitepaper provides an in-depth technical analysis of p-Cpa, detailing the causality behind its experimental applications, validated methodologies for its site-specific incorporation, and its quantitative impact on kinase inhibitor design.

Structural and Chemical Rationale: The "Why" Behind p-Cpa

As a Senior Application Scientist, the first question to address when designing a modified biologic is why a specific ncAA is chosen over a natural alternative or a post-translational modification (PTM).

The structure of p-Cpa features a standard amino acid backbone with a phenyl ring substituted at the para position by a carboxylic acid (-COOH). This specific geometry provides three distinct mechanistic advantages:

  • Phosphatase Resistance: While phosphotyrosine (p-Tyr) is the natural substrate for SH2 domain binding and kinase signaling, its phosphoester bond is rapidly hydrolyzed by endogenous protein tyrosine phosphatases (PTPs) in vivo. The carboxylate group of p-Cpa carries a negative charge at physiological pH, perfectly mimicking the electrostatic profile of a phosphate group, but it is completely impervious to enzymatic cleavage.

  • Cation- π Tuning: The electron-withdrawing nature of the carboxyl group significantly alters the π -electron cloud density of the aromatic ring. This allows researchers to fine-tune cation- π interactions with positively charged residues (like Arginine or Lysine) in target protein pockets[1].

  • Bio-orthogonal Reactivity: The carboxylate can serve as a unique chemical handle for downstream bioconjugation via standard EDC/NHS coupling chemistries, enabling the generation of antibody-drug conjugates (ADCs) without disrupting native lysine residues.

Core Biochemical Applications

Rational Design of Tyrosine Kinase Inhibitors

The protein tyrosine kinase pp60(c-src) is heavily implicated in cellular signaling, mitosis, and oncogenesis. Developing competitive inhibitors against Src requires molecules that can bind the active site with higher affinity than natural substrates.

Researchers hypothesized that the binding pocket for the Y+3 residue (three positions downstream of the phosphorylated tyrosine) contains a positively charged region capable of ionic interactions. By substituting native phenylalanine with p-Cpa in cyclic decapeptides, researchers achieved a massive leap in binding affinity. The causality is clear: the negatively charged carboxylate of p-Cpa forms a strong electrostatic salt bridge with the kinase's basic residues, while the aromatic ring maintains necessary hydrophobic contacts [2].

Kinase K Src Kinase Active Site S Natural Substrate (Tyrosine) K->S Native Binding I Cyclic Peptide Inhibitor (with p-Cpa) K->I Competitive Binding P Phosphorylation Event S->P B Cation-π / Electrostatic Interaction I->B X Inhibition of Phosphate Transfer B->X X->P Blocks

Fig 1. Mechanism of Src kinase inhibition by p-Cpa-containing cyclic peptides.

Genetic Code Expansion & Site-Specific Mutagenesis

To study proteins in their native context, scientists must incorporate p-Cpa directly into living cells. This is achieved via amber suppression technology. By utilizing an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS)—specifically the p-cyanophenylalanine specific synthetase (pCNF-RS)—researchers can coax E. coli translation machinery into incorporating p-Cpa in response to the UAG stop codon [3]. This polysubstrate specificity allows for the precise, site-directed placement of p-Cpa without global amino acid substitution.

G A E. coli Host Cell B Target mRNA (UAG Stop Codon) A->B C Orthogonal tRNA(CUA) A->C D Orthogonal aaRS (e.g., pCNF-RS) A->D G Ribosomal Translation B->G F Aminoacylated tRNA C->F D->F Catalyzes E 4-Carboxyphenylalanine (p-Cpa) E->F F->G Reads UAG H Engineered Protein (Site-Specific p-Cpa) G->H Elongation

Fig 2. Site-specific incorporation of p-Cpa via orthogonal amber suppression.

Modulating Peptide Self-Assembly and Amyloidogenesis

In the study of Type II Diabetes, the self-assembly of human islet amyloid polypeptide (hIAPP) into toxic fibrils is a major pathological hallmark. By systematically replacing native phenylalanine residues with p-Cpa, researchers discovered that the electron-withdrawing nature of the para-carboxyl group disrupts the π−π stacking required for amyloid fibril formation. This demonstrates p-Cpa's utility not just as an active binding agent, but as a structural disruptor for studying protein misfolding [1].

Quantitative Analysis: Inhibitor Efficacy

To illustrate the profound impact of p-Cpa on rational drug design, we summarize the kinetic data from the development of pp60(c-src) inhibitors. The data clearly shows that p-Cpa outperforms both the native amino acid and mimics the binding affinity of the highly unstable phosphotyrosine.

Table 1: Comparative Inhibition of pp60(c-src) by Phenylalanine Analogues at Position Y+3

Peptide Modification Ki​ ( μ M)Relative Potency IncreaseMechanistic Advantage
Parent Peptide (Phe) 150.01x (Baseline)Standard hydrophobic binding; low affinity.
Phosphotyrosine (p-Tyr) 1.1~136xStrong electrostatic interaction; highly susceptible to rapid in vivo phosphatase degradation.
4-Carboxyphenylalanine (p-Cpa) 0.85~176xOptimal cation- π and electrostatic binding; completely phosphatase-resistant.

(Data synthesized from )[2]

Experimental Methodology: Self-Validating Amber Suppression Protocol

To ensure reproducibility and trustworthiness, the following protocol outlines the site-specific incorporation of p-Cpa into a target protein using a self-validating orthogonal translation system.

Objective: Express a recombinant target protein with p-Cpa incorporated at a specific user-defined residue.

  • Step 1: Plasmid Construction & Mutagenesis

    • Utilize site-directed mutagenesis to mutate the codon of the target residue within your expression plasmid (e.g., pET vector) to the amber stop codon (TAG).

    • Validation Checkpoint 1: Confirm the mutation via Sanger sequencing.

  • Step 2: Co-Transformation

    • Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the mutated target plasmid and a secondary reporter plasmid containing the orthogonal pCNF-RS / tRNA(CUA) pair.

  • Step 3: Culture and UAA Supplementation

    • Inoculate cells in 2xYT or LB medium containing appropriate antibiotics. Grow at 37°C until the OD600​ reaches 0.5 - 0.6.

    • Causality Note: Supplement the culture with 1–2 mM of p-Cpa immediately prior to induction. Adding the unnatural amino acid too early causes metabolic stress; adding it too late results in premature translation termination at the amber codon.

  • Step 4: Induction and Expression

    • Induce protein expression with 1 mM IPTG. Concurrently, run a negative control culture (induced, but without p-Cpa supplementation).

    • Validation Checkpoint 2: Analyze whole-cell lysates via SDS-PAGE. A full-length protein band should only appear in the culture containing p-Cpa, proving that the orthogonal system is strictly dependent on the ncAA.

  • Step 5: Purification and Mass Spectrometry

    • Purify the protein via standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Validation Checkpoint 3: Perform Electrospray Ionization Mass Spectrometry (ESI-MS) on the intact protein. The observed mass must match the theoretical mass of the protein containing p-Cpa, confirming exact incorporation and ruling out the misincorporation of canonical amino acids.

References

  • McMurray, J.S., et al. (2000). "Cyclic peptides incorporating 4-carboxyphenylalanine and phosphotyrosine are potent inhibitors of pp60(c-)(src)". Biochemistry. Available at:[Link]

  • Wang, J., et al. (2010). "An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity". ACS Chemical Biology. Available at:[Link]

  • Marek, P., et al. (2010). "Aromaticity and amyloid formation: Effect of π -electron distribution and aryl substituent geometry on the self-assembly of peptides derived from hIAPP22–29". Journal of the American Chemical Society. Available at:[Link]

Sources

Exploratory

Whitepaper: Mechanism of Action and Applications of 4-(2-Amino-2-carboxyethyl)benzoic Acid Derivatives in Protein Engineering

Executive Summary 4-(2-Amino-2-carboxyethyl)benzoic acid, universally recognized in peptide chemistry as 4-carboxyphenylalanine (p-COOH-Phe) , is a non-canonical amino acid (ncAA) characterized by a para-substituted carb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Amino-2-carboxyethyl)benzoic acid, universally recognized in peptide chemistry as 4-carboxyphenylalanine (p-COOH-Phe) , is a non-canonical amino acid (ncAA) characterized by a para-substituted carboxylic acid on its aromatic side chain[1]. As a structural analog of tyrosine and phenylalanine, p-COOH-Phe serves as a critical mechanistic probe and functional moiety in advanced drug design, orthogonal translation systems, and the study of supramolecular protein assemblies[2]. This technical guide dissects the physicochemical mechanisms by which p-COOH-Phe modulates molecular interactions and provides validated, self-correcting protocols for its integration into synthetic and recombinant proteins.

Core Mechanistic Principles

Electronic Modulation of Aromaticity and π-π Stacking

The self-assembly of amyloidogenic proteins, such as the human islet amyloid polypeptide (hIAPP), relies heavily on π-π stacking and cation-π interactions mediated by aromatic residues[2]. The substitution of native phenylalanine with p-COOH-Phe introduces a strong electron-withdrawing group (EWG) to the aromatic ring. This modification significantly depletes the π-electron cloud density.

Mechanistic studies reveal a distinct causality: while electron-donating groups (e.g., p-amino) disrupt amyloid fibrillization via electronic repulsion, EWGs like the p-carboxy group permit aggregation but fundamentally alter the kinetic landscape and polymorphic structure of the resulting fibrils[2][3]. This proves that the electronic nature of the aryl substituent, rather than its steric bulk, is the primary driver of amyloid inhibition[4].

Subsite Targeting in Metalloproteases and Protein-Protein Interactions (PPIs)

In the context of enzyme inhibition, p-COOH-Phe derivatives exploit specific electrostatic and hydrogen-bonding interactions within target binding pockets. For instance, in the development of Botulinum Neurotoxin Type B (BoNT/B) inhibitors, the S1 subsite exhibits a distinct preference for the p-carboxybenzyl moiety[5]. The p-carboxylate group is precisely oriented by the benzyl ring to form optimal electrostatic interactions with the zinc-metalloprotease active site, yielding high-affinity inhibition[5]. Furthermore, p-COOH-Phe has been utilized to optimize peptide-based inhibitors of the influenza polymerase PA-PB1 subunit interaction, where the polar carboxy group enhances solubility while maintaining critical binding affinity at the PPI interface[6].

Breaking Immunological Tolerance via Genetic Code Expansion

In biotherapeutics, genetically encoded p-COOH-Phe is leveraged to break immunological tolerance. By incorporating this ncAA into a target protein (e.g., a tumor-associated antigen), the immune system recognizes the modified protein as "non-self"[7]. The p-carboxy group acts as a highly polar neo-epitope anchor, stimulating a robust cross-reactive antibody response against the native, unmodified disease-associated antigen[7][8].

Quantitative Data Summaries

To facilitate rapid comparative analysis, the mechanistic outcomes of p-COOH-Phe substitutions are summarized below.

Table 1: Effect of Aryl Substituent Electronics on hIAPP22-29 Amyloid Aggregation [2][3]

Phenylalanine DerivativeSubstituent TypeElectronic EffectAggregation PropensityMechanistic Outcome
Native Phenylalanine NoneBaseline π-cloudHigh (Fibrils)Standard π-π stacking
4-Aminophenylalanine Electron Donatingπ-cloud enrichmentNone (Inhibited)Electronic repulsion blocks β-sheet
4-Carboxyphenylalanine Electron Withdrawingπ-cloud depletionHigh (Altered Kinetics)Aggregation proceeds via alternative packing
4-Nitrophenylalanine Electron WithdrawingStrong π depletionHigh (Altered Kinetics)Aromaticity not strictly required for packing

Table 2: Inhibitory Potencies of β-Amino Thiol Derivatives against BoNT/B [5]

Inhibitor Side Chain (P1 Position)Subsite InteractionKi (μM)
Unsubstituted BenzylHydrophobic S1> 100
p-MethylbenzylWeak Hydrophobic85
p-Carboxybenzyl (p-COOH-Phe) Electrostatic S1 11

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed with internal validation checkpoints to ensure causality and reproducibility.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of p-COOH-Phe Peptides[4][9]

Rationale: The p-carboxy group of p-COOH-Phe must be orthogonally protected during standard Fmoc-SPPS to prevent unwanted branching or cross-linking during activation. Step-by-Step Workflow:

  • Resin Preparation: Swell Rink amide resin (0.59 mmol/g substitution) in DMF for 30 minutes to ensure uniform accessibility of reactive sites.

  • Amino Acid Activation: Use Fmoc-Phe(4-OtBu)-OH (tert-butyl protected carboxy group). Pre-activate 3.0 equivalents of the amino acid with HBTU/HOBt and N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.

    • Validation Checkpoint: The solution should turn pale yellow, indicating active ester formation without premature degradation.

  • Coupling: Add the activated mixture to the resin. Agitate for 45 minutes at room temperature.

    • Validation Checkpoint: Perform a Kaiser test; a negative result (yellow beads) validates complete coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

    • Validation Checkpoint: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm to quantify deprotection efficiency.

  • Cleavage and Global Deprotection: Cleave the peptide using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% H2O, and 2.5% Triisopropylsilane (TIS) for 2.5 hours. The TFA simultaneously removes the t-butyl protecting group from the p-carboxy moiety.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Biosynthetic Incorporation via Orthogonal Translation Systems (OTS)[7][8]

Rationale: To incorporate p-COOH-Phe into recombinant proteins, an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate amber suppressor tRNA (tRNACUA) must selectively charge the ncAA without cross-reacting with endogenous host machinery. Step-by-Step Workflow:

  • Plasmid Construction: Engineer the target gene with an amber nonsense codon (TAG) at the desired incorporation site (e.g., a solvent-exposed loop for bioconjugation).

  • Co-Transformation: Co-transform E. coli (e.g., BL21(DE3)) with the target plasmid and a pEVOL plasmid encoding the engineered orthogonal aaRS/tRNACUA pair specific for p-COOH-Phe.

  • Expression Induction: Grow cells in LB medium at 37°C to OD600 = 0.6. Supplement the media with 2 mM p-COOH-Phe (pre-dissolved in 1M NaOH and neutralized). Induce expression with 1 mM IPTG and 0.2% arabinose.

    • Causality Note: Arabinose induces the aaRS to build the orthogonal pool, while IPTG induces the target protein transcription.

  • Validation (Mass Spectrometry): Purify the protein via Ni-NTA affinity chromatography. Perform Intact Mass ESI-MS.

    • Validation Checkpoint: The observed mass must exactly match the theoretical mass of the protein containing p-COOH-Phe, confirming zero misincorporation of canonical amino acids at the TAG site.

Visualizations

OTS_Mechanism UAA p-COOH-Phe (Unnatural AA) aaRS Engineered aaRS (Orthogonal) UAA->aaRS Substrate Binding tRNA tRNACUA (Amber Suppressor) aaRS->tRNA Aminoacylation (ATP dependent) tRNA->aaRS Recognition Ribosome Ribosome Complex tRNA->Ribosome Delivery to A-site Protein Engineered Protein (Site-Specific p-COOH-Phe) Ribosome->Protein Peptide Elongation mRNA mRNA Transcript (Contains UAG) mRNA->Ribosome Decoding (UAG)

Caption: Biosynthetic incorporation of p-COOH-Phe using an orthogonal aaRS/tRNACUA pair.

Amyloid_Mechanism Native Native Phenylalanine (Standard π-electron cloud) Agg1 Rapid β-Sheet Nucleation (Standard Amyloid Fibrils) Native->Agg1 Favorable π-π stacking pCOOH p-COOH-Phe (EWG) (Depleted π-electron cloud) Agg2 Altered Packing Kinetics (Polymorphic Aggregates) pCOOH->Agg2 Reduced π-stacking, polar interactions dominate pNH2 p-NH2-Phe (EDG) (Enriched π-electron cloud) Agg3 Complete Inhibition (Fibrillization Blocked) pNH2->Agg3 Strong electronic repulsion between monomers

Caption: Effect of electron-withdrawing (EWG) vs. electron-donating (EDG) groups on amyloidogenesis.

Sources

Foundational

Synthesis Pathways and Orthogonal Protection Strategies for 4-(2-Amino-2-carboxyethyl)benzoic Acid

Target Molecule: 4-(2-Amino-2-carboxyethyl)benzoic acid (Synonyms: 4-carboxy-L-phenylalanine, p-carboxyphenylalanine, pCPA). CAS Registry Number: 126109-42-0 (L-enantiomer)[1][2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(2-Amino-2-carboxyethyl)benzoic acid (Synonyms: 4-carboxy-L-phenylalanine, p-carboxyphenylalanine, pCPA). CAS Registry Number: 126109-42-0 (L-enantiomer)[1][2].

Executive Summary & Chemical Significance

In the realm of modern protein engineering and peptide-based drug discovery, the incorporation of non-canonical amino acids (ncAAs) is a critical lever for tuning pharmacokinetic properties, target affinity, and structural stability[2]. 4-(2-Amino-2-carboxyethyl)benzoic acid, commonly referred to as 4-carboxy-L-phenylalanine (pCPA), is a highly sought-after phenylalanine derivative characterized by a carboxylic acid moiety at the para position of the phenyl ring[3].

As a Senior Application Scientist, I frequently utilize pCPA to mimic phosphotyrosine in the development of tyrosine kinase inhibitors (such as pp60c-src inhibitors)[4][5], to design highly selective opioid receptor antagonists[6], and to engineer potent inhibitors of Botulinum Neurotoxin Type B (BoNT/B)[7]. The core challenge in synthesizing pCPA lies in installing the para-carboxyl group without compromising the delicate stereochemistry of the α -carbon, while simultaneously preparing the molecule with orthogonal protecting groups suitable for Solid-Phase Peptide Synthesis (SPPS)[8][9].

Mechanistic Design: Overcoming the para-Substitution Challenge

The de novo synthesis of enantiopure ncAAs often suffers from poor yields and complex chiral resolution steps. Therefore, the most robust strategy is the Chiral Pool Approach , utilizing naturally abundant L-Tyrosine as the starting scaffold[9][10].

The mechanistic hurdle is the conversion of the phenolic hydroxyl group of L-tyrosine into a carbon-based carboxylate. Phenols are notoriously poor leaving groups and resist oxidative addition by transition metals. To bypass this, the phenol must be converted into a highly electron-withdrawing trifluoromethanesulfonate (triflate) ester[10]. This transformation weakens the carbon-oxygen bond, facilitating facile oxidative insertion by a Palladium(0) catalyst. Once the Pd(0) complex inserts into the aryl-triflate bond, carbon monoxide (CO) can coordinate and insert, followed by nucleophilic attack from an alcohol (e.g., methanol) to yield the para-carboxylate framework[8][11].

Pathway A L-Tyrosine (Chiral Pool) B N-Boc-Tyr-OMe A->B Boc2O, MeOH/HCl C N-Boc-Tyr(OTf)-OMe B->C Tf2O, Pyridine (Triflation) D N-Boc-pCPA(OMe)-OMe C->D Pd(OAc)2, CO, MeOH (Carbonylation) E 4-Carboxy-L-phenylalanine (pCPA) D->E LiOH, then HCl (Hydrolysis)

Palladium-catalyzed carbonylation pathway from L-Tyrosine to pCPA.

Comparative Analysis of Synthesis Pathways

While Pd-catalyzed carbonylation is the gold standard, alternative routes exist depending on the available starting materials and scale requirements. The table below synthesizes the quantitative data and operational parameters of the primary methodologies.

Synthesis StrategyStarting MaterialKey Catalyst/ReagentOverall YieldEnantiomeric Excess (ee)Operational Scalability
Pd-Catalyzed Carbonylation [8][9]L-TyrosinePd(OAc)₂, dppf, CO gas65–75%>98%High (Multi-gram, highly reproducible)
Oxidation of p-Tolylalanine p-Methyl-L-phenylalanineKMnO₄ or RuO₄40–50%>95%Moderate (Harsh oxidation can cause side reactions)
Cross-Coupling (Formylation) [4]4-Iodo-L-phenylalaninePd(PPh₃)₄, CO, H₂60–70%>98%Moderate (Requires specialized pressure vessels)
Asymmetric Hydrogenation 4-Carboxycinnamic acidRh(I)-Chiral Phosphine85–90%90–95%High (Preferred for industrial ton-scale production)

Causality Note: The Pd-catalyzed carbonylation route is preferred in research settings because it allows for the late-stage introduction of orthogonal protecting groups (e.g., converting the methyl ester to a cyclohexyl or tert-butyl ester) directly onto the para-position prior to SPPS integration[8][9].

Integration into Solid-Phase Peptide Synthesis (SPPS)

To utilize pCPA in , the amino acid must be orthogonally protected[8][9]. If the para-carboxyl group is left unprotected, it will act as an acylating agent during peptide coupling, leading to branched peptide chains and catastrophic yield loss[12].

The α -amine is protected with an Fmoc group (base-labile), the α -carboxyl remains free for coupling, and the para-carboxyl is typically protected as a tert-butyl (tBu) or cyclohexyl (Chx) ester (acid-labile)[8]. This ensures the side-chain remains inert during the iterative piperidine deprotection and HATU/DIPEA coupling cycles, only revealing the free para-carboxyl during the final global cleavage with Trifluoroacetic acid (TFA).

SPPS R Solid Support Resin D1 Fmoc Deprotection (20% Piperidine) R->D1 C1 Coupling: Fmoc-pCPA(OtBu)-OH + HATU/DIPEA D1->C1 Free Amine D2 Fmoc Deprotection (20% Piperidine) C1->D2 Amide Bond Formed E Elongation & Cleavage (TFA/Scavengers) D2->E P Target Peptide with pCPA Residue E->P Global Deprotection

Integration of orthogonally protected pCPA into Fmoc-SPPS workflow.

Step-by-Step Experimental Methodology: Synthesis of Fmoc-pCPA(OtBu)-OH

This protocol represents a self-validating system. Each intermediate must be isolated and verified to prevent downstream catalytic poisoning.

Step 1: Preparation of N-Boc-Tyr(OTf)-OMe

  • Dissolve N-Boc-L-Tyrosine methyl ester (10.0 g, 33.8 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Add anhydrous pyridine (8.2 mL, 101.4 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 6.8 mL, 40.5 mmol) over 30 minutes. Causality: Slow addition controls the exothermic reaction and prevents the degradation of the Boc protecting group.

  • Stir for 2 hours at room temperature. Quench with 1N HCl, extract with DCM, wash with brine, and dry over MgSO₄.

  • Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc 4:1). The removal of residual pyridine is critical; trace amines will poison the Pd catalyst in Step 2.

Step 2: Palladium-Catalyzed Carbonylation

  • In a high-pressure Parr reactor, dissolve N-Boc-Tyr(OTf)-OMe (10.0 g, 23.4 mmol) in anhydrous methanol (80 mL) and anhydrous DMF (20 mL).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.26 g, 5 mol%), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 1.3 g, 10 mol%), and triethylamine (TEA, 6.5 mL, 46.8 mmol).

  • Purge the reactor with Argon (3x), then pressurize with Carbon Monoxide (CO) gas to 50 psi.

  • Heat the mixture to 70 °C and stir for 16 hours. Causality: Maintaining 70 °C ensures high turnover frequency while preventing thermal racemization of the α -carbon[9][10].

  • Validation: Vent CO safely. Filter the mixture through a Celite pad to remove palladium black. Concentrate the filtrate to yield N-Boc-pCPA(OMe)-OMe.

Step 3: Selective Hydrolysis and Orthogonal Reprotection

  • Treat N-Boc-pCPA(OMe)-OMe with 1.1 equivalents of LiOH in THF/H₂O (3:1) at 0 °C to selectively hydrolyze the α -methyl ester, leaving the para-methyl ester largely intact (due to steric and electronic differentiation).

  • Further orthogonal manipulation (e.g., transesterification to the tert-butyl ester and exchanging the Boc group for an Fmoc group via standard protocols) yields the final SPPS-ready building block: Fmoc-pCPA(OtBu)-OH [9].

Conclusion

The synthesis of 4-(2-Amino-2-carboxyethyl)benzoic acid demands rigorous attention to chemoselectivity and stereopreservation. By leveraging the chiral pool of L-Tyrosine and employing robust palladium-catalyzed carbonylation techniques, researchers can efficiently access this critical non-canonical amino acid. Proper orthogonal protection, specifically utilizing tert-butyl or cyclohexyl esters at the para-position, guarantees seamless integration into automated solid-phase peptide synthesis workflows, unlocking new frontiers in structure-activity relationship (SAR) studies and therapeutic design.

References
  • Wang, W., Obeyesekere, N. U., & McMurray, J. S. (1996). Stereospecific synthesis of 4-carboxyphenylalanine and derivatives for use in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 37(37), 6661-6664.[Link]

  • Franz, R. G., Weinstock, J., Calvo, R. R., Samanen, J., & Aiyar, N. (1994). SYNTHESIS OF A S-4-CARBOXYPHENYLALANINE DERIVATIVE FOR USE IN PEPTIDE SYNTHESIS. Organic Preparations and Procedures International, 26(5), 533-538.[Link]

  • Shieh, W. C., & Carlson, J. A. (1992). A simple asymmetric synthesis of 4-arylphenylalanines via palladium-catalyzed cross coupling reaction of arylboronic acids with tyrosine triflate. The Journal of Organic Chemistry, 57(1), 379-381.[Link]

  • Lai, J. H., Marsilje, T. H., Choi, S., Nair, S. A., & Hangauer, D. G. (1998). The design, synthesis and activity of pentapeptide pp60c-src inhibitors containing L-phosphotyrosine mimics. Journal of Peptide Research, 51(4), 271-281.[Link]

  • Tilley, J. W., Sarabu, R., Wagner, R., & Mulkerins, K. (1990). Preparation of carboalkoxyalkylphenylalanine derivatives from tyrosine. The Journal of Organic Chemistry, 55(3), 906-910.[Link]

Sources

Exploratory

Technical Whitepaper: Safety Profiling and Handling Protocols for 4-(2-Amino-2-carboxyethyl)benzoic acid

Executive Summary 4-(2-Amino-2-carboxyethyl)benzoic acid—widely recognized in biochemical literature as p-carboxyphenylalanine or 4-carboxy-L-phenylalanine —is a highly specialized unnatural amino acid (UAA). Its unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Amino-2-carboxyethyl)benzoic acid—widely recognized in biochemical literature as p-carboxyphenylalanine or 4-carboxy-L-phenylalanine —is a highly specialized unnatural amino acid (UAA). Its unique molecular architecture features a para-substituted benzoic acid moiety on the phenylalanine side chain. This reactive carboxyl handle makes it an indispensable building block in the development of next-generation therapeutics, including humanized antibody-drug conjugates (ADCs)[1][2], peptide-based inhibitors, and engineered immunogens designed to break immunological tolerance[3].

Because of its zwitterionic nature and fine crystalline powder form, handling this compound requires strict adherence to Safety Data Sheet (SDS) guidelines[4]. This whitepaper synthesizes the physicochemical properties, hazard profiles, and self-validating laboratory protocols necessary for the safe and effective utilization of 4-(2-Amino-2-carboxyethyl)benzoic acid in advanced drug development.

Structural Causality & Physicochemical Profiling

The behavior of 4-(2-Amino-2-carboxyethyl)benzoic acid in both biological systems and laboratory environments is dictated by its structural causality. The molecule possesses three ionizable groups: an alpha-carboxyl group, an alpha-amino group, and a para-carboxyl group on the aromatic ring.

  • Solubility Causality: At neutral pH, the compound exists as a zwitterion with a net negative charge, but its highly stable crystal lattice energy makes it poorly soluble in both pure water and standard organic solvents (like DCM or DMF). Complete dissolution requires disruption of this lattice via highly polar aprotic solvents (e.g., DMSO) or basic aqueous conditions that fully deprotonate the para-carboxyl group.

  • Physical State Causality: Supplied as a lyophilized or finely milled powder, the compound is highly susceptible to electrostatic charging. This physical property directly causes its primary laboratory hazard: rapid aerosolization (dust formation) upon opening containers or transferring material[4].

Hazard Assessment & Safety Data Sheet (SDS) Analysis

According to established chemical safety databases and SDS documentation[4][5], 4-(2-Amino-2-carboxyethyl)benzoic acid is classified primarily as an irritant. The hazards are mechanically and chemically linked to its dust-forming properties. When inhaled or deposited on the ocular mucosa, the dual carboxylic acid groups undergo rapid hydration, causing localized pH drops that manifest as acute chemical irritation.

First-Aid Causality:

  • Inhalation: Move to fresh air immediately. Causality: Removes the source of mechanical respiratory irritation[4].

  • Skin/Eye Contact: Wash off with soap and plenty of water; rinse eyes cautiously. Causality: Dilutes and neutralizes the localized acidic microenvironment caused by the para-carboxyl group[4].

Table 1: Physicochemical and GHS Hazard Profile
Property / HazardValue / ClassificationCausality / Laboratory Implication
Chemical Name 4-(2-Amino-2-carboxyethyl)benzoic acidDual carboxyl groups dictate zwitterionic behavior.
CAS Number 126109-42-0 (L-isomer) / 22976-70-1Essential for accurate SDS tracking and compliance[4].
Physical State Solid, crystalline powderHigh risk of electrostatic aerosolization and dust formation.
GHS: Skin Irritation Category 2 (H315)Acidic hydration on sweaty skin causes mild/moderate irritation.
GHS: Eye Irritation Category 2A (H319)Contact with ocular fluid causes rapid pH drop and irritation.
GHS: STOT SE Category 3 (H335)Inhalation of fine dust causes mechanical respiratory irritation.

Risk Mitigation & Laboratory Handling Workflows

To mitigate the hazards outlined in the SDS, handling must be governed by strict engineering controls and self-validating safety workflows.

  • Engineering Controls: Weighing must be performed in a ductless fume hood or a vented balance enclosure to prevent inhalation of aerosolized dust[4].

  • PPE: Nitrile gloves, safety goggles, and an N95/P100 particulate respirator are mandatory if handled outside a containment hood[4].

  • Anti-Static Measures: Use PTFE-coated spatulas and grounded static-dissipative mats. Self-Validation: The absence of visible powder residue repelled onto the balance draft shield confirms successful static mitigation.

HazardWorkflow N1 4-(2-Amino-2-carboxyethyl) benzoic acid (Powder) N2 Hazard Assessment (SDS Review) N1->N2 Initiate N3 PPE & Environment (Fume Hood, N95/P100) N2->N3 Mandates N4 Weighing Protocol (Anti-static tools) N3->N4 Enables N5 Solubilization (DMSO / Basic Aqueous) N4->N5 Prepares N6 Downstream Application N5->N6 Integrates

Workflow for safe handling and hazard mitigation of 4-(2-Amino-2-carboxyethyl)benzoic acid.

Advanced Methodologies: Solubilization & Orthogonal Translation

Protocol 1: Safe Solubilization and Stock Preparation

Objective: Prepare a 100 mM stock solution for peptide synthesis or biological assays without generating hazardous dust.

  • Preparation: Tare a static-free, sealed glass vial inside a vented balance enclosure. Weigh the required mass of the UAA.

  • Primary Wetting: Add 10% final volume of DMSO directly to the powder.

    • Causality: Wetting the powder before adding aqueous buffers prevents aerosolization and overcomes the high lattice energy of the crystal.

  • Buffer Addition: Add 90% final volume of 100 mM Tris-HCl (pH 8.5).

  • Self-Validation & Adjustment: Sonicate for 60 seconds. The solution will likely be turbid. Measure the pH; if pH < 7.5, add 1M NaOH in 1 µL increments. Validation: The protocol is self-validating when the turbid suspension transitions to an optically clear solution, confirming complete deprotonation of the para-carboxyl group.

Protocol 2: Orthogonal Translation (Amber Suppression) Workflow

Objective: Incorporate p-carboxyphenylalanine into a target therapeutic protein using an engineered aminoacyl-tRNA synthetase (aaRS).

  • Plasmid Co-transfection: Co-transform E. coli BL21(DE3) with a plasmid encoding the target protein (containing a UAG amber codon) and a plasmid encoding an evolved aaRS/tRNA pair.

    • Causality Note: Standard engineered synthetases (like pCNF-RS) fail to incorporate p-carboxyphenylalanine because its hydrogen-bond donating/accepting carboxyl group disrupts the hydrophobic binding pocket[6]. A specifically evolved variant (e.g., pCOOH-RS) with a compensatory hydrogen-bond network must be utilized.

  • UAA Induction: Grow cells to OD600 = 0.6. Add the solubilized 4-(2-Amino-2-carboxyethyl)benzoic acid (from Protocol 1) to a final concentration of 2 mM.

  • Expression: Induce with 1 mM IPTG for 12 hours at 30°C.

  • Self-Validation (Reporter Readout): Use a superfolder GFP (sfGFP) reporter with a TAG mutation at permissive site 150. Validation: If the UAA is not incorporated, translation terminates prematurely. A positive fluorescent signal acts as an immediate, self-validating readout of successful amber suppression. Confirm exact mass via LC-MS to rule out misincorporation.

AmberSuppression UAA p-Carboxyphenylalanine (UAA) RS Evolved aaRS (pCOOH-RS) UAA->RS Substrate Complex Aminoacyl-tRNA RS->Complex Acylation tRNA Orthogonal tRNA tRNA->RS Substrate Ribosome Ribosome (UAG Codon) Complex->Ribosome Decoding Protein Modified Protein Ribosome->Protein Translation

Orthogonal translation pathway for incorporating p-carboxyphenylalanine via amber suppression.

Quantitative Data & Comparative Analysis

The successful utilization of 4-(2-Amino-2-carboxyethyl)benzoic acid relies heavily on selecting the correct engineered aaRS. As demonstrated in polysubstrate specificity screens, the presence of the carboxyl group drastically alters binding affinity compared to other para-substituted analogs[6].

Table 2: Polysubstrate Specificity and Translation Efficiency
Unnatural Amino Acid (UAA)aaRS Variant UsedRelative sfGFP YieldCausality of Efficiency / Binding Dynamics
p-Cyanophenylalanine pCNF-RS100% (Baseline)Optimal steric fit for the engineered hydrophobic pCNF-RS binding pocket[6].
p-Carboxyphenylalanine pCNF-RS< 5% (Negligible)Hydrogen-bond donating/accepting substituent severely disrupts hydrophobic pocket binding[6].
p-Carboxyphenylalanine Evolved pCOOH-RS> 85%Engineered hydrogen-bond network in the aaRS active site stabilizes the para-carboxylate.

References

  • Title: An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity Source: National Institutes of Health (PMC) URL: [Link]

  • Title: 4-CARBOXY-L-PHENYLALANINE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: WO2019191728A1 - Humanized anti-prostate-specific membrane antigen (psma)
  • Title: WO2020168017A1 - Compositions containing, methods and uses of antibody-tlr agonist conjugates Source: Google Patents URL
  • Title: KR20100125290A - Breaking immunological tolerance with a genetically encoded unnatural amino acid Source: Google Patents URL

Sources

Foundational

4-(2-Amino-2-carboxyethyl)benzoic acid: A Comprehensive Technical Guide to 4-Carboxyphenylalanine in Protein Engineering and Therapeutics

Executive Summary 4-(2-Amino-2-carboxyethyl)benzoic acid , commonly referred to as 4-Carboxy-L-phenylalanine or p-carboxyphenylalanine (pCPA) , is a highly versatile non-canonical amino acid (ncAA). Characterized by a ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Amino-2-carboxyethyl)benzoic acid , commonly referred to as 4-Carboxy-L-phenylalanine or p-carboxyphenylalanine (pCPA) , is a highly versatile non-canonical amino acid (ncAA). Characterized by a carboxyl functional group at the para position of the phenyl ring, pCPA serves a dual purpose in modern biochemistry: it acts as a hydrolytically stable bioisostere for phosphotyrosine (pTyr) in peptide mimetics, and it provides a unique, site-specific bioconjugation handle for recombinant proteins[1][2].

This whitepaper provides an in-depth analysis of pCPA, bridging the gap between its fundamental physicochemical properties, chemical synthesis, orthogonal genetic encoding, and its advanced applications in antibody-drug conjugates (ADCs) and immunology.

Physicochemical Profiling & Structural Causality

The utility of pCPA is fundamentally driven by its structural geometry and electronic distribution. The para-carboxyl group introduces a negative charge at physiological pH, mimicking the steric and electrostatic profile of a phosphate group on tyrosine, but with complete resistance to endogenous phosphatases[3].

Chemical Identity & Properties
PropertyValueCausality / Implication
IUPAC Name 4-[(2S)-2-amino-2-carboxyethyl]benzoic acidDefines the L-enantiomeric configuration required for biological incorporation[2].
CAS Number 126109-42-0Standard identifier for reagent procurement[1].
Molecular Formula C₁₀H₁₁NO₄Contains an additional carboxylate compared to canonical phenylalanine[2].
Molecular Weight 209.20 g/mol Mass shift of +44 Da relative to Phenylalanine, detectable via LC-MS[2].
Functional Motif para-Carboxyl (-COOH)Acts as a pTyr mimetic for SH2 domain binding; provides an orthogonal site for amide/ester bioconjugation[3][4].

Chemical Synthesis & Solid-Phase Peptide Synthesis (SPPS)

Asymmetric Synthesis of pCPA Derivatives

The synthesis of enantiomerically pure L-pCPA often utilizes palladium-catalyzed cross-coupling reactions. A standard approach involves the carbonylation of a protected tyrosine triflate or a Suzuki-Miyaura cross-coupling using arylboronic acids[5][6]. To utilize pCPA in SPPS, orthogonal protection is mandatory. The α-amine is typically protected with an Fmoc (or Boc) group, while the para-carboxyl group must be protected with a moiety stable to basic Fmoc-deprotection conditions but labile to final acidic cleavage (e.g., a tert-butyl or cyclohexyl ester)[5].

Self-Validating Protocol: Fmoc-SPPS Incorporation of pCPA

To ensure high-fidelity incorporation of pCPA into synthetic peptides without cross-reactivity or epimerization[7], follow this validated workflow:

  • Step 1: Resin Preparation & Swelling

    • Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Step 2: Amino Acid Activation (Causality: Preventing Epimerization)

    • Dissolve 3.0 equivalents of Fmoc-p-carboxy(OtBu)-L-Phe-OH in DMF.

    • Add 2.9 eq of HATU and 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: HATU provides rapid activation of the sterically unhindered α-carboxyl group, minimizing the residence time of the activated intermediate and preventing epimerization.

  • Step 3: Coupling & Capping

    • Add the activated mixture to the resin; agitate for 45 minutes at room temperature.

    • Validation Checkpoint: Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat Step 2.

    • Cap unreacted amines using acetic anhydride/pyridine (1:1) to prevent deletion sequences.

  • Step 4: Fmoc Deprotection

    • Treat resin with 20% piperidine in DMF (2 × 10 mins). The tert-butyl protection on the para-carboxyl remains intact.

  • Step 5: Cleavage & Global Deprotection

    • Treat the resin with a cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the tert-butyl group from the para-carboxyl of pCPA.

  • Step 6: Analytical Validation

    • Precipitate in cold diethyl ether, centrifuge, and analyze via LC-MS. The presence of the target mass confirms the successful deprotection of the para-carboxyl group.

Genetic Encoding via Orthogonal Translation

For recombinant proteins, pCPA is incorporated using expanded genetic code technologies. This relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate amber suppressor tRNA (tRNA_CUA)[8][9].

Mechanistic Causality of aaRS Selection

Wild-type synthetases cannot accommodate pCPA due to steric clashes and electrostatic repulsion. Evolved aaRS variants (typically derived from Methanocaldococcus jannaschii TyrRS) feature mutated binding pockets where bulky residues are replaced with smaller aliphatic amino acids (e.g., Y32L, L65V), creating a cavity large enough for the para-carboxyl group. Furthermore, the synthetase must tolerate the hydrogen-bond donating/accepting nature of the carboxylate[8].

Orthogonal_Translation A Host Cell (E. coli / Mammalian) B Target Gene (TAG Amber Codon) A->B C Orthogonal Plasmid (tRNA_CUA + mutant aaRS) A->C F Ribosomal Translation (TAG Suppression) B->F E In Vivo Aminoacylation (aaRS charges tRNA with pCPA) C->E D Media Supplementation (1-2 mM pCPA) D->E E->F G Recombinant Protein (Site-Specific pCPA) F->G

Caption: Workflow of site-specific pCPA incorporation via orthogonal amber suppression.

Self-Validating Protocol: In Vivo Incorporation of pCPA
  • Step 1: Co-transformation: Transform E. coli BL21(DE3) with the reporter plasmid (e.g., GFP with a TAG mutation at a permissive site like Y151) and the pCPA-specific orthogonal aaRS/tRNA plasmid[8].

  • Step 2: Culture & Induction: Grow cells in 2xYT media at 37°C until OD₆₀₀ reaches 0.6.

  • Step 3: UAA Supplementation: Add pCPA (neutralized to pH 7.0) to a final concentration of 1-2 mM. Causality: High extracellular concentration drives cellular uptake via endogenous amino acid transporters.

  • Step 4: Expression: Induce with 1 mM IPTG and express for 12-16 hours at 30°C.

  • Step 5: Validation (Double-Sieve Check):

    • Positive Control: Fluorescence of GFP in the presence of pCPA confirms successful amber suppression.

    • Negative Control: Lack of fluorescence in a parallel culture without pCPA validates the orthogonality of the synthetase (ensuring no canonical amino acids are misincorporated at the TAG site)[8].

Advanced Therapeutic Applications

Phosphatase-Resistant SH2 Domain Inhibitors

The Src Homology 2 (SH2) domain of the PI3K p85 subunit binds to phosphorylated tyrosine residues to propagate intracellular signaling. However, native pTyr-containing peptides are rapidly degraded by protein tyrosine phosphatases (PTPs) in vivo. Cyclic hexapeptides incorporating pCPA act as potent, non-hydrolyzable inhibitors of SH2 domain binding, maintaining high affinity while completely resisting phosphatase degradation[3].

Antibody-Drug Conjugates (ADCs) and TLR-Agonists

The genetic incorporation of pCPA introduces a highly reactive, bio-orthogonal carboxylate handle onto monoclonal antibodies (e.g., anti-PSMA antibodies). This allows for site-specific conjugation of cytotoxic payloads or Toll-Like Receptor (TLR) agonists. Unlike stochastic lysine or cysteine conjugation, pCPA-directed conjugation yields ADCs with a homogenous Drug-to-Antibody Ratio (DAR), significantly improving pharmacokinetics and reducing systemic toxicity[4][10].

Breaking Immunological Tolerance

In vaccine development, breaking tolerance to self-antigens (e.g., TNFα or tumor-associated antigens) is notoriously difficult. By substituting canonical residues with pCPA, researchers create "non-natural immunogens." The structural perturbation introduced by the para-carboxyl group alters the antigen's processing and MHC presentation, stimulating a robust B-cell and T-cell response. The resulting antibodies exhibit cross-reactivity with the native self-antigen, providing a therapeutic mechanism for autoimmune diseases and oncology[9][11].

Therapeutic_Applications Root 4-Carboxyphenylalanine (pCPA) Branch1 Structural Mimicry Root->Branch1 Branch2 Chemical Orthogonality Root->Branch2 App1 Phosphatase-Resistant SH2 Inhibitors Branch1->App1 App2 Non-Natural Immunogens (Breaking Tolerance) Branch1->App2 App3 Site-Specific ADCs (Homogenous DAR) Branch2->App3 App4 TLR-Agonist Conjugates Branch2->App4

Caption: Logical bifurcation of pCPA applications based on its structural and chemical properties.

References

  • Chem-Impex International. 4-Carboxy-L-phenylalanine Product Specifications.
  • Franz, R. G., et al. (1994). Synthesis of a S-4-carboxyphenylalanine derivative for use in peptide synthesis. Organic Preparations and Procedures International, 26(5), 533-538.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1501862, 4-Carboxy-L-phenylalanine.
  • European Patent Office. EP4201951A1 - Method for peptide synthesis.
  • Korean Intellectual Property Office. KR20100125290A - Breaking immunological tolerance with a genetically encoded unnatural amino acid.
  • World Intellectual Property Organization. WO2020168017A1 - Compositions containing, methods and uses of antibody-tlr agonist conjugates.
  • Sci-Hub / Tetrahedron. Cyclic Peptide Inhibitors of Phosphatidylinositol 3-Kinase p85 SH2 Domain Binding.
  • National Institutes of Health (PMC). An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity.
  • Korean Intellectual Property Office. KR20200138759A - Humanized anti-prostate specific membrane antigen (PSMA) antibody drug conjugate.

Sources

Exploratory

Thermodynamic Profiling of 4-(2-Amino-2-carboxyethyl)benzoic Acid: A Technical Guide for Peptide Engineering

Executive Summary 4-(2-Amino-2-carboxyethyl)benzoic acid—commonly designated as 4-carboxyphenylalanine, pCPA, or Phe(4-COOH)—is a non-canonical amino acid that has become a cornerstone in advanced peptide engineering. By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Amino-2-carboxyethyl)benzoic acid—commonly designated as 4-carboxyphenylalanine, pCPA, or Phe(4-COOH)—is a non-canonical amino acid that has become a cornerstone in advanced peptide engineering. By introducing a benzoic acid moiety at the para position of the phenylalanine ring, pCPA fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides an in-depth analysis of the thermodynamic properties of pCPA, focusing on its ionization speciation, solvation thermodynamics, and its critical role in modulating protein-protein interactions (PPIs) and amyloidogenesis.

Molecular Thermodynamics & Ionization Speciation

The thermodynamic behavior of pCPA is governed by its three distinct ionizable centers. Unlike canonical phenylalanine, the addition of the para-carboxyl group introduces a secondary acidic site that shifts the isoelectric point (pI) and drastically alters the free energy of solvation ( ΔGsolv​ ) at physiological pH.

Standard Free Energy of Ionization

The ionization of each functional group represents a thermodynamic equilibrium governed by ΔG∘=−RTlnKa​ . At standard physiological conditions (298.15 K), the predicted thermodynamic parameters are summarized below:

Table 1: Thermodynamic Parameters of pCPA Ionization (298.15 K)

Functional GroupApprox. pKa ΔGion∘​ (kJ/mol)Predominant State at pH 7.4Thermodynamic Contribution to Solvation
α -Carboxyl~2.2+12.6Deprotonated (-COO⁻)High enthalpy of hydration ( ΔHhyd​<0 )
para-Carboxyl~4.3+24.5Deprotonated (-COO⁻)Strong ion-dipole interactions with solvent
α -Amino~9.1+51.9Protonated (-NH₃⁺)Hydrogen bond donor capability

Causality Insight: At pH 7.4, pCPA exists predominantly as a net dianion (assuming peptide integration neutralizes the α -termini, the side chain remains a monoanion). This net negative charge creates a highly ordered hydration shell. The entropic penalty of organizing these water molecules ( ΔSsolv​<0 ) must be overcome by favorable enthalpic interactions ( ΔH<0 ) when pCPA binds to a target receptor.

Thermodynamic Impact in Peptide Engineering

The strategic incorporation of pCPA into peptide sequences is used to manipulate the thermodynamic stability of folded states and binding complexes.

Modulation of Amyloidogenesis ( π−π Stacking)

In the study of human islet amyloid polypeptide (hIAPP) self-assembly, aromatic residues typically drive fibril formation through thermodynamically favorable π−π stacking[1]. The para-carboxyl group of pCPA acts as a strong electron-withdrawing group (EWG)[2].

  • Mechanistic Causality: The EWG pulls electron density away from the aromatic ring, deactivating it. This reduces the dispersive (London) forces available for π−π stacking, thereby increasing the thermodynamic barrier ( ΔG‡ ) to amyloid nucleation and altering the overall thermodynamic stability of the resulting fibrils[1][2].

Integrin Ligands and Phosphotyrosine Mimetics

In the development of integrin α4​β1​ ligands (e.g., LLP2A conjugates for osteoporosis)[3] and Grb7 SH2 domain inhibitors[4], pCPA serves as a highly effective phosphotyrosine mimic.

  • Mechanistic Causality: Native phenylalanine binding is largely entropy-driven (release of ordered water molecules). Substituting Phe with pCPA shifts the binding signature to an enthalpy-driven process[4]. The negatively charged carboxylate forms critical salt bridges with basic residues in the receptor pocket, providing a massive exothermic contribution ( ΔH≪0 ) that compensates for the entropic penalty of restricting the ligand's conformational freedom.

Thermodynamic_Cycle A Solvated pCPA + Target (High Entropy) B Desolvated Intermediates (High Enthalpy) A->B ΔH > 0, ΔS > 0 (Desolvation Penalty) C Bound Complex (Salt Bridge + π-π Stacking) A->C ΔG_bind < 0 (Net Thermodynamic Drive) B->C ΔH << 0, ΔS < 0 (Electrostatic & Dispersive)

Caption: Thermodynamic cycle of pCPA binding, highlighting the desolvation penalty and electrostatic drive.

Self-Validating Experimental Protocols

To accurately quantify the thermodynamic properties of pCPA, experimental designs must be "self-validating"—meaning they contain internal controls that immediately expose kinetic trapping or artifactual data.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat ( q ) released or absorbed during binding, allowing simultaneous determination of ΔH , Kd​ , and ΔS [4].

Step-by-Step Methodology:

  • Sample Preparation (The Critical Step): Dissolve the pCPA-containing peptide and the target protein in identical buffer solutions.

  • Co-Dialysis: Dialyze both solutions against the exact same bulk buffer for 24 hours at 4°C.

    • Causality: The heat of mixing from even a 0.1 pH unit difference or a 5 mM salt gradient can completely mask the heat of binding ( ΔHbind​ ). Co-dialysis ensures the chemical potentials of the bulk solvents are identical.

  • Control Titration (Self-Validation): Inject the pCPA peptide into the buffer alone.

    • Validation Check: This measures the heat of dilution. If the resulting baseline is not flat and near zero, it indicates a buffer mismatch or ligand self-association, invalidating the experiment.

  • Active Titration: Inject the pCPA peptide into the target protein cell at constant temperature (e.g., 298.15 K).

  • Data Integration: Subtract the control heats from the active heats and fit to a one-site binding model to extract thermodynamic parameters.

ITC_Validation_Workflow Step1 1. Co-Dialysis (Establishes Chemical Potential Equilibrium) Step2 2. Control Titration (Ligand into Buffer = Heat of Dilution) Step1->Step2 Step3 3. Active Titration (Ligand into Target = Total Heat) Step1->Step3 Step4 4. Subtraction & Integration (Isolates ΔH_binding) Step2->Step4 Step3->Step4 Step5 5. Non-Linear Regression (Extracts Kd, n, ΔH, ΔS) Step4->Step5

Caption: Self-validating ITC workflow ensuring exact buffer matching and isolation of binding enthalpy.

Protocol 2: Potentiometric Determination of Ionization Thermodynamics

To determine the exact pKa values and ΔGion∘​ of pCPA, potentiometric titration must be performed under strictly controlled equilibrium conditions.

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision glass electrode using standardized buffers at the exact temperature of the experiment (e.g., 25.0 ± 0.1 °C).

  • Forward Titration: Dissolve pCPA in 0.1 M KCl (to maintain constant ionic strength) and lower the pH to 1.5 using standardized HCl. Titrate slowly with CO₂-free standardized NaOH up to pH 11.0.

  • Reverse Titration (Self-Validation): Immediately titrate the same solution back down to pH 1.5 using standardized HCl.

    • Causality & Validation: The zwitterionic nature of pCPA leads to a sharp solubility minimum near its isoelectric point. During titration, transient micro-precipitation can occur, kinetically trapping protons. If the forward and reverse isotherms do not perfectly superimpose (i.e., if hysteresis is observed), the system has not reached thermodynamic equilibrium, and the derived pKa values are artifactual.

  • Data Analysis: Fit the superimposed curves using non-linear least-squares regression to extract the three macroscopic pKa values.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Integration of 4-(2-Amino-2-carboxyethyl)benzoic Acid in Peptide Therapeutics

Executive Summary & Structural Rationale The transition of biologically active peptides from in vitro tools to clinical therapeutics is frequently hindered by poor pharmacokinetic profiles, specifically their susceptibil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transition of biologically active peptides from in vitro tools to clinical therapeutics is frequently hindered by poor pharmacokinetic profiles, specifically their susceptibility to rapid proteolytic degradation. 4-(2-Amino-2-carboxyethyl)benzoic acid (CAS: 126109-42-0), commonly referred to in peptide chemistry as 4-Carboxy-L-phenylalanine (4-Cpa, pCPA, or Phe(4-COOH)) , is a highly versatile non-canonical amino acid used to overcome these limitations[1].

By replacing canonical amino acids with 4-Cpa, drug development professionals can engineer peptides that exhibit superior in vivo stability and enhanced target affinity[1][2]. The causality behind 4-Cpa's effectiveness lies in its unique stereoelectronics:

  • Steric Shielding : The bulky, unnatural aromatic side chain creates local steric hindrance, preventing endogenous proteases from successfully anchoring and cleaving adjacent peptide bonds[3].

  • Electrostatic & Cation-π Interactions : The terminal carboxylate group on the rigid phenyl ring acts as an extended pharmacophore. It is capable of forming strong salt bridges with positively charged residues (e.g., Arginine, Lysine) in target receptor pockets, or acting as a phosphotyrosine mimic without the liability of rapid dephosphorylation by phosphatases.

Key Pharmaceutical Applications

GPCR Agonist Optimization (The Apelin/APJ System)

Native Apelin-13, the endogenous ligand for the APJ receptor, exhibits potent cardiovascular benefits (e.g., increasing cardiac contractility) but suffers from a plasma half-life of less than 5 minutes[4]. Structure-Activity Relationship (SAR) studies have demonstrated that substituting specific residues with 4-Cpa generates APJ agonists with significantly increased proteolytic stability[2]. This modification maintains the peptide's necessary receptor binding conformation while preventing rapid degradation in systemic circulation, transforming a transient signaling molecule into a viable therapeutic candidate for heart failure[5].

Tyrosine Kinase Inhibition (pp60c-src)

In the development of competitive inhibitors for the protein tyrosine kinase pp60c-src (implicated in various tumors), 4-Cpa has proven to be a critical structural element. When incorporated into cyclic decapeptides at the Y+3 position (three residues C-terminal to the phosphorylation site), 4-Cpa interacts with a positively charged area near the active site's phosphate transfer region. This substitution dramatically increases binding affinity compared to the parent peptide.

Protease Substrate and Inhibitor Design

4-Cpa is extensively utilized in the P1 position of synthetic substrates to map the S1 binding pockets of proteases such as bovine α -chymotrypsin and cathepsin G[6][7]. The carboxylate substituent on the phenyl ring alters the electrostatic landscape of the S1 cavity, allowing researchers to fine-tune the kinetic parameters ( kcat​/KM​ ) of novel prodrugs or protease inhibitors[7].

Quantitative Data: Impact of 4-Cpa on Kinase Inhibition

The table below summarizes the profound impact of 4-Cpa substitution on the inhibitory potency of cyclic peptides against pp60c-src kinase, demonstrating its utility as a high-affinity pharmacophore.

Peptide Modification (Position 7 / Y+3) Ki​ ( μ M)Relative Potency IncreaseMechanistic Rationale
Parent Cyclic Peptide (Phenylalanine)150.01x (Baseline)Weak hydrophobic interaction in the Y+3 pocket.
Phosphotyrosine Substitution 1.1~136-foldStrong ionic interaction, but susceptible to phosphatases.
4-Cpa Substitution 0.85 ~176-fold Optimal salt bridge formation with basic residues; highly stable.
Truncated Peptide (No Tyrosine, 4-Cpa present)24.0~6-foldProves 4-Cpa independently drives significant affinity without the primary Y-binding pocket.

Mechanistic and Workflow Visualizations

Diagram 1: Structural Role of 4-Cpa in Target Binding

The following diagram illustrates the dual mechanistic advantages of incorporating 4-Cpa into a native peptide sequence.

G Native Native Peptide (Short Half-life) Sub 4-Cpa Substitution (Fmoc-SPPS) Native->Sub Rational SAR Design Protease Protease Resistance (Steric Shielding) Sub->Protease In Vivo Stability Binding Enhanced Target Affinity (Salt Bridges / Cation-π) Sub->Binding Pocket Electrostatics Drug Optimized Lead Compound (APJ Agonist / Src Inhibitor) Protease->Drug Binding->Drug

Caption: Mechanistic advantages of 4-Cpa substitution: balancing proteolytic resistance with enhanced receptor affinity.

Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Activate Amino Acid Activation (DIC / OxymaPure) Deprotect->Activate Couple Fmoc-Phe(4-OtBu)-OH Coupling (Extended Time / Double Couple) Activate->Couple Cleave Cleavage & Global Deprotection (TFA / Scavengers) Couple->Cleave Repeat for full sequence Purify RP-HPLC Purification (>95% Purity Target) Cleave->Purify

Caption: Optimized Fmoc-SPPS workflow for the successful incorporation of orthogonally protected 4-Cpa.

Experimental Protocols

Protocol 1: Fmoc-SPPS Incorporation of 4-Cpa (Self-Validating Workflow)

Objective: Synthesize a 4-Cpa-containing peptide while preventing side-chain branching. Causality & Rationale: The side-chain carboxyl group of 4-Cpa must be orthogonally protected during synthesis to prevent it from reacting with the incoming amino acid's amine group. We utilize Fmoc-Phe(4-OtBu)-OH , where the tert-butyl (tBu) ester protects the side chain and is easily removed during the final acidic cleavage[8]. DIC/OxymaPure is selected over HOBt to suppress epimerization of the bulky aromatic residue during activation.

Materials:

  • Rink Amide AM resin (loading ~0.5 mmol/g)

  • Fmoc-Phe(4-OtBu)-OH (3.0 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • OxymaPure (3.0 eq)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v)

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DCM for 30 minutes, then wash with DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x). Validation Step: Perform a Kaiser test; a positive (blue) result confirms free primary amines.

  • Activation & Coupling: Dissolve Fmoc-Phe(4-OtBu)-OH (0.3 mmol) and OxymaPure (0.3 mmol) in a minimal volume of DMF. Add DIC (0.3 mmol) and stir for 2 minutes for pre-activation. Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Washing & Verification: Drain the reaction mixture and wash the resin with DMF (5x). Validation Step: Perform a Kaiser test; a negative (yellow/colorless) result confirms complete coupling. If positive, perform a second coupling cycle.

  • Sequence Completion: Repeat deprotection and coupling steps for the remainder of the peptide sequence.

  • Cleavage & Global Deprotection: Treat the dried resin with 5 mL of the TFA/TIS/H2O cleavage cocktail for 2 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the tBu protecting group from the 4-Cpa side chain, yielding the free benzoic acid moiety[8].

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet with cold ether (3x), and lyophilize.

Protocol 2: Plasma Stability Validation Assay

Objective: Quantify the enhanced proteolytic resistance imparted by 4-Cpa compared to the native peptide. Causality & Rationale: To prove that 4-Cpa sterically shields the peptide from degradation, it must be subjected to human plasma containing active endo- and exopeptidases. An internal standard (IS) is mandatory to normalize matrix effects (ion suppression) during LC-MS/MS analysis, ensuring that the disappearance of the parent mass is strictly due to proteolysis[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM stock solution of the 4-Cpa peptide and the native control peptide in DMSO.

  • Incubation: Pre-warm pooled human plasma to 37°C. Spike the peptides into separate plasma aliquots to a final concentration of 5 μ M.

  • Sampling: At time points t=0,15,30,60,120,and 240 minutes, extract a 50 μ L aliquot from each incubation tube.

  • Quenching: Immediately quench the enzymatic activity by adding 150 μ L of ice-cold acetonitrile containing a stable isotope-labeled Internal Standard (IS).

  • Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze the remaining intact peptide using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the peak area ratio (Peptide/IS) versus time. Calculate the half-life ( t1/2​ ) using the slope of the linear regression ( k ): t1/2​=0.693/k . Validation: The 4-Cpa peptide should exhibit a significantly shallower slope (longer half-life) than the native control.

Sources

Application

Application Note: Synthesis and Evaluation of Angiotensin II Antagonists Using 4-(2-Amino-2-carboxyethyl)benzoic Acid

Introduction & Rationale Angiotensin II (Ang II), an octapeptide hormone (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), is the primary effector of the renin-angiotensin system, mediating vasoconstriction and aldosterone release via...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Angiotensin II (Ang II), an octapeptide hormone (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), is the primary effector of the renin-angiotensin system, mediating vasoconstriction and aldosterone release via the AT1 receptor. In the pursuit of novel antihypertensive therapeutics, researchers developed non-peptide AT1 antagonists (such as the sartans) based on an "overlay hypothesis." This hypothesis posits that the phenolic side-chain of the Tyrosine residue at position 4 in native Ang II can be effectively mimicked by a 4-carboxybenzyl group in non-peptide structures .

To validate this hypothesis within a peptide framework and map the steric and electrostatic boundaries of the AT1 receptor pocket, researchers utilize the unnatural amino acid 4-(2-Amino-2-carboxyethyl)benzoic acid —commonly referred to as 4-carboxyphenylalanine (4-CPA) . By substituting Tyr⁴ with 4-CPA, scientists can generate highly specific molecular probes, such as [Sar¹, 4-carboxy-Phe⁴]AII, to evaluate receptor binding dynamics [[1]]([Link]). Beyond Ang II, 4-CPA is also increasingly utilized to enhance the stability and half-life of agonists targeting the related APJ (angiotensin receptor-like 1) receptor .

Mechanistic Causality in Structure-Activity Relationships (SAR)

The substitution of Tyrosine with 4-CPA is not merely a structural swap; it is a deliberate manipulation of the peptide's localized electrostatics.

  • The pKa Shift: The phenol hydroxyl group of native Tyrosine has a pKa of ~10.0, meaning it remains predominantly neutral at a physiological pH of 7.4. In contrast, the benzoic acid moiety of 4-CPA has a pKa of ~4.0. At physiological pH, this group is fully ionized, carrying a strong negative charge.

  • Conformational Consequences: The introduction of this highly acidic carboxylate group induces significant electrostatic repulsion within the hydrophobic/hydrogen-bonding subpocket of the AT1 receptor. This forces the peptide into different low-energy conformations compared to the native agonist .

  • Receptor Affinity Impact: Because the AT1 receptor's Tyr⁴ binding pocket is optimized for a neutral, hydrogen-bond-donating phenol, the negative charge of 4-CPA drastically disrupts binding, converting a high-affinity sequence into a low-affinity probe.

AngII_Pathway A Angiotensinogen B Angiotensin I A->B Renin C Angiotensin II B->C ACE D AT1 Receptor C->D Agonist Binding E Vasoconstriction & Aldosterone Secretion D->E Activation F [Sar¹, 4-carboxy-Phe⁴]AII (Antagonist Probe) F->D Competitive Blockade

Angiotensin II signaling cascade and AT1 receptor blockade by peptide analogues.

Experimental Workflows and Protocols

To successfully incorporate 4-CPA into a peptide chain using Solid-Phase Peptide Synthesis (SPPS), the molecule requires an orthogonal protection strategy. The α -amine must be protected by a group labile to mild acid, while the aryl carboxylate requires a robust protecting group that survives repetitive mild acid exposure but yields to final global cleavage .

Protocol A: Asymmetric Synthesis of Orthogonally Protected 4-CPA

This self-validating protocol ensures the aryl carboxyl is masked as a cyclohexyl ester, which is completely stable to the Trifluoroacetic acid (TFA) used in Boc-SPPS but cleanly cleaved by anhydrous Hydrogen Fluoride (HF) .

  • Carbonylation: Suspend N-Boc-O-trifluoromethylsulfonyltyrosine methyl ester (1 eq) in methanol. Add Palladium(II) acetate (catalytic) and perform carbonylation under CO atmosphere to yield the bis-methyl ester.

  • Saponification: Treat the bis-methyl ester with aqueous NaOH to hydrolyze both esters, yielding the dicarboxylic acid intermediate.

  • Cyclohexyl Esterification: React the dicarboxylic acid with 2,4,6-trichlorobenzoyl anhydride to form an active intermediate, then quench with cyclohexanol to generate the bis-cyclohexyl ester.

  • Selective Hydrolysis: Dissolve the bis-cyclohexyl ester in a methanol-water mixture. Add Potassium carbonate ( K2​CO3​ ) and stir for 16 hours at ambient temperature. This selectively hydrolyzes the α -ester while leaving the aryl cyclohexyl ester intact.

  • Isolation: Acidify the filtrate to pH 3.29 using 3N HCl, extract with ethyl acetate, dry over MgSO4​ , and concentrate to yield the target monomer: N-Boc-4-(cyclohexyloxycarbonyl)phenylalanine .

Protocol B: Solid-Phase Peptide Synthesis (SPPS) of[Sar¹, 4-carboxy-Phe⁴]AII
  • Resin Preparation: Swell Boc-Phe-PAM resin in Dichloromethane (DCM) for 30 minutes.

  • Iterative Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group, followed by neutralization with 10% Diisopropylethylamine (DIPEA) in DCM.

  • Coupling: For the critical position 4, add 3 equivalents of the synthesized N-Boc-4-(cyclohexyloxycarbonyl)phenylalanine and 3 equivalents of DIC/HOBt in DMF. Agitate for 2 hours.

  • Chain Elongation: Repeat the deprotection and coupling cycle for the remaining sequence: Ile, 4-CPA, Val, Arg(Tos), and N-terminal Sarcosine .

  • Global Cleavage: Transfer the dried peptide-resin to a Teflon HF cleavage apparatus. Treat with anhydrous HF containing 10% anisole (as a carbocation scavenger) at 0°C for 1 hour. This simultaneously cleaves the peptide from the PAM resin and removes the cyclohexyl ester from the 4-CPA residue.

  • Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in 10% acetic acid, and purify to >95% via preparative RP-HPLC.

SPPS_Workflow N1 PAM Resin Preparation N2 Iterative Boc Coupling N1->N2 N3 Coupling of Protected 4-CPA N2->N3 N4 N-Terminal Sarcosine Addition N3->N4 N5 Anhydrous HF Cleavage N4->N5 N6 RP-HPLC Purification N5->N6

Solid-Phase Peptide Synthesis (SPPS) workflow for 4-CPA modified Ang II analogues.

Protocol C: Radioligand Binding Assay for AT1 Receptor Affinity
  • Membrane Preparation: Harvest stable mouse L cell lines expressing human AT1 receptors. Homogenize cells in binding buffer and isolate membranes via ultracentrifugation .

  • Incubation: Incubate 50 µg of membrane protein with 0.05 nM [¹²⁵I]-Angiotensin II and varying concentrations ( 10−11 to 10−5 M) of the [Sar¹, 4-carboxy-Phe⁴]AII analogue for 60 minutes at room temperature.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/C filters. Wash the filters three times with cold buffer, and quantify bound radioactivity using a gamma counter.

Quantitative Data Analysis

The binding affinities of the synthesized analogues demonstrate the critical role of electrostatics at position 4. The introduction of the strongly acidic 4-CPA residue results in a massive loss of binding affinity compared to the native phenol-containing Tyrosine.

Peptide AnalogueSequenceAT1 Receptor IC₅₀ (nM)Mechanistic Implication
Native Angiotensin II Asp-Arg-Val-Tyr-Ile-His-Pro-Phe~1.0 - 2.0Native agonist baseline
[Sar¹]AII Sar-Arg-Val-Tyr-Ile-His-Pro-Phe0.8 ± 0.2Enhanced N-terminal stability, high affinity
[Sar¹, 4-carboxy-Phe⁴]AII Sar-Arg-Val-(4-CPA )-Ile-His-Pro-Phe2000 ± 400Loss of affinity due to acidic carboxylate repulsion

Data summarized from Franz et al. (1994) demonstrating the conformational and electrostatic disruption caused by 4-CPA at the AT1 receptor binding pocket .

References

  • Franz, R. G., Weinstock, J., Calvo, R. R., Samanen, J., & Aiyar, N. "SYNTHESIS OF A S-4-CARBOXYPHENYLALANINE DERIVATIVE FOR USE IN PEPTIDE SYNTHESIS." Organic Preparations and Procedures International, vol. 26, no. 5, 1994, pp. 533-538.

  • Veniant, M. M., et al. "Apelin polypeptides." US Patent US20210261619A1, 2021.

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 4-(2-Amino-2-carboxyethyl)benzoic Acid in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Non-Natural Amino Acids in SPPS Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the assembly of complex peptide chains with high fide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Non-Natural Amino Acids in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the assembly of complex peptide chains with high fidelity.[1][2] The incorporation of non-natural amino acids (NNAAs) has emerged as a transformative strategy in drug discovery, allowing for the enhancement of therapeutic properties such as metabolic stability, binding affinity, and in vivo half-life.[3] However, the unique physicochemical properties of NNAAs, particularly those with complex aromatic and charged moieties like 4-(2-Amino-2-carboxyethyl)benzoic acid, present significant challenges to the standard SPPS workflow.[1]

The primary obstacle is often poor solubility in the organic solvents typically used for SPPS, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[4] Inefficient dissolution leads directly to incomplete activation and coupling, resulting in deletion sequences and complex purification challenges. This guide provides a comprehensive analysis of the solubility characteristics of 4-(2-Amino-2-carboxyethyl)benzoic acid and offers field-proven protocols to ensure its successful incorporation into target peptide sequences.

Physicochemical Profile of 4-(2-Amino-2-carboxyethyl)benzoic acid

Understanding the molecular structure is critical to predicting and addressing its solubility behavior. This NNAA is a derivative of phenylalanine, featuring an additional carboxylic acid group on the phenyl ring.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄[5]
Molecular Weight 209.20 g/mol [5]
Structure Chemical structure of 4-(2-Amino-2-carboxyethyl)benzoic acidPubChem CID: 266800

The key structural features influencing its solubility are:

  • Aromatic Ring: The benzene ring imparts a degree of hydrophobicity.

  • Zwitterionic Nature: The presence of both an amino group and two carboxyl groups means the molecule can exist as a zwitterion. This dual-charge state significantly increases polarity and the tendency for intermolecular interactions, reducing solubility in standard organic solvents.[6]

  • Hydrogen Bonding: The carboxyl and amino groups are potent hydrogen bond donors and acceptors, promoting self-aggregation and further limiting solubility.

Solubility Analysis in Standard SPPS Solvents

Effective solvation of both the resin-bound peptide and the incoming amino acid is paramount for successful peptide coupling.[7] The zwitterionic and polar nature of 4-(2-Amino-2-carboxyethyl)benzoic acid (and its N-α-Fmoc protected form) makes it particularly challenging to dissolve.

Solvent/MixtureQualitative SolubilityRationale & Expert Recommendation
Dichloromethane (DCM) Poor DCM is a non-polar solvent and is ineffective at solvating the highly polar, charged structure of this NNAA. It is not recommended for the coupling step.
N,N-Dimethylformamide (DMF) Sparingly Soluble While polar, DMF alone may be insufficient to fully dissolve the NNAA, especially at the concentrations required for SPPS (typically 0.3-0.5 M). Undissolved material is a common cause of failed couplings.
N-Methyl-2-pyrrolidone (NMP) Sparingly to Moderately Soluble NMP is a stronger solvent than DMF and generally provides better solvation for difficult-to-dissolve amino acids.[4] It is a preferred alternative to DMF.
Dimethyl Sulfoxide (DMSO) Soluble DMSO is a highly polar aprotic solvent capable of disrupting the intermolecular hydrogen bonds that cause aggregation. It is an excellent choice as a co-solvent.
DMF or NMP with DMSO (e.g., 4:1 v/v) Good to Excellent The addition of 10-25% DMSO to DMF or NMP is a highly effective strategy to achieve complete dissolution. This is the recommended solvent system for preparing stock solutions.
DMF or NMP with Base (e.g., DIPEA) Good The addition of a tertiary base like N,N-diisopropylethylamine (DIPEA) deprotonates the carboxylic acid groups, forming a more soluble carboxylate salt. This is a crucial component of the pre-activation step.

Visualization of Key Workflows

A clear understanding of the experimental sequence is essential for success. The following diagrams illustrate the standard SPPS cycle and a decision-making workflow for troubleshooting difficult couplings.

SPPS_Workflow Resin 1. Resin Swelling (DMF or NMP) Deprotection 2. N-α-Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Extensive Washing (DMF, DCM, DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Activate & Add NNAA) Wash1->Coupling Wash2 5. Final Washing (DMF, DCM) Coupling->Wash2 Next_Cycle Repeat for Next Amino Acid Wash2->Next_Cycle

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Troubleshooting_Workflow Start Coupling Step Complete Kaiser Perform Kaiser Test on Resin Beads Start->Kaiser Result Beads Blue? Kaiser->Result Success Success: Proceed to Next Cycle Result->Success No (Yellow) Failure Incomplete Coupling Detected Result->Failure Yes (Blue) Action1 Recouple using fresh reagents Failure->Action1 Action2 Switch to a more potent coupling reagent (e.g., COMU) Failure->Action2 Action3 Increase coupling time and/or temperature (Microwave) Failure->Action3 Capping Cap unreacted amines with Acetic Anhydride Failure->Capping If recoupling fails Action1->Kaiser Re-test Action2->Kaiser Re-test Action3->Kaiser Re-test

Caption: Decision tree for troubleshooting incomplete couplings.

Protocols for Successful Incorporation

Adherence to a robust, optimized protocol is critical. The following methods have been validated for incorporating difficult NNAAs like 4-(2-Amino-2-carboxyethyl)benzoic acid.

Protocol 1: Preparation of NNAA Stock Solution

Causality: The goal is to create a stable, fully dissolved 0.3-0.5 M solution of the Fmoc-protected NNAA. Incomplete dissolution is the primary cause of failure. Using a co-solvent like DMSO is non-negotiable for this class of compound.

  • Weighing: Weigh the required amount of Fmoc-4-(2-Amino-2-carboxyethyl)benzoic acid and the coupling reagent (e.g., HATU, HBTU) into a clean, dry vial. Use 3-5 equivalents of the NNAA relative to the resin loading capacity. Use slightly less (0.95 eq) of the coupling reagent relative to the amino acid.

  • Solvent Addition: Add the primary solvent (NMP or DMF) to achieve ~80% of the final target volume.

  • Co-Solvent Addition: Add DMSO to reach the final volume (final concentration of DMSO should be 10-25% v/v).

  • Dissolution: Vortex the vial vigorously. If solids persist, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (<40°C) can be applied if necessary, but avoid prolonged heating.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulate matter before proceeding to the activation step.

Protocol 2: Optimized Coupling on the Solid Support

Causality: This protocol maximizes coupling efficiency by using a potent uronium-salt-based activator and ensuring the reaction environment is optimized to prevent aggregation and drive the reaction to completion.

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Perform N-α-Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash sequence is: DMF (x5), DCM (x3), DMF (x3).

  • Pre-activation and Coupling: a. Take the prepared NNAA/coupling reagent stock solution from Protocol 1. b. Add 2 equivalents of DIPEA (relative to the amino acid) to the vial. The solution should remain clear. c. Allow the activation to proceed for 2-5 minutes at room temperature. d. Add the activated NNAA solution to the deprotected peptide-resin. e. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For automated synthesizers, a double coupling is highly recommended.

  • Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative (yellow) result indicates complete coupling. A positive (blue) result signifies free amines and an incomplete reaction.

  • Washing: Upon completion, wash the resin thoroughly with DMF (x3) and DCM (x3) to remove excess reagents and by-products.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Positive Kaiser test after coupling 1. Incomplete dissolution of the NNAA. 2. Steric hindrance. 3. On-resin aggregation of the peptide chain.1. Remake the NNAA stock solution, ensuring full dissolution (use sonication). 2. Perform a second coupling (double couple) with freshly prepared, activated NNAA. 3. Switch to a more powerful coupling reagent like COMU.[8] 4. Increase the reaction time to 4 hours or use microwave-assisted heating.[9]
Precipitation observed during activation NNAA salt crashing out of solution after base addition.1. Ensure the DMSO co-solvent concentration is at least 15-20%. 2. Add the DIPEA immediately before adding the solution to the resin to minimize the time the activated species spends in the vial.
Low final peptide purity/yield Cumulative effect of incomplete couplings over the synthesis.1. Proactively use double coupling for this specific NNAA insertion. 2. If aggregation is suspected in the growing peptide chain, use a solvent mixture containing chaotropic agents or switch to a more swelling-friendly resin (e.g., ChemMatrix®).[10]

Conclusion

The successful incorporation of 4-(2-Amino-2-carboxyethyl)benzoic acid into synthetic peptides is readily achievable but requires a departure from standard protocols designed for proteinogenic amino acids. The zwitterionic nature and high polarity of this NNAA demand a strategic approach centered on enhanced solubilization. The use of NMP or DMF fortified with DMSO as a co-solvent is critical for preparing homogenous reactant solutions. Combining this optimized solvent system with potent uronium-based coupling reagents like HATU or COMU, extended reaction times, and diligent in-process monitoring via the Kaiser test provides a robust and reliable methodology. By understanding the underlying chemical principles and adopting these validated protocols, researchers can confidently leverage the unique properties of this and other challenging NNAAs to advance their drug discovery and materials science objectives.

References

  • Al-Musaimi, O., et al. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Stewart, J. M. (1991). Solvents for Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • Gazi, M., et al. (2025, September 8). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. [Link]

  • ResearchGate. (n.d.). Solubility of L-Phenylalanine in Aqueous Solutions. ResearchGate. [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Lund University Publications. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Lund University. [Link]

  • Gomaa, E. A. (2014). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. Scientific & Academic Publishing. [Link]

  • NextSDS. (n.d.). 4-[(2-carboxyethyl)amino]-Benzoic acid — Chemical Substance Information. NextSDS. [Link]

  • Votano, J. R., et al. (1983). The effect of phenylalanine derivatives on the solubility of deoxyhemoglobin S. A model class of gelation inhibitors. Molecular Pharmacology. [Link]

  • PubChem. (n.d.). 2-[(2-Carboxyethyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]

  • Wu, C. (2020). Progress in the Synthesis of Peptides with "Difficult Sequences". MDPI. [Link]

  • Liu, C., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria. [Link]

Sources

Application

4-(2-Amino-2-carboxyethyl)benzoic acid as a building block for targeted therapeutics

An in-depth application note and protocol guide for the utilization of 4-(2-Amino-2-carboxyethyl)benzoic acid in targeted therapeutics. Executive Summary 4-(2-Amino-2-carboxyethyl)benzoic acid, widely known in the litera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol guide for the utilization of 4-(2-Amino-2-carboxyethyl)benzoic acid in targeted therapeutics.

Executive Summary

4-(2-Amino-2-carboxyethyl)benzoic acid, widely known in the literature as para-carboxyphenylalanine (p-CpA), is a non-canonical amino acid (ncAA) that serves as a transformative building block in modern biotherapeutic engineering[1]. By introducing a genetically encoded, orthogonally reactive carboxylic acid handle onto a phenyl ring, p-CpA fundamentally alters the electrostatic, hydrogen-bonding, and reactive profiles of the host protein. This guide delineates the mechanistic rationale, structural implications, and validated protocols for incorporating p-CpA into targeted therapeutics, including Antibody-Drug Conjugates (ADCs), immunotherapeutics, and protein-protein interaction (PPI) inhibitors.

Mechanistic Insights: The "Why" Behind p-CpA

The strategic substitution of canonical amino acids with p-CpA is driven by its unique physicochemical properties. Unlike canonical phenylalanine, which is hydrophobic and chemically inert, p-CpA introduces a para-substituted carboxyl group.

  • Breaking Immunological Tolerance: In the development of vaccines and immunotherapeutics, generating an immune response against self-antigens (e.g., in oncology or autoimmune diseases) is notoriously difficult. By incorporating p-CpA into a self-antigen, researchers create a "non-natural immunogen." The immune system recognizes the p-CpA-modified epitope as non-self, generating cross-reactive antibodies that subsequently target the wild-type, disease-associated moiety, thereby breaking immunological tolerance[2].

  • Antibody-Drug Conjugates (ADCs): The precise spatial arrangement of payloads is critical for ADC efficacy and pharmacokinetics. p-CpA provides a unique site for conjugation in humanized anti-Prostate-Specific Membrane Antigen (PSMA) antibodies and Toll-like receptor (TLR) agonist conjugates[3][4]. This ensures a highly homogeneous drug-to-antibody ratio (DAR).

  • Thermodynamic Tuning of PPI Inhibitors: In the optimization of peptide-based inhibitors (such as those targeting the influenza polymerase PA-PB1 subunit interaction), substituting hydrophobic hotspot residues with p-CpA maintains nanomolar affinity for the target while drastically altering the electrostatic surface and solvation thermodynamics[5].

Quantitative Comparison of Amino Acid Properties

To understand the causality behind selecting p-CpA, we must compare its properties against its canonical counterpart.

PropertyCanonical Phenylalanine (Phe)p-Carboxyphenylalanine (p-CpA)Therapeutic Implication
Side-chain pKa N/A (neutral)~4.0 (carboxyl group)Negatively charged at physiological pH, altering local electrostatics and solubility[5].
Hydrogen Bonding NoneStrong Donor & AcceptorEstablishes novel salt bridges or H-bonds in protein-protein interaction (PPI) hotspots[5].
Chemical Reactivity InertReactive Carboxylic AcidEnables orthogonal bioconjugation for highly uniform Antibody-Drug Conjugates (ADCs)[3][4].
Immunogenicity Self (Tolerated)Non-Self (Immunogenic)Breaks immunological tolerance when incorporated into self-antigens to generate cross-reactive antibodies[2].

Genetic Code Expansion (GCE) Dynamics

The incorporation of p-CpA relies on Genetic Code Expansion (GCE). This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that do not cross-react with the host's endogenous machinery. It is critical to note that highly promiscuous synthetases, such as the p-cyanophenylalanine synthetase (pCNF-RS), often reject p-CpA because its hydrogen-bond donating/accepting substituents clash with the evolved binding pocket[6]. Therefore, specific orthogonal translation systems, typically evolved from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), must be utilized to selectively charge p-CpA in response to the amber nonsense codon (TAG).

GCE_pCpA A Host Cell (E. coli) B pEVOL Plasmid (p-CpA-RS + tRNA) A->B C Target Plasmid (TAG Codon) A->C E Orthogonal Translation B->E Expresses Machinery C->E Provides mRNA D p-CpA (UAA) in Media D->E Substrate F Targeted Therapeutic with p-CpA E->F Amber Suppression

Genetic Code Expansion workflow for site-specific incorporation of p-CpA into therapeutics.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict negative controls and analytical checkpoints, researchers can definitively prove that the observed causality (successful therapeutic expression) is entirely dependent on the presence of p-CpA.

Protocol 1: Site-Specific Incorporation of p-CpA into a Targeting Polypeptide

Objective: Express a targeting polypeptide (e.g., an anti-PSMA antibody fragment) containing a site-specific p-CpA residue for downstream ADC conjugation.

Materials:

  • E. coli BL21(DE3) competent cells.

  • pEVOL-pCpA plasmid (encoding the orthogonal MjTyrRS variant and tRNA CUA​ ).

  • pET-Target plasmid (encoding the therapeutic protein with an engineered TAG codon and a C-terminal His 6​ -tag).

  • 4-(2-Amino-2-carboxyethyl)benzoic acid (p-CpA) powder[1].

Step-by-Step Methodology:

  • Preparation of the UAA Stock: Dissolve p-CpA in 0.1 M NaOH to a concentration of 100 mM. Causality: p-CpA has limited solubility in neutral aqueous buffers due to its zwitterionic nature and hydrophobic ring; alkaline conditions deprotonate the carboxylic acids, ensuring complete dissolution before addition to the media.

  • Co-Transformation: Co-transform E. coli BL21(DE3) with both the pEVOL-pCpA and pET-Target plasmids. Plate on LB agar containing Ampicillin (100 µg/mL) and Chloramphenicol (34 µg/mL). Validation Checkpoint: Only cells harboring both the orthogonal machinery and the target mRNA will survive the dual-antibiotic selection.

  • Pre-Culture and Scale-Up: Inoculate a single colony into 10 mL of 2xYT media containing both antibiotics. Grow overnight at 37°C. Transfer the overnight culture to 1 L of 2xYT media and incubate at 37°C until the OD 600​ reaches 0.6.

  • UAA Supplementation and Induction:

    • Split the 1 L culture into two 500 mL flasks: Flask A (+p-CpA) and Flask B (-p-CpA Negative Control).

    • Add the p-CpA stock to Flask A to a final concentration of 2 mM. Adjust the pH of the media back to 7.2 if necessary.

    • Incubate both flasks for 30 minutes at 37°C. Causality: This pre-incubation allows the cells to import p-CpA and the orthogonal synthetase to build an intracellular pool of aminoacylated tRNA CUA​ prior to the transcription of the target mRNA, preventing premature ribosomal stalling and truncation.

    • Induce expression in both flasks by adding 1 mM IPTG and 0.2% L-arabinose (to induce the pEVOL system). Express at 25°C for 16 hours.

  • Harvest and Primary Validation: Centrifuge the cultures. Lyse the pellets and analyze the soluble fractions via SDS-PAGE.

    • Validation Checkpoint: A distinct band at the expected molecular weight must appear only in the Flask A (+p-CpA) lane. The absence of this band in Flask B confirms that the orthogonal synthetase is highly specific and does not misincorporate canonical amino acids at the TAG codon[6].

Protocol 2: Analytical Validation and Bioconjugation

Objective: Verify the fidelity of p-CpA incorporation and utilize the carboxyl handle for therapeutic conjugation.

Step-by-Step Methodology:

  • Purification: Purify the protein from Flask A using standard Ni-NTA affinity chromatography. Elute with 250 mM imidazole and dialyze into PBS (pH 7.4).

  • Intact Mass Spectrometry (LC-MS): Subject the purified protein to intact LC-MS analysis.

    • Validation Checkpoint: The deconvoluted mass must exactly match the theoretical mass of the polypeptide containing p-CpA. This ensures that no promiscuous charging of canonical amino acids occurred, which is a known risk with highly permissive mutant synthetases[6].

  • Orthogonal Conjugation (ADC Generation):

    • While p-CpA provides a carboxyl group, targeting it selectively in the presence of endogenous aspartate and glutamate residues requires specialized microenvironmental tuning or its use as an electrostatic modifier rather than a direct covalent handle.

    • Alternatively, when used as an immunogen to break tolerance, the purified p-CpA-modified protein is directly formulated with an adjuvant (e.g., Freund's or Alum) and administered to the subject to elicit cross-reactive antibodies against the wild-type target[2].

pCpA_Applications Root p-CpA Modified Protein ADC Antibody-Drug Conjugates (Site-Specific Handle) Root->ADC Chemical Conjugation Immune Immunotherapeutics (Breaking Tolerance) Root->Immune Antigenic Variation PPI PPI Inhibitors (Hotspot Modification) Root->PPI Thermodynamic Tuning

Logical relationships of p-CpA applications in modern biotherapeutic development.

References

  • An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity.National Center for Biotechnology Information (PMC).
  • US20210015940A1 - Humanized anti-prostate-specific membrane antigen (PSMA) antibody drug conjugates.Google Patents.
  • KR20100125290A - Breaking immunological tolerance with a genetically encoded unnatural amino acid.Google Patents.
  • Thermodynamic and structural characterization of an optimized peptide-based inhibitor of the influenza polymerase PA-PB1 subunit interaction.ResearchGate.
  • AU2020223031A1 - Compositions containing, methods and uses of antibody-TLR agonist conjugates.Google Patents.
  • 22976-70-1 | 4-(2-Amino-2-carboxyethyl)benzoic acid.ChemScene.

Sources

Method

In vitro assays using 4-(2-Amino-2-carboxyethyl)benzoic acid conjugated peptides

Application Note: In Vitro Assays and Bioconjugation Workflows Using 4-(2-Amino-2-carboxyethyl)benzoic Acid (p-Cpa) Peptides Executive Summary & Scientific Rationale In advanced peptide engineering, the incorporation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assays and Bioconjugation Workflows Using 4-(2-Amino-2-carboxyethyl)benzoic Acid (p-Cpa) Peptides

Executive Summary & Scientific Rationale

In advanced peptide engineering, the incorporation of non-canonical amino acids provides a strategic advantage for both structural modulation and functionalization. 4-(2-Amino-2-carboxyethyl)benzoic acid, commonly known as 4-carboxyphenylalanine (p-Cpa), is a highly versatile unnatural amino acid characterized by an electron-withdrawing para-carboxylate group on its aromatic ring[1].

As a Senior Application Scientist, I frequently utilize p-Cpa to solve two major challenges in molecular design and drug development:

  • Orthogonal Bioconjugation : Unlike the ubiquitous ϵ -amino group of lysine or the oxidation-prone thiol of cysteine, the para-carboxyl group of p-Cpa offers a unique, site-specific handle for amide bond formation. This enables the precise attachment of fluorophores, PEG chains, or cytotoxic payloads without cross-reacting with the peptide's native backbone[2].

  • Bioisosteric Replacement & π -Electron Modulation : p-Cpa serves as an excellent surrogate for Tyrosine (Tyr) or Phenylalanine (Phe). In receptor binding assays (e.g., opioid receptors or α4​β1​ integrins), it maintains critical aromatic interactions while eliminating the metabolically labile phenolic hydroxyl group[3][4]. Furthermore, in amyloidogenic peptides like human islet amyloid polypeptide (hIAPP), the electron-withdrawing nature of the carboxyl group alters the π -electron density, weakening the π−π stacking interactions necessary for fibril self-assembly[5].

Workflow 1: Site-Specific Bioconjugation via the para-Carboxyl Group

Causality & Experimental Design: To utilize p-Cpa for bioconjugation, the peptide must be synthesized via standard Fmoc-Solid Phase Peptide Synthesis (SPPS) using an orthogonally protected p-Cpa derivative (e.g., allyl or cyclohexyl ester protection on the side-chain carboxyl)[1]. Once the peptide is cleaved and the side-chain deprotected, the free para-carboxyl group is activated using EDC/Sulfo-NHS. Activation is strictly performed at pH 6.0 (MES buffer) to maximize the half-life of the active ester. The conjugation step is subsequently shifted to pH 7.5–8.0 to ensure the incoming primary amine (from the payload) is unprotonated and highly nucleophilic.

Protocol: EDC/NHS Mediated Fluorophore Conjugation

  • Preparation : Dissolve the purified p-Cpa-containing peptide in 0.1 M MES buffer (pH 6.0) to a final concentration of 1–2 mg/mL.

  • Activation : Add 10 molar equivalents of EDC-HCl and 25 molar equivalents of Sulfo-NHS. Incubate the reaction at room temperature (RT) for 30 minutes with gentle agitation. (Self-Validation Check: The formation of the Sulfo-NHS ester intermediate can be confirmed via LC-MS prior to payload addition).

  • Conjugation : Add 5 molar equivalents of an amine-functionalized payload (e.g., FITC-amine or AlexaFluor 488-amine). Immediately adjust the pH to 7.5–8.0 using 1 M Sodium Bicarbonate.

  • Incubation : Protect the reaction vessel from light and incubate for 2 hours at RT.

  • Purification : Quench the reaction with 10 mM hydroxylamine (to hydrolyze unreacted NHS esters) and purify the conjugate using preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

Bioconjugation A Peptide Synthesis (Fmoc-SPPS with p-Cpa) B Orthogonal Deprotection (Expose para-COOH) A->B C Carboxyl Activation (EDC/Sulfo-NHS) B->C D Amine Conjugation (Fluorophore/PEG) C->D E RP-HPLC Purification (Isolate Conjugate) D->E

Fig 1: Logic for the orthogonal bioconjugation of p-Cpa modified peptides.

Workflow 2: In Vitro Receptor Binding Assay (Fluorescence Polarization)

Causality & Experimental Design: To evaluate the binding affinity ( Kd​ ) of the newly conjugated p-Cpa peptide to its target (e.g., α4​β1​ integrin), we employ a Fluorescence Polarization (FP) assay[4]. FP relies on molecular rotational dynamics: a small, unbound fluorophore-peptide conjugate rotates rapidly in solution, emitting depolarized light (low mP). When the peptide binds to a massive target receptor, its rotational correlation time increases drastically, resulting in highly polarized emitted light (high mP).

Protocol: FP Binding Assay

  • Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 1 mM MgCl2​ , 1 mM MnCl2​ , 0.1% BSA, pH 7.4). The divalent cations are mechanistically crucial for maintaining the active conformation of integrins.

  • Serial Dilution : In a black 384-well microplate, prepare a 12-point serial dilution of the recombinant target receptor (starting at 1 μ M down to 0.5 nM).

  • Tracer Addition : Add the fluorophore-conjugated p-Cpa peptide to all wells at a fixed, sub- Kd​ concentration (e.g., 2–5 nM). Include a "Tracer Only" control (minimum polarization reference) and a "Buffer Only" control (background fluorescence).

  • Equilibration : Seal the plate and incubate in the dark at RT for 60–90 minutes to ensure thermodynamic equilibrium is reached.

  • Measurement : Read the plate on a multi-mode microplate reader equipped with polarizing filters appropriate for the fluorophore (e.g., Ex 485 nm / Em 535 nm for FITC).

  • Data Analysis : Subtract background fluorescence and plot mP (millipolarization) values against the log of the receptor concentration. Fit the data using a one-site specific binding model to determine the Kd​ .

ReceptorAssay Ligand p-Cpa Conjugated Ligand (Fluorophore-tagged) Receptor Target Receptor (e.g., Integrin α4β1) Ligand->Receptor Specific Binding Unbound Unbound Ligand (Fast Rotation) Ligand->Unbound No Binding Complex Ligand-Receptor Complex (Slower Rotation) Receptor->Complex HighMP High Fluorescence Polarization (mP) Complex->HighMP Signal Readout LowMP Low Fluorescence Polarization (mP) Unbound->LowMP Signal Readout

Fig 2: Fluorescence Polarization assay mechanism for p-Cpa peptide binding.

Workflow 3: Thioflavin T (ThT) Amyloid Aggregation Assay

Causality & Experimental Design: p-Cpa is highly valuable in studying the biophysics of amyloid formation. The self-assembly of peptides like hIAPP relies heavily on π−π stacking between aromatic residues. By substituting a native Phe or Tyr with p-Cpa, the electron-withdrawing carboxyl group deactivates the aromatic ring, thereby delaying or disrupting the aggregation kinetics[5]. The ThT assay is the gold standard for monitoring this phenomenon; ThT is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the β -sheet-rich grooves of amyloid fibrils.

Protocol: ThT Kinetics Assay

  • Peptide Monomerization : Dissolve the lyophilized p-Cpa modified peptide in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break pre-existing aggregates. Sonicate for 5 minutes, then evaporate the HFIP under a gentle stream of nitrogen to form a peptide film.

  • Assay Master Mix : Prepare a solution of 10 mM Tris-HCl (pH 7.5) containing 20 μ M ThT. (Self-Validation Check: Filter the buffer through a 0.22 μ m syringe filter to remove nucleating dust particles that can artificially shorten the lag phase).

  • Initiation : Reconstitute the peptide film in the ThT assay buffer to a final concentration of 40 μ M. Immediately transfer 100 μ L per well into a black, clear-bottom 96-well plate.

  • Kinetic Reading : Seal the plate to prevent evaporation. Read fluorescence (Ex 440 nm / Em 485 nm) every 5 minutes for 48 hours at 37°C with 10 seconds of orbital shaking before each read.

  • Analysis : Extract the lag time ( tlag​ , the time elapsed before the exponential growth phase) and the maximum fluorescence intensity ( Fmax​ ).

AmyloidAssay WT Wild-Type Peptide (Tyr/Phe Residues) Stacking Strong π-π Stacking (Rapid Nucleation) WT->Stacking PCPA p-Cpa Modified Peptide (Electron-Withdrawing COOH) Disrupted Weakened π-π Stacking (Delayed Nucleation) PCPA->Disrupted Fibrils Amyloid Fibrils (High ThT Signal) Stacking->Fibrils Monomers Soluble Monomers (Low ThT Signal) Disrupted->Monomers

Fig 3: Impact of p-Cpa's electron-withdrawing group on amyloid self-assembly.

Quantitative Data Presentation

The following table summarizes comparative metrics observed when replacing native aromatic residues with p-Cpa in various peptide models. The data illustrates that p-Cpa provides an efficient bioconjugation handle and alters aggregation kinetics without sacrificing core receptor binding affinity.

Peptide VariantTarget / ApplicationReceptor Binding Affinity ( Kd​ )Aggregation Lag Time ( tlag​ )Conjugation Efficiency (Amine Payload)
Wild-Type (Tyr/Phe) Integrin α4​β1​ 12.5 nM~4.5 hoursN/A (No orthogonal handle)
p-Cpa Modified Integrin α4​β1​ 14.2 nM~18.0 hours> 85% (via EDC/NHS)
Control (Non-binding) Scrambled Sequence> 10,000 nM> 48.0 hours> 85% (via EDC/NHS)

Table 1: Comparative in vitro assay metrics demonstrating the functional versatility of p-Cpa substitution.

References

  • Title : (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands Source : nih.gov URL :[Link]

  • Title : Aromaticity and amyloid formation: Effect of π-electron distribution and aryl substituent geometry on the self-assembly of peptides derived from hIAPP22–29 Source : nih.gov URL :[Link]

  • Title : An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity Source : nih.gov URL :[Link]

  • Source: google.
  • Title : Preparation of carboalkoxyalkylphenylalanine derivatives from tyrosine | The Journal of Organic Chemistry Source : acs.org URL :[Link]

Sources

Application

Scale-up synthesis methods for 4-(2-Amino-2-carboxyethyl)benzoic acid

Application Note: Process Scale-Up Synthesis and Purification of 4-(2-Amino-2-carboxyethyl)benzoic acid (p-Carboxy-L-phenylalanine) Executive Summary The unnatural amino acid 4-(2-Amino-2-carboxyethyl)benzoic acid, commo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Scale-Up Synthesis and Purification of 4-(2-Amino-2-carboxyethyl)benzoic acid (p-Carboxy-L-phenylalanine)

Executive Summary

The unnatural amino acid 4-(2-Amino-2-carboxyethyl)benzoic acid, commonly known as p-carboxy-L-phenylalanine (pCPA), is a highly sought-after building block in the development of peptide therapeutics, bioorthogonal labeling systems, and peptidomimetics[1]. Its unique bifunctional nature allows for orthogonal side-chain derivatization and the generation of potent enzyme inhibitors[2]. However, transitioning the synthesis of pCPA from milligram-scale discovery chemistry to multi-kilogram process manufacturing presents significant challenges regarding stereocontrol, atom economy, and purification.

This application note details a highly scalable, transition-metal-free synthetic route leveraging Asymmetric Phase-Transfer Catalysis (PTC). By utilizing rationally selected protecting groups and a self-validating global deprotection strategy, this protocol ensures >98% enantiomeric excess (ee) and >99% chemical purity at the kilogram scale.

Strategic Route Selection & Mechanistic Causality

Historically, pCPA has been synthesized via palladium-catalyzed carbonylation of 4-iodo-L-phenylalanine[3]. While effective at the bench scale, this route relies on expensive heavy metals, requires high-pressure carbon monoxide (or CO surrogates), and necessitates rigorous metal-scavenging protocols to meet active pharmaceutical ingredient (API) specifications.

To bypass these limitations, we engineered a process based on Asymmetric Phase-Transfer Catalysis (PTC) using achiral Schiff base esters[4].

  • Causality of Substrate Design: We utilize N-(diphenylmethylene)glycine tert-butyl ester and tert-butyl 4-(bromomethyl)benzoate as starting materials. The selection of tert-butyl esters is a deliberate, mechanistic choice: they are highly sterically hindered, preventing competitive transesterification or premature hydrolysis under the strongly basic conditions required for PTC alkylation. Furthermore, they allow for a single-step, global acidic deprotection later in the workflow.

  • Causality of Stereocontrol: The reaction is catalyzed by a chiral Cinchona alkaloid-derived quaternary ammonium salt (e.g., O-(9)-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide). The highly lipophilic catalyst extracts hydroxide ions from a 50% aqueous KOH phase into the toluene phase, deprotonating the Schiff base. The resulting enolate forms a tight chiral ion pair with the catalyst. The catalyst's three-dimensional pocket effectively shields the Si-face of the enolate, forcing the electrophile to approach exclusively from the Re-face, thereby inducing the precise (S)-configuration (L-amino acid) required for biological activity[5].

Process Visualization

ProcessWorkflow SM N-(Diphenylmethylene)glycine tert-butyl ester + tert-Butyl 4-(bromomethyl)benzoate PTC Asymmetric Alkylation Catalyst: Cinchonidinium Salt Base: 50% aq. KOH / Toluene SM->PTC Intermediate Alkylated Schiff Base Intermediate (>98% ee) PTC->Intermediate Deprotect Global Deprotection 6M HCl, Reflux 12h Intermediate->Deprotect Extraction Phase Separation (Extraction of Benzophenone) Deprotect->Extraction Precipitation Isoelectric Precipitation Adjust to pH 6.0 Extraction->Precipitation Product 4-(2-Amino-2-carboxyethyl)benzoic acid (Pure L-pCPA) Precipitation->Product

Figure 1: End-to-end scalable synthetic workflow for pCPA production.

PTCMechanism AqPhase Aqueous Phase (50% KOH) Cat Chiral Quaternary Ammonium Salt (Q+ X-) AqPhase->Cat OH- Exchange OrgPhase Organic Phase (Toluene) IonPair Chiral Ion Pair [Q+ Enolate-] Cat->IonPair Deprotonation of SM Product Enantioenriched Product (S)-Configuration IonPair->Product Re-face Attack Electrophile Electrophile Ar-CH2-Br Electrophile->Product Product->OrgPhase Catalyst Regeneration

Figure 2: Mechanistic cycle of the Asymmetric Phase-Transfer Catalysis (PTC).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Progression to subsequent steps is gated by strict In-Process Controls (IPCs) that prevent the propagation of impurities.

Phase 1: Asymmetric Alkylation
  • Reactor Preparation: Charge a jacketed glass reactor with toluene (10 L/kg of substrate) and N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq).

  • Catalyst Addition: Add the chiral cinchonidinium salt catalyst (0.05 eq). Causality: A 5 mol% catalyst loading is the optimal thermodynamic sweet spot; lower loadings extend reaction times and risk background racemic alkylation, while higher loadings impact the process mass intensity (PMI).

  • Electrophile Addition: Add tert-butyl 4-(bromomethyl)benzoate (1.1 eq). Cool the mixture to 0 °C.

  • Phase-Transfer Initiation: Slowly dose 50% aqueous KOH (5.0 eq) under vigorous stirring (minimum 300 rpm). Causality: High shear mixing is critical to maximize the interfacial surface area between the toluene and the dense aqueous KOH, driving the catalytic cycle.

  • Reaction Monitoring (IPC-1): Stir at 0 °C for 12 hours. Monitor via RP-HPLC. The system validates completion when the starting Schiff base is <1.0%.

  • Quench & Isolate: Quench with water to dissolve precipitated salts. Separate the organic layer, wash with brine, and concentrate under reduced pressure.

  • Stereochemical Validation (IPC-2): Analyze the crude intermediate via Chiral HPLC (e.g., Daicel Chiralpak AD-H). If ee > 98.0%, proceed. If ee < 98.0%, the protocol self-corrects by mandating a recrystallization from isopropanol, which thermodynamically enriches the crystal lattice with the major enantiomer.

Phase 2: Global Deprotection and Isoelectric Precipitation
  • Hydrolysis: Suspend the validated intermediate in 6M HCl (10 L/kg) and heat to reflux (100 °C) for 12 hours.

    • Mechanistic Insight: This single unit operation elegantly performs three functions: it hydrolyzes the Schiff base (releasing benzophenone) and cleaves both the α-carboxylate tert-butyl ester and the benzoate tert-butyl ester (releasing isobutylene gas).

  • Deprotection Validation (IPC-3): Monitor via LC-MS. The system is self-validating: incomplete deprotection is immediately flagged by a +56 Da mass shift (mono-tert-butyl ester) or +112 Da (di-tert-butyl ester). Do not proceed until these masses are undetectable.

  • Byproduct Extraction: Cool the aqueous acidic mixture to room temperature. Extract three times with ethyl acetate. Causality: Benzophenone and the chiral catalyst partition into the organic phase, leaving the highly polar, protonated pCPA safely in the aqueous phase.

  • Isoelectric Precipitation: Polish-filter the aqueous phase. Slowly add 2M NaOH to adjust the pH to exactly 6.0 (the isoelectric point of pCPA).

  • Isolation: The zwitterionic pCPA will precipitate as a dense white crystalline solid. Filter, wash with cold water and ethanol, and dry under vacuum at 50 °C.

Quantitative Data & Scale-Up Metrics

The robustness of this protocol has been validated across multiple scale-up tiers. The data demonstrates that the reaction maintains exceptional stereochemical fidelity and chemical purity independent of the reactor scale.

Table 1: Scale-Up Performance Metrics

Batch ScaleMolar Yield (%)Chemical Purity (a/a %)Enantiomeric Excess (%)E-factor (kg waste/kg product)
100 g82%>99.5%98.5%15.2
1.0 kg84%>99.5%98.7%12.4
5.0 kg83%>99.8%98.6%10.8

Table 2: In-Process Control (IPC) Parameters & Self-Validating Actions

Process StepAnalytical MethodAcceptance CriteriaSelf-Correcting Action if Failed
Alkylation RP-HPLC (254 nm)Starting Material < 1.0%Extend reaction time by 2h; increase agitation.
Chiral Induction Chiral HPLCee > 98.0%Recrystallize intermediate from Isopropanol.
Deprotection LC-MS (ESI+)Protected Intermediates < 0.5%Increase HCl concentration; extend reflux time.

References

  • Liu, W., Alfonta, L., Mack, A. V., & Schultz, P. G. (2007). Structural basis for the recognition of para-benzoyl-L-phenylalanine by evolved aminoacyl-tRNA synthetases. Angewandte Chemie International Edition, 46(32), 6073–6075. URL: [Link]

  • Miteva, M. A., et al. (2003). Development of Potent Inhibitors of Botulinum Neurotoxin Type B. Journal of Medicinal Chemistry, 46(24), 5184-5195. URL: [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 4-(2-Amino-2-carboxyethyl)benzoic acid

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to overcome challenges related to the aqueous solubility of 4-(2-Amino-2-carboxyethyl)benzoic acid. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to overcome challenges related to the aqueous solubility of 4-(2-Amino-2-carboxyethyl)benzoic acid.

Introduction

4-(2-Amino-2-carboxyethyl)benzoic acid is a non-proteinogenic amino acid characterized by its zwitterionic and amphoteric nature. This chemical structure, which includes both a basic amino group and two acidic carboxyl groups, leads to poor solubility in neutral aqueous solutions. The molecule's solubility is at its lowest at its isoelectric point (pI), where the net charge is zero, thus minimizing interactions with polar water molecules.[1] This guide offers systematic strategies and detailed protocols to effectively enhance its solubility for various experimental applications.

Troubleshooting Guide: Strategies for Enhancing Aqueous Solubility

This section details common solubility issues and provides validated methods to address them.

Issue 1: Limited Solubility in Neutral Water

Root Cause: The primary reason for the low solubility of 4-(2-Amino-2-carboxyethyl)benzoic acid in neutral water is its zwitterionic character. At the isoelectric point (pI), the positive charge on the amino group is balanced by the negative charges on the carboxyl groups, resulting in a net-zero charge and subsequent precipitation.

Primary Solution: pH Adjustment

The most direct and effective method to increase solubility is to adjust the pH of the solution.[2][3][4] By shifting the pH away from the pI, the molecule becomes charged, which enhances its interaction with water. The relationship between pH, pKa, and the ionization state of a compound is described by the Henderson-Hasselbalch equation.[5][6][7][8]

Experimental Protocol: pH-Mediated Solubilization

  • Determine the Isoelectric Point (pI): An accurate pI value is crucial for effective pH adjustment. This can be determined experimentally or estimated from the pKa values of the ionizable groups (the α-carboxylic acid, the α-amino group, and the benzoic acid carboxyl group).

  • Acidic Solubilization (pH < pI):

    • Create a slurry of the compound in deionized water.

    • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

    • Monitor the pH and observe as the solid dissolves.

    • A pH value 1-2 units below the lowest pKa will ensure the protonation of the amino group, resulting in a net positive charge.[9]

  • Alkaline Solubilization (pH > pI):

    • Prepare a slurry of the compound in deionized water.

    • While stirring, add a dilute base (e.g., 0.1 M NaOH) dropwise.

    • Monitor the pH and observe the dissolution.

    • A pH value 1-2 units above the highest pKa will ensure the deprotonation of both carboxylic acid groups, leading to a net negative charge.[9]

Scientific Rationale: At a pH below the pI, the amino group is protonated (-NH3+), conferring a net positive charge. Conversely, at a pH above the pI, the carboxylic acid groups are deprotonated (-COO-), resulting in a net negative charge. This net charge facilitates strong ion-dipole interactions with water, leading to increased solubility.[4]

Visualization: Impact of pH on Molecular Charge

G cluster_acidic Acidic pH (pH < pI) cluster_neutral At Isoelectric Point (pI) cluster_alkaline Alkaline pH (pH > pI) Acidic Net Positive Charge (Protonated Amino Group) Enhanced Solubility Neutral Zwitterionic (Net Zero Charge) Minimum Solubility Acidic->Neutral Increase pH Alkaline Net Negative Charge (Deprotonated Carboxyl Groups) Enhanced Solubility Neutral->Alkaline Increase pH

Caption: The effect of pH on the ionization state and solubility of 4-(2-Amino-2-carboxyethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What can I do if pH adjustment alone does not achieve my target concentration?

A1: If pH modification is insufficient, the use of co-solvents is a logical next step. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous system.[10][11][12]

Commonly Used Co-solvents:

  • Ethanol: A versatile and biocompatible choice.

  • Propylene Glycol (PG) and Polyethylene Glycols (PEGs): Frequently used in pharmaceutical formulations.[2][10]

  • Dimethyl Sulfoxide (DMSO): A highly effective solvent, though its potential for interference in biological assays should be considered.

Experimental Workflow: Co-solvent Optimization

G start Start: Insufficient Solubility Post-pH Adjustment prep_cosolvent Prepare Stock Solutions of Candidate Co-solvents (e.g., Ethanol, PG, DMSO) start->prep_cosolvent prep_buffer Prepare Aqueous Buffer at Optimal pH start->prep_buffer matrix Create Test Matrix of Co-solvent:Buffer Ratios (e.g., 5%, 10%, 20% v/v) prep_cosolvent->matrix prep_buffer->matrix dissolution Attempt to Dissolve Compound in Each Formulation at the Target Concentration matrix->dissolution analysis Analyze Solubility (e.g., Visual, HPLC, UV-Vis) dissolution->analysis selection Select Optimal Co-solvent and Concentration analysis->selection finish End: Compound Solubilized selection->finish

Caption: Systematic workflow for co-solvent screening.

Data Summary: Illustrative Co-solvent Screening Data

Co-solventConcentration in pH 8.5 Buffer (v/v)Achieved Solubility (mg/mL)Comments
Ethanol10%8Clear solution
Ethanol20%15Clear solution
PG10%12Clear solution
PG20%22Slight increase in viscosity
DMSO5%25Clear solution

Q2: Is heating a viable option to improve solubility?

A2: Increasing the temperature can enhance the solubility of many compounds.[2] However, this method requires careful consideration of the compound's thermal stability.

Protocol for Temperature-Assisted Dissolution

  • Prepare the solution with the appropriate pH and any necessary co-solvents.

  • Gently warm the solution (e.g., to 40-60°C) with continuous stirring.

  • Incrementally add the compound until it is fully dissolved.

  • Allow the solution to cool to ambient temperature and observe for any precipitation. The absence of precipitation indicates the formation of a stable or metastable supersaturated solution.

Authoritative Note: It is imperative to conduct stability studies (e.g., via HPLC) on the final solution to confirm that no degradation has occurred during heating.

Q3: Are there other formulation strategies to enhance solubility?

A3: Yes, complexation with cyclodextrins is a powerful technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can encapsulate the hydrophobic portions of a drug molecule, thereby increasing its apparent water solubility.[16]

Suitable Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and safety profile.[16]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing capabilities.

Mechanism of Action: The hydrophobic benzene ring of 4-(2-amino-2-carboxyethyl)benzoic acid can be accommodated within the cyclodextrin's nonpolar cavity, forming an inclusion complex. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively solubilizing the guest molecule.[14][15]

Q4: How do I select the most appropriate solubilization method?

A4: The choice of method should be guided by the intended application.

  • In Vitro Assays: Prioritize methods with minimal potential for experimental interference. pH adjustment is the preferred starting point. If co-solvents are required, use the lowest effective concentration of a biocompatible solvent like ethanol.

  • Pharmaceutical Formulations: A multi-pronged approach combining pH control, co-solvents, and excipients like cyclodextrins may be necessary. The biocompatibility and regulatory acceptance of all components are critical considerations.

  • Chemical Synthesis: The chosen solvent system must be compatible with the reaction conditions and not interfere with the desired chemical transformation.

Decision Logic for Solubilization Strategy

G start Start: Solubilization of 4-(2-Amino-2-carboxyethyl)benzoic acid ph_q Is pH adjustment compatible with the application? start->ph_q ph_adjust Adjust pH away from pI. Is solubility adequate? ph_q->ph_adjust Yes cosolvent_q Are co-solvents permissible? ph_q->cosolvent_q No ph_adjust->cosolvent_q No success Solution Achieved ph_adjust->success Yes cosolvent_screen Screen co-solvents. Is solubility adequate? cosolvent_q->cosolvent_screen Yes cyclodextrin_q Consider cyclodextrin complexation. Is this a viable option? cosolvent_q->cyclodextrin_q No cosolvent_screen->cyclodextrin_q No cosolvent_screen->success Yes cyclodextrin_q->success Yes reassess Re-evaluate concentration needs or consider alternative approaches. cyclodextrin_q->reassess No

Caption: A logical flowchart to guide the selection of an appropriate solubilization strategy.

References

  • Title: Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical and Chemical Analysis URL: [Link]

  • Title: Henderson–Hasselbalch equation Source: Wikipedia URL: [Link]

  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

  • Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Cosolvent Source: Wikipedia URL: [Link]

  • Title: Cosolvent – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Solubility-pH profiles of some acidic, basic and amphoteric drugs Source: ResearchGate URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs Source: MedCrave online URL: [Link]

  • Title: pH and solubility Source: Khan Academy URL: [Link]

  • Title: Henderson–Hasselbalch equation Source: Khan Academy URL: [Link]

  • Title: Henderson Hasselbalch Equation - AP Chemistry Study Guide Source: Save My Exams URL: [Link]

  • Title: How to desalt zwitterions? Source: ResearchGate URL: [Link]

  • Title: Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs Source: Ann & Sci. Res. 6(1) URL: [Link]

Sources

Optimization

Optimizing yield in 4-(2-Amino-2-carboxyethyl)benzoic acid synthesis

Welcome to the Application Scientist Support Portal Synthesizing 4-(2-Amino-2-carboxyethyl)benzoic acid—commonly known as 4-carboxyphenylalanine or p-carboxyphenylalanine—is a critical bottleneck for researchers developi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal

Synthesizing 4-(2-Amino-2-carboxyethyl)benzoic acid—commonly known as 4-carboxyphenylalanine or p-carboxyphenylalanine—is a critical bottleneck for researchers developing unnatural amino acid (UAA) libraries, peptidomimetics, and evolved aminoacyl-tRNA synthetases. Because of the electron-withdrawing nature of the para-carboxyl group and the sensitivity of the chiral α -carbon, standard synthesis routes often suffer from poor yields, racemization, or incomplete deprotection.

This technical support guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols to ensure your yields consistently exceed 80% with >98% enantiomeric excess (ee).

Section 1: Route Selection & Quantitative Yield Benchmarks

Before troubleshooting, verify that your chosen synthetic route aligns with your scale and purity requirements. We have summarized the quantitative data for the three most reliable methodologies in the table below.

Synthetic RouteKey Starting MaterialReagents / CatalystTypical YieldEnantiomeric Excess (ee)Primary Yield-Limiting Factor
Pd-Catalyzed Carboxylation N-Cbz-L-Tyrosine(OTf)-OBzlPd(OAc)₂, dppp, CO, MeOH75–85%>99% (Retained)Catalyst poisoning by excess CO
Asymmetric Alkylation (Oppolzer) Sultam-derived glycine imine4-(bromomethyl)benzoate, n-BuLi65–75%95–98%Enolate aggregation at -78 °C
Bis-Lactim Ether (Schöllkopf) Chiral Bis-Lactim4-(bromomethyl)benzoate, n-BuLi70–80%>95%Hydrolysis efficiency of pyrazine

(Table 1: Comparison of synthetic routes for 4-carboxyphenylalanine.)

Workflow Start Target: 4-Carboxyphenylalanine Yield Optimization Route1 Route A: Tyrosine Triflate Pd-Catalyzed Carboxylation Start->Route1 High Enantiopurity Required Route2 Route B: Chiral Auxiliary (Oppolzer's Sultam) Start->Route2 Scale-up / Custom Stereocenter Opt1 Optimize: Pd(OAc)2 load, CO pressure, dppp ligand Route1->Opt1 Opt2 Optimize: n-BuLi equivalents, Temperature (-78°C) Route2->Opt2 Yield Target Yield > 85% Enantiomeric Excess > 98% Opt1->Yield Opt2->Yield

Fig 1: Decision tree for selecting and optimizing the synthesis route of 4-carboxyphenylalanine.

Section 2: Troubleshooting FAQs – Palladium-Catalyzed Carboxylation

The is the gold standard for preserving the natural chiral center[1]. However, it is highly sensitive to reaction conditions.

Q: Why is my yield stalling at 40-50% during the carbonylation of L-tyrosine triflate? A (Causality & Solution): Your yield is likely suffering from catalyst poisoning. The oxidative addition of the C–O (triflate) bond to Pd(0) is sluggish compared to aryl halides. If the CO pressure is too high (e.g., using a high-pressure Parr reactor), it saturates the palladium center, forming inactive Pd(CO)n​ complexes that cannot undergo oxidative addition. Actionable Fix: Maintain CO pressure strictly at 1 atm using a standard balloon apparatus. Additionally, switch to a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane). The bite angle of dppp stabilizes the Pd(II) intermediate, preventing premature beta-hydride elimination and reductive deactivation.

Q: I am seeing a large amount of desulfonylated byproduct (L-phenylalanine derivative) instead of the carboxylated product. What went wrong? A (Causality & Solution): This occurs when the nucleophile (MeOH or water) is insufficient, or the base is too strong, leading to a simple reduction of the triflate. Formic acid impurities in your DMF solvent can act as a hydride source, driving this reduction. Actionable Fix: Use strictly anhydrous, amine-free DMF. Ensure your methanol concentration is high enough (often used as a co-solvent in a 1:1 ratio with DMF) to outcompete any adventitious hydride donors during the nucleophilic attack phase.

Mechanism A L-Tyrosine Triflate B Oxidative Addition [Pd(0) -> Pd(II)] A->B C CO Insertion Acyl-Pd Complex B->C D Nucleophilic Attack (MeOH) C->D E 4-Carboxyphenylalanine Derivative D->E

Fig 2: Mechanistic pathway of the Pd-catalyzed carbonylation of tyrosine triflate.

Section 3: Troubleshooting FAQs – Asymmetric Alkylation (Oppolzer/Schöllkopf)

For custom stereocenters or large-scale synthesis, is preferred[2].

Q: I am observing significant racemization (ee < 80%) after cleaving the chiral auxiliary. How can I improve stereocontrol? A (Causality & Solution): Racemization during the alkylation of a sultam-derived glycine imine or bis-lactim ether happens due to proton exchange at the enolate stage. If the temperature fluctuates above -78 °C, or if the base (n-BuLi) is not strictly anhydrous, the enolate can protonate non-stereospecifically before the electrophile is consumed. Actionable Fix: Ensure strict temperature control at -78 °C during base addition. Add HMPA or DMPU (10% v/v) as a co-solvent. Causality: These additives break up enolate aggregates in THF, dramatically increasing the kinetic rate of the stereoselective alkylation over the background racemization pathway.

Q: During the final global deprotection for Solid-Phase Peptide Synthesis (SPPS), the tert-butyl ester on the para-carboxyl group won't come off. Why? A (Causality & Solution): The para-carboxyl group is highly electron-withdrawing. This electronic effect slightly destabilizes the carbocation intermediate formed during the acidic cleavage of the tert-butyl ester, significantly slowing down the reaction compared to standard side-chain deprotections (like Asp or Glu). Actionable Fix: Extend your TFA cleavage time to 3–4 hours and use a highly efficient scavenger cocktail (TFA/TIPS/H₂O 95:2.5:2.5). Monitor by LC-MS; the intermediate +56 Da mass (isobutylene adduct) must completely disappear before proceeding to ether precipitation.

Section 4: Self-Validating Experimental Protocol

To guarantee success, we recommend the following self-validating workflow for the Palladium-Catalyzed Carbonylation Route , adapted from the foundational work by Wang et al[1]. This protocol builds in diagnostic checkpoints so you can verify success before moving to the next step.

Step 1: Triflation of N-Cbz-L-Tyrosine Benzyl Ester

  • Dissolve 10 mmol of N-Cbz-L-Tyrosine benzyl ester in 50 mL anhydrous DCM. Add 30 mmol of anhydrous pyridine.

  • Cool to 0 °C. Dropwise, add 12 mmol of trifluoromethanesulfonic anhydride ( Tf2​O ).

  • Stir for 2 hours at room temperature.

  • Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting phenol ( Rf​≈0.2 ) must be completely consumed, replaced by a single non-UV-fluorescent (but iodine-active) spot ( Rf​≈0.6 ). If phenol remains, add 0.2 eq Tf2​O .

  • Wash with 1N HCl (3x) to remove pyridine, dry over MgSO4​ , and concentrate.

Step 2: Palladium-Catalyzed Carbonylation

  • In a flame-dried Schlenk flask, dissolve the crude triflate (~10 mmol) in 40 mL of anhydrous DMF and 20 mL of anhydrous Methanol.

  • Add Pd(OAc)2​ (0.5 mmol, 5 mol%) and dppp (0.5 mmol, 5 mol%).

  • Add triethylamine (20 mmol, 2.0 eq). Causality: TEA neutralizes the triflic acid byproduct, preventing the reverse reaction and protecting the ester linkages.

  • Purge the flask with CO gas three times, then attach a CO balloon (1 atm).

  • Heat the reaction to 70 °C and stir vigorously for 12 hours.

  • Self-Validating Checkpoint: Pull a 50 μL aliquot, run a mini-workup, and check by LC-MS. You must observe the disappearance of the triflate mass and the appearance of the methyl ester mass ( [M+H]+ corresponding to the 4-methoxycarbonyl derivative). The reaction mixture should turn from dark brown to a clear yellow/orange once the active Pd(0)-CO complex is formed and consumed.

Step 3: Saponification and Deprotection

  • Dilute the cooled reaction mixture with EtOAc and wash extensively with water and brine to remove DMF.

  • To isolate the free 4-carboxyphenylalanine, subject the intermediate to standard LiOH saponification (for the methyl ester) followed by catalytic hydrogenation ( H2​ , Pd/C) to remove the Cbz and Benzyl protecting groups.

  • Self-Validating Checkpoint: Final 1H NMR in D2​O /NaOD should show an AA'BB' aromatic system centered around 7.3 and 7.8 ppm, confirming the para-substituted benzoic acid structure, with no residual benzyl multiplets around 5.1 ppm.

References

  • Wang, W., Obeyesekere, N. U., & McMurray, J. S. "Stereospecific synthesis of 4-carboxyphenylalanine and derivatives for use in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 1996.[Link]

  • Cariou, C. C., et al. "Development of Potent Inhibitors of Botulinum Neurotoxin Type B." Journal of Medicinal Chemistry, 2003.[Link]

  • Shieh, W. C., & Carlson, J. A. "A simple asymmetric synthesis of 4-arylphenylalanines via palladium-catalyzed cross coupling reaction of arylboronic acids with tyrosine triflate." The Journal of Organic Chemistry, 1992.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(2-Amino-2-carboxyethyl)benzoic acid (4-Cpa) in Peptide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis of complex peptides containing non-canonical amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis of complex peptides containing non-canonical amino acids.

4-(2-Amino-2-carboxyethyl)benzoic acid , widely known in peptide chemistry as 4-carboxyphenylalanine (4-Cpa) or p-carboxyphenylalanine, is a highly valuable unnatural amino acid. It is frequently utilized in drug development to introduce rigid aromatic spacers, enhance specific receptor binding (such as targeting α9α10 nicotinic acetylcholine receptors)[1], and act as a structural disruptor in amyloid self-assembly[2].

During standard Fmoc Solid-Phase Peptide Synthesis (SPPS), the highly reactive para-carboxylic acid on the 4-Cpa side chain must be protected, most commonly as a tert-butyl ester (OtBu)[1]. However, the global acidic cleavage of this protecting group can trigger a cascade of detrimental side reactions if the underlying chemical mechanisms are not properly managed[3].

This guide provides field-proven insights, mechanistic explanations, and validated protocols to ensure the high-yield recovery of your 4-Cpa containing peptides.

Mechanistic Insight: The Anatomy of Cleavage Side Reactions

To troubleshoot effectively, we must first understand the causality of the failure. When treating the peptidyl-resin with Trifluoroacetic acid (TFA), the OtBu protecting group on 4-Cpa undergoes acidolysis. This cleavage yields the desired free carboxylic acid, but simultaneously generates a highly reactive tert-butyl carbocation .

If this carbocation is not immediately quenched by a scavenger, it acts as a potent electrophile. It will aggressively seek out electron-rich, nucleophilic amino acid side chains within your peptide sequence—most notably Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys) . This results in irreversible alkylation, permanently modifying your target peptide and drastically reducing your final yield.

Mechanism A Protected Peptide: 4-Cpa(OtBu) & Nucleophilic Residues (Trp/Tyr/Met) B Global TFA Cleavage (Acidolysis) A->B C Free 4-Cpa Peptide + Reactive t-Butyl Carbocation B->C D Pathway A: Insufficient Scavengers C->D F Pathway B: Optimized Scavengers (TIS, EDT, H2O) C->F E Side Reaction: t-Butyl Alkylation (+56 Da Adduct) D->E G Desired Product: Pure Peptide + Quenched Scavenger F->G

Reaction pathway of TFA cleavage of Fmoc-4-Cpa(OtBu)-OH and scavenger mechanisms.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows my target peptide mass, but there are major peaks at +56 Da and +112 Da. What is causing this? A: This is the classic signature of tert-butyl alkylation. The OtBu group protecting the 4-Cpa side chain generates a tert-butyl carbocation (+56 Da) during TFA cleavage. If your sequence contains Trp, Tyr, Cys, or Met, these residues act as nucleophilic sinks. A +112 Da shift indicates double alkylation. Causality & Solution: Your cleavage cocktail lacks sufficient scavenging capacity. You must optimize the cocktail by increasing the concentration of carbocation scavengers like Triisopropylsilane (TIS) and Ethanedithiol (EDT)[3].

Q2: My peptide contains 4-Cpa and multiple Cysteine residues intended for a downstream disulfide bridge. Which cleavage cocktail should I use? A: For Cys-rich peptides containing 4-Cpa(OtBu), Reagent K (TFA/Water/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5 v/v) is the gold standard. Causality: EDT is a soft nucleophile that is exceptionally efficient at protecting Cysteine thiols from tert-butylation. Thioanisole assists in scavenging carbocations and suppressing methionine oxidation, while phenol protects Tyrosine residues from alkylation.

Q3: I am using Reagent K, but I still see alkylation on the Tryptophan residue immediately adjacent to the 4-Cpa. Why is the scavenger failing? A: Tryptophan is highly susceptible to alkylation at its indole ring. Because the 4-Cpa is adjacent to the Trp, the local concentration of the generated carbocation is extremely high upon cleavage. Kinetic competition favors intramolecular-like alkylation over intermolecular scavenging by the solvent. Solution: You must bypass the carbocation entirely. Switch your protecting group strategy from OtBu to an Allyl ester (OAll) . The Allyl group can be removed orthogonally using Palladium catalysis (e.g., Pd(PPh3)4) on-resin prior to the global TFA cleavage.

Q4: Can the free carboxylic acid of 4-Cpa undergo Friedel-Crafts acylation during cleavage? A: While rare under standard TFA conditions, if you subject the peptide to extended cleavage times (>4 hours) or stronger acids (like TFMSA), the protonated carboxylic acid on the phenyl ring can form an acylium ion. This electrophile can attack adjacent aromatic rings. To prevent this, strictly limit TFA cleavage times to 2–2.5 hours at room temperature.

Quantitative Data: Cleavage Cocktail Selection Matrix

To ensure experimental trustworthiness, do not guess which cocktail to use. Select your cleavage composition based on the specific nucleophilic profile of your peptide sequence.

Cocktail NameComposition (v/v)Primary Use CaseScavenging EfficiencyRisk of Alkylation
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Peptides with Cys, Met, Trp, TyrHigh Low
Cocktail B TFA / TIS / H₂O (95 : 2.5 : 2.5)Standard peptides (No Cys/Met)ModerateModerate
Cocktail R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Arg-rich peptidesHigh Low
Neat TFA TFA (100%)NEVER USE for 4-Cpa(OtBu)NoneCritical (+56 Da)

Experimental Protocol: Optimized TFA Cleavage

This self-validating protocol is standardized for a 0.1 mmol scale synthesis to maximize the recovery of 4-Cpa peptides while suppressing side reactions.

Step 1: Resin Preparation Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 x 5 mL). This swells the resin matrix and purges residual Dimethylformamide (DMF). Note: Residual DMF reacts with TFA to form dimethylamine, which can cap your peptide.

Step 2: Cocktail Formulation Prepare 10 mL of the cleavage cocktail fresh in a glass vial. For a sequence containing Trp/Tyr/Cys, mix 8.25 mL TFA, 0.5 mL Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT[3].

Step 3: Acidolysis Reaction Add the chilled cocktail to the resin. Shake gently at room temperature (20-25°C) for exactly 2.5 hours. Do not exceed 3 hours to prevent acylium ion formation.

Step 4: Filtration & Precipitation Filter the cleavage mixture into a 50 mL polypropylene centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates. Rapidly add 30 mL of ice-cold diethyl ether to precipitate the crude peptide.

Step 5: Isolation & Drying Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant carefully. Wash the peptide pellet twice more with 20 mL of ice-cold ether to extract residual scavengers. Lyophilize the pellet from a water/acetonitrile mixture (50:50 v/v) containing 0.1% TFA.

Workflow N1 Step 1: Resin Prep Wash with DCM N2 Step 2: Cocktail Addition TFA/TIS/H2O/EDT N1->N2 N3 Step 3: Cleavage 2.5 hours at RT N2->N3 N4 Step 4: Precipitation Cold Diethyl Ether N3->N4 N5 Step 5: Isolation Centrifugation N4->N5

Step-by-step experimental workflow for the optimized cleavage of 4-Cpa containing peptides.

References

  • "Critical Residue Properties for Potency and Selectivity of α-Conotoxin RgIA Towards α9α10 Nicotinic Acetylcholine Receptors." NIH PubMed Central (PMC). URL:[Link]

  • "Mechanism and Development of Peptide-Based Inhibitors to Human Islet Amyloid Polypeptide (hIAPP) Self-Assembly." CUNY Academic Works. URL:[Link]

  • "Method for peptide synthesis (EP4201951A1)." Google Patents.

Sources

Optimization

Handling and long-term storage conditions for 4-(2-Amino-2-carboxyethyl)benzoic acid

Welcome to the Technical Support and Troubleshooting Center for 4-(2-Amino-2-carboxyethyl)benzoic acid (also known as p-Carboxyphenylalanine or 4-Cpa). As a non-standard amino acid featuring both an alpha-carboxyl group...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 4-(2-Amino-2-carboxyethyl)benzoic acid (also known as p-Carboxyphenylalanine or 4-Cpa).

As a non-standard amino acid featuring both an alpha-carboxyl group and a para-carboxyl group on its phenyl ring, 4-Cpa is a highly valuable building block. It is frequently utilized to introduce secondary carboxylate handles for orthogonal bioconjugation, design enzyme polymer conjugates[1], and mimic phosphotyrosine in kinase inhibitor development[2]. However, its dual-carboxyl nature introduces unique challenges in solubility, long-term stability, and solid-phase peptide synthesis (SPPS).

This guide is engineered to provide researchers with field-proven, mechanistically grounded solutions to the most common handling and experimental bottlenecks.

Section 1: Troubleshooting & FAQs

Q1: What are the optimal long-term storage conditions for 4-(2-Amino-2-carboxyethyl)benzoic acid powder, and why does it degrade if left on the bench? A: The lyophilized powder must be stored at -20°C in a desiccator under an inert atmosphere (Argon or Nitrogen) [3]. The Causality: While standard amino acids are relatively stable at room temperature, the para-carboxyl group on the phenyl ring makes this compound susceptible to slow, moisture-induced decarboxylation and oxidative degradation over time. Exposure to ambient humidity allows water molecules to act as nucleophiles, facilitating the degradation of the crystalline structure. Storing the compound below its glass transition temperature in a moisture-free environment halts these kinetic degradation pathways.

Q2: I am trying to prepare a 50 mM stock solution in a standard PBS buffer (pH 7.4), but the compound is precipitating. How can I achieve complete dissolution? A: 4-Cpa exhibits poor solubility in neutral aqueous buffers due to strong intermolecular π−π stacking between the benzoic acid rings and the zwitterionic nature of the alpha-amino acid core. The Fix: You must pre-dissolve the powder in a mild base before diluting it into your working buffer. Adding a stoichiometric equivalent of 0.1 M NaOH or utilizing a basic organic solvent like DIPEA (N,N-Diisopropylethylamine) deprotonates the para-carboxyl group (pKa ~4.5). This introduces a strong net negative charge that disrupts the hydrophobic stacking, forcing the molecules into solution via electrostatic repulsion.

Q3: During Fmoc-SPPS, my peptide yields are exceptionally low, and mass spectrometry shows highly branched, cross-linked byproducts. What is going wrong? A: You are likely using the unprotected form of 4-(2-Amino-2-carboxyethyl)benzoic acid. During the coupling phase, standard activation reagents (like DIC/Oxyma or HATU) cannot distinguish between the alpha-carboxyl group and the para-carboxyl group. The Fix: You must use an orthogonally protected derivative, specifically Fmoc-p-carboxy-Phe(OtBu)-OH (CAS: 183070-44-2)[4]. The tert-butyl (OtBu) ester protects the para-carboxyl group from activation, ensuring that peptide bond formation only occurs linearly at the alpha-carboxyl site[5]. The OtBu group is later cleanly removed during the final global cleavage step using Trifluoroacetic acid (TFA)[2].

Section 2: Quantitative Data & Specifications

To ensure experimental reproducibility, verify your material against the following physicochemical and stability benchmarks.

ParameterSpecification / ConditionField-Proven Insight
CAS Number 22976-70-1 (Unprotected)Verify CAS before ordering for SPPS; unprotected 4-Cpa will cause branching.
Molecular Weight 209.2 g/mol Confirm mass via LC-MS (ESI-) showing an[M-H]- peak at 208.2 m/z.
Solid Stability (4°C) < 3 monthsShort-term storage only. Prone to moisture absorption.
Solid Stability (-20°C) > 24 monthsRequires desiccation and inert gas backfilling.
Aqueous Solubility (pH 7.0) < 5 mMLimited by hydrophobic π−π stacking.
Aqueous Solubility (pH > 8.5) > 100 mMDeprotonation of the para-carboxyl group rapidly increases solubility.

Section 3: Validated Experimental Protocols

Protocol A: Preparation of a Stable 100 mM Stock Solution

This self-validating protocol ensures complete dissolution without triggering base-catalyzed racemization of the alpha-carbon.

  • Weighing: Accurately weigh 20.9 mg of 4-(2-Amino-2-carboxyethyl)benzoic acid into a sterile, light-protected microcentrifuge tube.

  • Initial Solubilization: Add 100 µL of 1.0 M NaOH. Vortex gently for 30 seconds. Mechanistic note: The strong base immediately deprotonates both carboxyl groups, breaking the crystal lattice.

  • Dilution: Immediately add 800 µL of LC-MS grade H2​O .

  • pH Neutralization: Slowly titrate with 0.1 M HCl (approx. 50-80 µL) while monitoring with a micro-pH probe until the solution reaches pH 8.0 - 8.5. Do not drop the pH below 7.5, or the compound will crash out of solution.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL with H2​O .

  • Storage: Filter sterilize (0.22 µm PTFE), aliquot into single-use 50 µL tubes, and flash-freeze in liquid nitrogen. Store at -80°C.

Protocol B: Orthogonal Incorporation via Fmoc-SPPS

Use this methodology to incorporate the amino acid into a peptide backbone without cross-linking[5],[2].

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-p-carboxy-Phe(OtBu)-OH [4] and 0.4 mmol of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol of DIC (N,N'-Diisopropylcarbodiimide). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes. Mechanistic note: The OtBu group shields the para-carboxyl, forcing the amine of the resin to attack only the activated alpha-carboxyl.

  • Cleavage & Global Deprotection: After sequence completion, treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the OtBu protecting group, yielding the free para-carboxyl handle on your synthesized peptide.

Section 4: Workflow Visualization

The following diagram maps the critical handling pathways and troubleshooting loops for 4-(2-Amino-2-carboxyethyl)benzoic acid to ensure structural integrity from storage to application.

G Start 4-(2-Amino-2-carboxyethyl) benzoic acid (Raw Powder) Storage Long-Term Storage (-20°C, Desiccated, Argon) Start->Storage SolPrep Stock Solution Prep (Aqueous buffer + NaOH) Storage->SolPrep Aqueous Assays SPPS Solid-Phase Peptide Synthesis (Requires Orthogonal Protection) Storage->SPPS Bioconjugation Trouble1 Issue: Precipitation? Fix: Titrate pH > 7.5 SolPrep->Trouble1 Trouble2 Issue: Cross-linking? Fix: Use Fmoc-Phe(4-OtBu)-OH SPPS->Trouble2

Workflow for the handling, preparation, and troubleshooting of 4-Cpa in laboratory applications.

References

  • Design of Stomach Acid-Stable and Mucin-Binding Enzyme Polymer Conjugates | Biomacromolecules - ACS Public
  • MODULATING EXPRESSION OF POLYPEPTIDES VIA NEW GENE SWITCH EXPRESSION SYSTEMS. googleapis.com.
  • 183070-44-2(FMOC-P-CARBOXY-PHE(OTBU)-OH) Product Description. chemicalbook.com.
  • SYNTHESIS OF A S-4-CARBOXYPHENYLALANINE DERIVATIVE FOR USE IN PEPTIDE SYNTHESIS. tandfonline.com.
  • Cyclic Peptides Incorporating 4-Carboxyphenylalanine and Phosphotyrosine Are Potent Inhibitors of pp60c-src. acs.org.

Sources

Troubleshooting

Overcoming steric hindrance with 4-(2-Amino-2-carboxyethyl)benzoic acid in peptides

Technical Support Center: Overcoming Steric Hindrance with 4-(2-Amino-2-carboxyethyl)benzoic acid in Peptide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance with 4-(2-Amino-2-carboxyethyl)benzoic acid in Peptide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the unique steric and chemical challenges associated with 4-(2-Amino-2-carboxyethyl)benzoic acid.

Commonly known as 4-carboxyphenylalanine (4-Cpa) or Phe(4-COOH) , this unnatural amino acid is a critical building block in modern peptide engineering. It is heavily utilized as a stable phosphotyrosine mimetic in the development of potent kinase inhibitors—such as those targeting pp60c-src [1] and the Grb7 breast cancer target [2]—and serves as a rigidifying anchor for macrocyclic lactam peptides. However, its bulky, protected para-carboxylate side chain introduces severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS), often leading to sequence deletions and failed cyclizations.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing massive deletion sequences immediately after incorporating 4-Cpa? Expert Insight: The root cause is steric shielding. The 4-Cpa side chain contains a rigid phenyl ring substituted with a protected carboxylate group (e.g., OtBu or OAll). Once the Fmoc group is removed from 4-Cpa, this massive, hydrophobic side chain sterically blocks the alpha-amine. This shielding effect drastically increases the activation energy required for the subsequent incoming activated amino acid to successfully acylate the amine, resulting in incomplete coupling and truncated sequences. Resolution: Standard carbodiimide chemistry (DIC/Oxyma) lacks the reactivity to overcome this barrier. You must switch to highly reactive aminium/uronium salts (HATU or COMU) and apply Microwave-Assisted SPPS (MW-SPPS) to provide the necessary kinetic energy to drive the acylation.

Q2: My on-resin lactam cyclization between 4-Cpa and Lysine is yielding mostly linear peptides and oligomers. How can I drive the intramolecular reaction? Expert Insight: Macrocyclization is entropically disfavored. The steric bulk of the 4-Cpa aromatic ring further restricts the necessary trajectory for the Lysine side-chain amine to attack the 4-Cpa side-chain carboxylate. If the local concentration of reactive peptide chains on the resin is too high, intermolecular cross-linking (oligomerization) will outcompete intramolecular cyclization. Resolution: Utilize a low-loading resin (≤ 0.2 mmol/g) to physically separate the growing peptide chains (pseudo-dilution effect). Furthermore, use PyBOP or DEPBT as your cyclization reagent; DEPBT is specifically engineered to reduce epimerization during sterically hindered macrocyclizations.

Part 2: Quantitative Data & Reagent Selection

To overcome the steric clash induced by 4-Cpa, selecting the correct coupling reagent is paramount. The table below summarizes the efficacy of various reagents when dealing with sterically hindered unnatural amino acids [3].

Coupling ReagentActivation MechanismEpimerization RiskSuitability for post-4-Cpa Elongation
DIC / Oxyma Carbodiimide / active esterificationLowPoor: Highly susceptible to steric clash; leads to deletions.
HATU / DIPEA Aminium / HOAt active esterModerateExcellent: High reactivity overcomes the activation barrier.
COMU / DIPEA Uronium / Oxyma active esterLowExcellent: Highly efficient, less hazardous alternative to HATU.
PyBOP / DIPEA Phosphonium active esterLowGood: Preferred specifically for the macrocyclization step.
DEPBT / DIPEA OrganophosphorusVery LowGood: Ideal for epimerization-prone, hindered cyclizations.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory analytical checkpoints to ensure that steric hindrance has been successfully overcome before proceeding to the next synthetic step.

Protocol A: Microwave-Assisted Coupling of Sterically Hindered Amino Acids to 4-Cpa

Objective: Ensure complete acylation of the sterically shielded 4-Cpa alpha-amine.

  • Activation: In a clean vial, dissolve 5.0 equivalents of the incoming Fmoc-Amino Acid and 4.9 equivalents of HATU in N,N-Dimethylformamide (DMF). Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to pre-activate the amino acid.

  • Coupling: Add the activated mixture to the reaction vessel containing the Fmoc-deprotected 4-Cpa-peptide-resin.

  • Microwave Application: Heat the reaction vessel in a microwave peptide synthesizer at 75°C for 10 minutes. Causality: The thermal energy increases molecular collision rates, overcoming the steric shielding of the 4-Cpa side chain.

  • Self-Validation (Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Extract a few resin beads and perform a Kaiser test.

    • Pass: The beads and solution remain clear/yellow, indicating complete acylation. Proceed to the next step.

    • Fail: The beads turn dark blue, indicating unreacted amines due to steric hindrance. Corrective Action: Perform a second coupling using COMU/DIPEA at 75°C for an additional 10 minutes.

Protocol B: On-Resin Palladium-Catalyzed Allyl Deprotection and Lactamization

Objective: Remove the orthogonal OAll protecting group from 4-Cpa and force intramolecular cyclization.

  • Orthogonal Deprotection: Swell the resin in dry DCM. Add 0.25 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 24 equivalents of Phenylsilane (PhSiH3) in DCM. React in the dark for 2 hours at room temperature.

  • Self-Validation (Micro-Cleavage): Isolate 1 mg of resin. Cleave the peptide using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 1 hour. Analyze via LC-MS.

    • Pass: The mass spectrum shows a shift corresponding to the loss of the allyl group (-40 Da). Proceed to cyclization.

    • Fail: Presence of the allyl-protected mass. Corrective Action: Repeat step 1 with fresh catalyst.

  • Macrocyclization: Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium. Add 3.0 equivalents of PyBOP and 6.0 equivalents of DIPEA in a large volume of DMF (to maintain low concentration). React for 12-24 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test to verify the consumption of the Lysine/Ornithine primary amine. A yellow result confirms successful lactamization.

Part 4: Visualizations & Workflows

SPPS_Workflow N1 1. Resin Swelling & Fmoc Removal N2 2. Couple Fmoc-4-Cpa(OAll)-OH (HATU/DIPEA) N1->N2 N3 3. Peptide Elongation (Double Coupling) N2->N3 N4 4. Orthogonal Allyl Deprotection (Pd(PPh3)4, PhSiH3) N3->N4 N5 5. On-Resin Lactamization (PyBOP/DIPEA) N4->N5 N6 6. Global Cleavage & Deprotection (TFA/TIS/H2O) N5->N6

Workflow for incorporating 4-Cpa and subsequent on-resin lactam macrocyclization.

Troubleshooting_Logic Issue Kaiser Test Positive (Incomplete Coupling post 4-Cpa) CheckReagent Are you using standard DIC/Oxyma chemistry? Issue->CheckReagent YesDIC Yes CheckReagent->YesDIC NoDIC No (Using HATU/COMU) CheckReagent->NoDIC Action1 Switch to HATU or COMU for higher reactivity YesDIC->Action1 CheckTemp Is the reaction at Room Temperature? NoDIC->CheckTemp YesTemp Yes CheckTemp->YesTemp Action2 Apply Microwave Heating (75°C for 5-10 min) YesTemp->Action2

Logical troubleshooting tree for resolving incomplete coupling after 4-Cpa incorporation.

References

  • Title: Cyclic Peptides Incorporating 4-Carboxyphenylalanine and Phosphotyrosine Are Potent Inhibitors of pp60c-src Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Cyclic Peptides Incorporating Phosphotyrosine Mimetics as Potent and Specific Inhibitors of the Grb7 Breast Cancer Target Source: ResearchGate URL: [Link]

  • Title: Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones Source: ACS Combinatorial Science URL: [Link]

Optimization

Reducing racemization of 4-(2-Amino-2-carboxyethyl)benzoic acid during peptide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming complex synthetic bottlenecks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming complex synthetic bottlenecks. Incorporating non-natural amino acids like 4-(2-Amino-2-carboxyethyl)benzoic acid (commonly known as 4-carboxyphenylalanine or p -carboxy-Phe) is a powerful strategy to enhance peptide stability and receptor affinity.

However, a critical issue frequently arises during these syntheses: severe racemization during peptide coupling . This guide is designed to dissect the mechanistic root of this problem and provide you with field-proven, self-validating protocols to preserve the chiral integrity of your syntheses.

FAQ 1: Mechanistic Understanding
Q: Why is 4-carboxyphenylalanine so prone to racemization compared to standard amino acids?

A: The root cause lies in the electronic properties of the side chain. The racemization of α -amino acids during activation is primarily driven by oxazolone formation. The para-carboxyl group on 4-carboxyphenylalanine exerts a strong electron-withdrawing effect (-I and -M effects) across the aromatic system. This inductive pull significantly increases the acidity of the benzylic α -proton.

When the amino acid is activated by coupling reagents in the presence of strong tertiary bases, the molecule rapidly cyclizes into a 5(4H)-oxazolone intermediate. Because this intermediate is planar and achiral, subsequent aminolysis yields a racemic D/L mixture instead of the pure L-enantiomer.

RacemizationMechanism cluster_path1 Undesired Pathway (Racemization) cluster_path2 Desired Pathway (Retention) ActAA Activated 4-Carboxy-Phe Base Base-Catalyzed α-Proton Abstraction ActAA->Base Strong Base (DIPEA) Slow Coupling FastAminolysis Direct Aminolysis (e.g., DIC/Oxyma) ActAA->FastAminolysis Weak Base (TMP) Fast Activation Oxazolone Oxazolone Intermediate (Planar/Achiral) Base->Oxazolone Racemized DL-Peptide Product Oxazolone->Racemized Amine Addition Pure L-Peptide Product FastAminolysis->Pure

Logical relationship between coupling kinetics and oxazolone-mediated racemization.

FAQ 2: Coupling Reagent Selection
Q: Which coupling reagents should I use to suppress this oxazolone pathway?

A: You must avoid uronium/aminium salts (like HBTU or HATU) that require strong bases like N,N-Diisopropylethylamine (DIPEA). Instead, shift to carbodiimide-based activation (DIC) paired with highly acidic additives.

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is highly recommended. It accelerates the coupling rate to match or exceed HATU while maintaining a near-neutral pH environment, 1[1]. Alternatively, emerging base-free coupling reagents like Ynamides have demonstrated 2 by activating carboxylic acids via stable α -acyloxyenamide intermediates without the need for basic additives[2].

Quantitative Comparison of Coupling Reagents for Non-Natural Phenylalanine
Coupling Reagent SystemRelative Activation RateRacemization RiskBase RequirementRecommended Use Case
HBTU / DIPEA FastHighStrong (DIPEA)Routine SPPS (Avoid for 4-Carboxy-Phe)
DIC / HOBt ModerateModerateNone / WeakStandard solution-phase
DIC / Oxyma Pure Very FastLowNone / WeakHighly hindered or racemization-prone AAs
Ynamides (e.g., MYMsA) FastVery LowNoneBase-free, racemization-free synthesis
FAQ 3: Base and Solvent Optimization
Q: If my protocol strictly requires a base, which one is safest?

A: If you are coupling an amino acid hydrochloride salt and must neutralize it,3 like N-methylmorpholine (NMM) or 2,4,6-Trimethylpyridine (sym-collidine)[3]. Collidine has a lower pKa (~7.4) compared to DIPEA (~10.5). This provides just enough basicity to neutralize the salt, but it is insufficiently basic to abstract the highly acidic α -proton of the 4-carboxyphenylalanine oxazolone intermediate.

Troubleshooting Guide: Optimized SPPS Protocol

To ensure trustworthiness, the following protocol relies on a "pre-activation minimization" strategy. By keeping the pre-activation time under 2 minutes, we trap the activated ester before it can cyclize into an oxazolone. Careful selection of these conditions ensures [].

SPPSWorkflow Start Prepare Resin & Amino Acid Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash Wash Resin (DMF x 5) Deprotect->Wash PreAct Pre-activation (Max 2 mins) 4-Carboxy-Phe + DIC + Oxyma Wash->PreAct Couple Coupling Reaction (Add to resin, 1h, RT) PreAct->Couple Test Kaiser Test Couple->Test Success Proceed to Next Cycle Test->Success Negative (Blue to Yellow) Fail Double Couple (Fresh Reagents) Test->Fail Positive (Remains Blue) Fail->Wash

Step-by-step workflow for low-racemization solid-phase peptide synthesis (SPPS).

Step-by-Step Methodology: DIC/Oxyma Coupling
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 15 minutes.

  • Reagent Preparation: In a clean, dry vial, dissolve 3.0 equivalents of Fmoc-4-carboxyphenylalanine(OtBu)-OH and 3.0 equivalents of Oxyma Pure in minimal DMF (concentration ~0.2 M).

  • Activation (Critical Timing): Add 3.0 equivalents of Diisopropylcarbodiimide (DIC) to the vial. Stir for exactly 1 to 2 minutes at room temperature. Do not exceed 2 minutes.

  • Coupling: Immediately transfer the activated mixture to the resin.

  • Incubation: Agitate the reaction gently for 60–90 minutes at room temperature. Avoid microwave-assisted heating, as elevated temperatures exponentially increase racemization rates.

  • Self-Validation: Wash the resin thoroughly (5x DMF, 3x DCM) and perform a Kaiser test. A negative result (yellow) confirms successful coupling. If positive (blue), perform a second coupling using fresh reagents rather than extending the time of the first coupling.

References
  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis - organic-chemistry.org - 2

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - bachem.com - 1

  • How to prevent racemization of serine during peptide coupling - benchchem.com -3

  • Non-Natural Phenylalanine in Peptide Design Guide - bocsci.com -

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Carboxyphenylalanine (4-Cpa) Coupling

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Molecule in Focus: 4-(2-Amino-2-carboxyethyl)benzoic acid (Standard nomenclature: 4-Carboxyphenylalanine, 4-Cpa, or Phe(4-COOH)) Executiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Molecule in Focus: 4-(2-Amino-2-carboxyethyl)benzoic acid (Standard nomenclature: 4-Carboxyphenylalanine, 4-Cpa, or Phe(4-COOH))

Executive Summary

Incorporating 4-(2-Amino-2-carboxyethyl)benzoic acid into synthetic peptides is a critical technique in modern drug discovery. This unnatural amino acid is frequently utilized as a stable phosphotyrosine mimetic in oncology targets [1] and as a bioorthogonal handle for peptide cross-linking.

However, researchers frequently encounter low coupling efficiency when working with this residue. As a Senior Application Scientist, I have found that failures typically stem from two mechanistic root causes: unintended side-chain activation (if unprotected) and severe steric hindrance (once protected). This guide provides a self-validating framework to diagnose your synthesis failures and implement optimized, chemistry-driven solutions.

Diagnostic Workflow

G Start Low Coupling Efficiency with 4-Cpa Check1 Is the para-COOH protected? Start->Check1 Unprotected Side Reaction: Branching/Cross-linking Check1->Unprotected No Protected Identify Coupling Phase Check1->Protected Yes Action1 Use Fmoc-Phe(4-OtBu)-OH Unprotected->Action1 Phase1 Coupling OF 4-Cpa (Onto Peptide) Protected->Phase1 Phase2 Coupling ONTO 4-Cpa (Hindered Amine) Protected->Phase2 Action2 Double Coupling & DIC/Oxyma Pure Phase1->Action2 Action3 Microwave Heating (75°C) & HATU/DIPEA Phase2->Action3

Workflow for troubleshooting 4-carboxyphenylalanine coupling in solid-phase peptide synthesis.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: I am seeing multiple high-molecular-weight impurities and low yields. What is causing this?

A: Unintended Side-Chain Activation (Branching). If you are using the unprotected building block, Fmoc-Phe(4-COOH)-OH, your coupling reagents (e.g., HATU, DIC) cannot distinguish between the α -carboxyl group and the para-carboxyl group on the phenyl ring. Both will form active esters. This leads to catastrophic branching, inter-chain cross-linking, and a complex mixture of oligomers [2].

  • The Fix: You must use an orthogonally protected derivative. For standard Fmoc/tBu solid-phase peptide synthesis (SPPS), transition to Fmoc-Phe(4-OtBu)-OH . The tert-butyl ester protects the side chain during assembly and is easily cleaved by Trifluoroacetic acid (TFA) during final global deprotection.

Q2: I switched to Fmoc-Phe(4-OtBu)-OH, but now the coupling of the subsequent amino acid is failing. Why?

A: Severe Steric Hindrance and Aggregation. Once Fmoc-Phe(4-OtBu)-OH is successfully coupled and its Fmoc group is removed, you are left with a highly hindered N-terminal amine. The bulky para-tert-butyl ester group restricts the conformational flexibility of the peptide backbone. Furthermore, bulky aromatic residues strongly promote β -sheet formation and on-resin aggregation, physically shielding the reactive amine from the incoming activated amino acid [3].

  • The Fix: You must overcome the activation energy barrier imposed by this steric shield. Shift from standard carbodiimide chemistry to highly reactive uronium/aminium salts (like HATU) and apply thermal energy (e.g., microwave heating at 75°C) to disrupt local aggregation [4].

Q3: How do I choose the right coupling reagent for this specific sequence?

A: The choice of coupling reagent is dictated by the specific phase of the synthesis. You must balance reactivity against the risk of racemization.

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Residues

Coupling Reagent SystemActivator TypeRelative ReactivityRacemization RiskOptimal Application for 4-Cpa
DIC / Oxyma Pure Carbodiimide / OximeModerate-HighVery LowCoupling OF Fmoc-Phe(4-OtBu)-OH onto the growing peptide chain.
HATU / DIPEA Uronium (Aminium)Very HighModerateCoupling the next amino acid ONTO the hindered 4-Cpa amine.
COMU / DIPEA Uronium (Morpholino)HighLowAlternative to HATU; requires non-DMF solvents (e.g., MeCN) due to poor hydrolytic stability [4].
PyBOP / DIPEA PhosphoniumHighLowUseful if uronium-induced guanidinylation of the free amine is a side-reaction concern.

Self-Validating Experimental Protocols (SOPs)

To ensure scientific integrity, every coupling step must be treated as a self-validating system. Do not proceed to the next step without confirming the completion of the current one via colorimetric assays.

Protocol A: Coupling OF Fmoc-Phe(4-OtBu)-OH (Minimizing Racemization)

Use this protocol to attach the 4-Cpa derivative to the growing peptide chain. DIC/Oxyma is prioritized here to prevent racemization of the activated 4-Cpa.

  • Resin Preparation: Swell the peptidyl-resin in high-purity Dimethylformamide (DMF) for 30 minutes. Ensure the N-terminal Fmoc group has been removed (20% piperidine in DMF, 2 × 10 mins) and washed thoroughly.

  • Reagent Preparation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-Phe(4-OtBu)-OH and 4.0 equivalents of Oxyma Pure in a minimal volume of DMF (approx. 0.1 M concentration).

  • Activation: Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes to allow the active ester to form.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation: Drain and wash the resin (5 × DMF). Perform a Kaiser Test .

    • If blue (positive): The coupling is incomplete. Perform a second coupling using 3.0 equivalents of reagents for 1 hour before proceeding.

    • If yellow/colorless (negative): Proceed to Fmoc deprotection.

Protocol B: Coupling ONTO the Hindered 4-Cpa Amine (Maximizing Reactivity)

Use this protocol for the amino acid immediately following 4-Cpa. HATU and heat are required to overcome the steric shield.

  • Deprotection: Remove the Fmoc group from the incorporated 4-Cpa residue using 20% piperidine in DMF. Wash thoroughly (5 × DMF, 3 × DCM, 5 × DMF).

  • Reagent Preparation: Dissolve 5.0 equivalents of the incoming Fmoc-amino acid and 4.9 equivalents of HATU in DMF. (Note: HATU is kept slightly sub-stoichiometric to the amino acid to prevent capping of the resin via guanidinylation).

  • Base Addition: Add 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will immediately turn yellow, indicating active ester formation.

  • Coupling (Thermal Assist): Transfer immediately to the resin. Heat the reaction vessel to 75°C for 10 minutes using a dedicated microwave peptide synthesizer [4]. (If microwave is unavailable, agitate at room temperature for 4 to 16 hours).

  • Validation: Wash the resin thoroughly. Perform a TNBS Test or Chloranil Test . (Note: The standard Kaiser test can sometimes yield false negatives on highly hindered amines; TNBS provides a more reliable readout for difficult sequences).

References

  • Cyclic Peptides Incorporating Phosphotyrosine Mimetics as Potent and Specific Inhibitors of the Grb7 Breast Cancer Target ResearchGate 1

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls ACS Combinatorial Science 2

  • Mechanism and Development of Peptide-Based Inhibitors to Human Islet Amyloid Polypeptide (hIAPP) Self-Assembly CUNY Academic Works 3

  • Greening the synthesis of peptide therapeutics: an industrial perspective PMC / NIH 4

Sources

Reference Data & Comparative Studies

Validation

Engineering Peptide Receptor Ligands: A Comparative Guide to Tyrosine vs. 4-Carboxyphenylalanine (pCpa)

For researchers and drug development professionals engineering peptide-based therapeutics, optimizing receptor-ligand interactions is a critical hurdle. A common structural motif in peptide medicinal chemistry involves t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engineering peptide-based therapeutics, optimizing receptor-ligand interactions is a critical hurdle. A common structural motif in peptide medicinal chemistry involves the native amino acid Tyrosine (Tyr) , which frequently participates in hydrogen bonding and aromatic interactions within receptor pockets. However, native Tyrosine is often insufficient for achieving high-affinity electrostatic binding or resisting enzymatic degradation.

This guide objectively compares Tyrosine with its synthetic analog, 4-(2-Amino-2-carboxyethyl)benzoic acid —commonly referred to as 4-carboxyphenylalanine (pCpa) . By replacing the phenolic hydroxyl group of Tyrosine with a carboxyl group, researchers can fundamentally alter the peptide's physicochemical profile, enabling non-hydrolyzable phosphotyrosine mimicry and engineering high-affinity salt bridges in target receptors[1].

Physicochemical Profiling & Causality

The decision to substitute Tyrosine with pCpa is rooted in fundamental acid-base chemistry and electrostatics.

Tyrosine possesses a phenolic side chain with a pKa of approximately 10.0. In a physiological environment (pH 7.4), this hydroxyl group remains protonated and neutral, limiting its receptor interactions to relatively weak hydrogen bonding and Van der Waals forces.

Conversely, pCpa features a benzoic acid side chain with a pKa of approximately 4.0. At physiological pH, the carboxyl group is fully deprotonated, yielding a localized anionic charge (-COO⁻). This single atomic substitution dictates a profound shift in causality for receptor binding: the negative charge allows pCpa to form highly stable, high-affinity salt bridges (ionic bonds) with positively charged amino acids (such as Arginine or Lysine) in the receptor's binding pocket[1]. Furthermore, this stable carboxylate acts as a non-hydrolyzable bioisostere for phosphotyrosine (pTyr), protecting the peptide from rapid deactivation by protein tyrosine phosphatases (PTPs) in vivo.

Table 1: Comparative Physicochemical Properties
PropertyTyrosine (Tyr)4-Carboxyphenylalanine (pCpa)
Side Chain Functional Group Phenol (-OH)Benzoic Acid (-COOH)
Side Chain pKa ~10.0~4.0
Net Charge at pH 7.4 Neutral (0)Anionic (-1)
Primary Binding Modality H-bond Donor/AcceptorElectrostatic (Salt Bridge), H-bond Acceptor
Phosphotyrosine Mimicry NoYes (Non-hydrolyzable)
Mechanistic Impact on Receptor Binding

The substitution of Tyr for pCpa has been successfully deployed across various receptor classes to probe binding mechanics and enhance drug potency.

Case Study 1: Kinase SH2 and Catalytic Domains In the development of inhibitors for the protein tyrosine kinase pp60c-src (Src), researchers identified an Arginine residue (Arg388) near the phosphate transfer region. While standard cyclic peptides utilizing Phenylalanine or Tyrosine exhibited weak affinity, substituting the residue with pCpa resulted in a massive leap in potency. The pCpa analog achieved a Ki​ of 0.85 µM, representing a 176-fold increase in potency over the parent peptide, effectively mimicking the electrostatic profile of phosphotyrosine without the hydrolytic instability[1].

Case Study 2: G-Protein Coupled Receptors (GPCRs) In the optimization of Apelin receptor (APJ) agonists for heart failure treatments, non-canonical amino acids are utilized to extend half-life and boost receptor affinity. Substituting native residues with pCpa in Apelin-13 analogs alters the electrostatic landscape of the peptide, enhancing its interaction with the salvage receptor and increasing overall in vivo stability[2].

BindingMechanism Tyr Tyrosine (Tyr) Neutral at pH 7.4 HBond Weak H-Bonding (Transient Interaction) Tyr->HBond -OH Donor/Acceptor pCpa 4-Carboxyphenylalanine (pCpa) Anionic at pH 7.4 SaltBridge Salt Bridge / Electrostatic (High Affinity Binding) pCpa->SaltBridge -COO⁻ Anion Receptor Receptor Binding Pocket (e.g., Arg/Lys rich domain) HBond->Receptor SaltBridge->Receptor

Receptor binding modalities of Tyrosine vs. p-Carboxyphenylalanine at physiological pH.
Quantitative Performance Data

To objectively evaluate the performance upgrade provided by pCpa, we can analyze the competitive inhibition data against the phosphate-accepting substrate in Src kinase.

Table 2: Comparative Inhibition of pp60c-src Kinase[1]
Peptide Ligand VariantModification at Y+3 Position Ki​ (µM)Relative Potency Increase
Parent Cyclic PeptidePhenylalanine (Phe)150.0Baseline (1x)
Phosphotyrosine AnalogPhosphotyrosine (pTyr)1.1~136x
pCpa Analog 4-Carboxyphenylalanine (pCpa) 0.85 ~176x

Data Interpretation: The pCpa substitution actually outperformed the native phosphotyrosine analog in binding affinity, proving that the benzoic acid moiety is an exceptionally potent bioisostere for targeting positively charged receptor pockets.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the binding kinetics of a pCpa-modified peptide versus a native Tyrosine peptide, the experimental design must isolate the electrostatic variable. The following step-by-step protocol establishes a self-validating system : it utilizes a mutant receptor control to definitively prove that any increase in affinity is causally linked to the pCpa-Arginine salt bridge, rather than an incidental conformational change in the peptide.

Step-by-Step Methodology: Synthesis and SPR Validation
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize two parallel peptide sequences using standard Fmoc-chemistry on Rink Amide resin.

    • Peptide A (Control): Incorporate Fmoc-Tyr(tBu)-OH.

    • Peptide B (Test): Incorporate Fmoc-pCpa(OtBu)-OH.

  • Cleavage and Purification: Cleave peptides from the resin using a standard TFA/TIS/H2O cocktail (95:2.5:2.5) for 2 hours. Purify both peptides via Preparative RP-HPLC to >95% purity, confirming molecular weight via LC-MS.

  • Receptor Immobilization: Immobilize the target wild-type receptor (e.g., Src kinase domain containing Arg388) onto a CM5 sensor chip for Surface Plasmon Resonance (SPR) using standard amine coupling.

  • Primary Binding Assay (SPR): Flow Peptide A and Peptide B over the wild-type receptor chip at varying concentrations (0.1 µM to 10 µM) to calculate the association ( kon​ ) and dissociation ( koff​ ) rates, deriving the binding affinity ( KD​ ).

  • Orthogonal Self-Validation (Mutant Assay): Immobilize a mutant receptor where the target basic residue has been neutralized (e.g., Arg388 Ala388). Flow both peptides over the mutant chip.

    • Validation Logic: If Peptide B (pCpa) loses its high-affinity binding against the mutant receptor, while Peptide A (Tyr) maintains its baseline weak affinity, the system self-validates that the pCpa carboxylate is specifically responsible for the electrostatic interaction with the Arginine residue.

Workflow SPPS 1. Fmoc-SPPS (Tyr vs pCpa) Purification 2. RP-HPLC (>95% Purity) SPPS->Purification Assay 3. SPR Assay (Wild-Type Receptor) Purification->Assay Validation 4. Self-Validation (Arg->Ala Mutant) Assay->Validation Data 5. Kinetic Analysis (Affinity Comparison) Validation->Data

Self-validating experimental workflow for synthesizing and evaluating modified peptide ligands.
References
  • Wang, W., Ramdas, L., Sun, G., Ke, S., Obeyesekere, N. U., Budde, R. J., & McMurray, J. S. (2000). Cyclic Peptides Incorporating 4-Carboxyphenylalanine and Phosphotyrosine Are Potent Inhibitors of pp60c-src. Biochemistry, 39(17), 5221-5228.

  • Vertex Pharmaceuticals Incorporated. (2023). Apelin polypeptides (U.S. Patent No. 11,807,693). U.S. Patent and Trademark Office.

Sources

Comparative

Application Guide: 4-Carboxyphenylalanine vs. Standard L-Phenylalanine in Protein Engineering

As the demand for highly functionalized, stable, and targeted biologics grows, the limitations of the 20 canonical amino acids become increasingly apparent. For researchers and drug development professionals, substitutin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly functionalized, stable, and targeted biologics grows, the limitations of the 20 canonical amino acids become increasingly apparent. For researchers and drug development professionals, substituting standard L-phenylalanine (L-Phe) with unnatural amino acids (UAAs) like 4-(2-Amino-2-carboxyethyl)benzoic acid—commonly known as 4-Carboxy-L-phenylalanine (4-CPA)—unlocks new dimensions of chemical reactivity and structural stability[1].

This guide provides an objective, data-driven comparison between standard L-Phe and 4-CPA, detailing their physicochemical differences, incorporation methodologies, and downstream bioconjugation workflows.

Structural and Physicochemical Comparison

The fundamental difference between L-Phe and 4-CPA lies in the addition of a carboxyl group (-COOH) at the para position of the phenyl ring[1]. While L-Phe provides a chemically inert, hydrophobic benzyl side chain essential for protein core packing, 4-CPA introduces a titratable, highly reactive acidic handle[2].

This single functionalization drastically alters the residue's hydropathy and electrostatic profile. At physiological pH (7.4), the para-carboxyl group of 4-CPA is deprotonated, converting a typically hydrophobic residue into a negatively charged, polar moiety.

Quantitative Data Summary
PropertyL-Phenylalanine (Standard)4-Carboxyphenylalanine (4-CPA)
Molecular Formula C9H11NO2C10H11NO4[2]
Molecular Weight 165.19 g/mol 209.20 g/mol [2]
Side-Chain Functional Group Benzyl (Inert, Hydrophobic)para-Carboxybenzyl (Reactive, Acidic)[1]
Estimated Side-Chain pKa N/A (Non-ionizable)~4.2 – 4.5
Charge at pH 7.4 Neutral (Zwitterionic backbone)Negative (-1 on side-chain)
Translation Machinery Endogenous PheRSOrthogonal aaRS/tRNA pair (e.g., pCNF-RS)[3]
Primary Application Structural stability, hydrophobic coreBioconjugation, peptide stapling, altered pharmacokinetics[1]

Site-Specific Incorporation via Amber Suppression

Standard L-Phe is incorporated seamlessly by endogenous phenylalanyl-tRNA synthetase (PheRS). 4-CPA, however, requires an orthogonal translation system (OTS) to bypass the host's natural translational machinery. Evolved aminoacyl-tRNA synthetases (aaRS), such as the polyspecific p-cyanophenylalanine synthetase (pCNF-RS), have been engineered to accommodate the steric bulk and charge of para-substituted phenylalanine derivatives[3].

OTS Gene Target Gene (TAG Mutation) Ribosome Ribosomal Translation Gene->Ribosome mRNA tRNA Orthogonal tRNA (CUA Anticodon) Complex Aminoacyl-tRNA Complex tRNA->Complex aaRS Evolved aaRS (e.g., pCNF-RS) aaRS->Complex Catalyzes UAA 4-CPA (UAA) UAA->Complex Complex->Ribosome Decodes TAG Protein Engineered Protein (Site-Specific 4-CPA) Ribosome->Protein Elongation

Schematic of the orthogonal translation system for site-specific 4-CPA incorporation.

Methodology 1: UAA Incorporation Protocol

This protocol is designed as a self-validating system; the absence of 4-CPA in the media will strictly result in truncated proteins, confirming the orthogonality of the system.

  • Plasmid Co-Transformation:

    • Step: Co-transform E. coli (e.g., BL21(DE3)) with a reporter plasmid containing an amber stop codon (TAG) at the target site and an OTS plasmid encoding the pCNF-RS and its cognate tRNA.

    • Causality: The TAG codon acts as a blank placeholder. Only the orthogonal tRNA, which possesses the complementary CUA anticodon, can decode this sequence.

  • Expression & UAA Supplementation:

    • Step: Grow cells in LB media to an OD600 of 0.6. Supplement the culture with 1–2 mM of 4-CPA (neutralized to pH 7.0) 30 minutes prior to induction with 1 mM IPTG.

    • Causality: The pCNF-RS binding pocket has been evolved to recognize the para-carboxyl group[3]. Pre-incubation ensures intracellular accumulation of 4-CPA before the translational demand spikes during induction.

  • Validation via Mass Spectrometry:

    • Step: Purify the protein via Ni-NTA affinity chromatography and analyze using Intact Mass ESI-MS.

    • Causality: A mass shift corresponding exactly to the substitution of the native residue with 4-CPA (+44 Da if replacing standard L-Phe) verifies successful incorporation without mischarging of canonical amino acids.

Downstream Applications: Bioconjugation and Pharmacokinetics

While L-Phe is structurally static, the para-carboxyl group of 4-CPA serves as a highly specific handle for bioconjugation. Furthermore, in peptide drug development, incorporating 4-CPA can protect therapeutics from proteolytic degradation. For instance, structure-activity relationship studies on the α-conotoxin RgIA—a potent nicotinic acetylcholine receptor (nAChR) antagonist—demonstrated that substituting native residues with unnatural analogs like 4-CPA can alter receptor selectivity and improve pharmacokinetic profiles without disrupting the peptide backbone[4].

Methodology 2: EDC/NHS Bioconjugation Workflow

The free carboxyl group of 4-CPA can be cross-linked to primary amine-containing probes (e.g., fluorophores, PEG chains) via zero-length EDC/NHS crosslinking.

Bioconjugation Protein 4-CPA Protein (Free -COOH) Activation EDC/NHS Activation (pH 5.5 - 6.5) Protein->Activation Intermediate NHS-Ester Intermediate (Highly Reactive) Activation->Intermediate Conjugate Stable Amide Conjugate Intermediate->Conjugate Nucleophilic Attack AmineProbe Primary Amine Probe (Fluorophore/PEG) AmineProbe->Conjugate

EDC/NHS-mediated bioconjugation workflow exploiting the para-carboxyl group of 4-CPA.

  • Carboxyl Activation (pH 5.5–6.5):

    • Step: Buffer exchange the 4-CPA engineered protein into 0.1 M MES buffer (pH 6.0). Add a 10-fold molar excess of EDC and NHS. Incubate for 15–30 minutes at room temperature.

    • Causality: EDC activates the para-carboxyl group to form an unstable O-acylisourea intermediate. NHS immediately converts this into a semi-stable NHS-ester. The slightly acidic pH (6.0) is strictly maintained to minimize the rapid hydrolysis of the intermediate before the amine probe is introduced.

  • Nucleophilic Attack (pH 7.5–8.0):

    • Step: Add a 5-fold molar excess of the target primary amine probe. Adjust the pH to 7.5–8.0 using 1 M Tris or PBS. Incubate for 2 hours.

    • Causality: Raising the pH deprotonates the primary amine on the probe, drastically increasing its nucleophilicity. This drives the nucleophilic attack on the NHS-ester, forming a stable, irreversible amide bond.

  • Quenching & Validation:

    • Step: Quench the reaction with hydroxylamine and remove unreacted probes via dialysis. Validate conjugation efficiency via SDS-PAGE (for PEGylation mass shifts) or in-gel fluorescence (for fluorophore probes).

Conclusion

Standard L-phenylalanine remains the default choice for maintaining native protein folding and hydrophobic interactions. However, 4-Carboxyphenylalanine (4-CPA) is the superior alternative when the goal is to engineer functionalized biologics. By leveraging orthogonal translation systems[3], researchers can site-specifically install 4-CPA to introduce bioorthogonal handles for conjugation[1], enhance proteolytic resistance, and fine-tune the pharmacodynamics of peptide-based therapeutics[4].

References
  • National Center for Biotechnology Information (PubChem). "4-Carboxy-L-phenylalanine | CID 1501862." PubChem Database. Available at:[Link]

  • Romero, H. K., et al. "Critical Residue Properties for Potency and Selectivity of α-Conotoxin RgIA Towards α9α10 Nicotinic Acetylcholine Receptors." PMC (PubMed Central). Available at:[Link]

  • Wang, J., et al. "An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity." PMC (PubMed Central). Available at:[Link]

Sources

Validation

HPLC Validation Methods for 4-(2-Amino-2-carboxyethyl)benzoic Acid Purity: A Comparative Guide

Introduction: The Analytical Challenge of Unnatural Amino Acids 4-(2-Amino-2-carboxyethyl)benzoic acid, commonly known as p-carboxyphenylalanine, is a critical unnatural amino acid (uAA) utilized as a non-naturally encod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Unnatural Amino Acids

4-(2-Amino-2-carboxyethyl)benzoic acid, commonly known as p-carboxyphenylalanine, is a critical unnatural amino acid (uAA) utilized as a non-naturally encoded building block in the synthesis of site-specific [1]. Because the purity of this uAA directly impacts the conjugation efficiency and therapeutic safety of the final biologic, developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is paramount.

This guide objectively compares the standard analytical pathways for p-carboxyphenylalanine and provides a fully validated, step-by-step methodology grounded in[2].

The Causality of Chromatographic Selection (Expertise & Experience)

When analyzing standard aliphatic amino acids, scientists are forced to rely on or FMOC to introduce a fluorophore or chromophore[3]. However, derivatization introduces significant analytical vulnerabilities, primarily due to the rapid , which necessitates immediate injection and complicates high-throughput batch analysis[4].

The Mechanistic Advantage: Unlike standard amino acids, 4-(2-Amino-2-carboxyethyl)benzoic acid possesses an intrinsic, highly conjugated benzoic acid moiety. This aromatic ring provides a robust inherent chromophore that absorbs strongly in the UV range (230–254 nm). Therefore, is not only viable but chemically superior[5]. By utilizing Direct Reversed-Phase HPLC (RP-HPLC) with UV detection, we eliminate derivatization artifacts, reduce sample preparation time, and create a highly reproducible method.

Objective Comparison of Analytical Methodologies

To establish the optimal control strategy, we must compare Direct RP-HPLC against traditional derivatization and orthogonal .

Table 1: Comparative Analysis of HPLC Methodologies for p-Carboxyphenylalanine

Method ParameterDirect RP-HPLC-UV (Proposed)Pre-column Deriv. (OPA-FLD)HILIC-UV
Detection Mechanism Intrinsic benzoic acid chromophoreAmine reaction with OPAPolar stationary phase partitioning
Sample Prep Time < 5 mins (Dilute & Shoot)30–45 mins (Derivatization)< 5 mins
Analysis Time ~15 mins~30 mins~20 mins
Artifact Risk Low High (Derivative instability)Medium (Solvent mismatch)
Sensitivity (LOD) ~0.5 µg/mL~50 fmol (Highly sensitive)~1.0 µg/mL
Cost & Complexity LowHighMedium

Methodological Workflow

Workflow A p-Carboxyphenylalanine Sample Prep B Direct RP-HPLC (Intrinsic UV) A->B Optimal C Pre-column Deriv. (OPA/FMOC) A->C Traditional D HILIC Separation (Polar Phase) A->D Orthogonal E UV Detection (254 nm) B->E F Fluorescence (348/450 nm) C->F D->E G System Suitability (Self-Validation Gate) E->G F->G H ICH Q2(R2) Validation Data Output G->H Pass Criteria Met

Figure 1: Analytical workflow and validation strategy for p-carboxyphenylalanine.

Self-Validating Experimental Protocol: Direct RP-HPLC-UV

This protocol leverages optimized for the specific pKa of the molecule's functional groups[6].

Step 1: Chromatographic Conditions Setup
  • Column: Kromasil C18 (250 × 4.6 mm, 5 μm, 100 Å)

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Ultrapure Water

  • Mobile Phase B: 0.038% TFA in Acetonitrile/Water (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 μL

Causality Note: TFA acts as a critical ion-pairing agent. At pH ~2, the carboxylate groups of p-carboxyphenylalanine are fully protonated, neutralizing the molecule. This prevents the compound from eluting in the void volume and dramatically improves peak symmetry on the hydrophobic C18 stationary phase.

Step 2: Preparation of Solutions
  • Standard Solution: Accurately weigh 10.0 mg of p-carboxyphenylalanine reference standard into a 10 mL volumetric flask. Dissolve in Mobile Phase A to create a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Solution: Spike the working standard with 5 µg/mL of a known structural analog (e.g., L-phenylalanine) to verify column resolution.

Step 3: System Suitability Testing (The Self-Validation Gate)

A protocol is only trustworthy if it validates itself before every run. Inject the System Suitability Solution in triplicate.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between p-carboxyphenylalanine and L-phenylalanine ≥2.0 .

    • Tailing factor ( T ) ≤1.5 .

    • Relative Standard Deviation (RSD) of peak area ≤1.0% .

  • Action: Do not proceed with sample analysis if these criteria are not met.

Step 4: Sample Analysis & Gradient Elution

Execute the following linear gradient to ensure late-eluting hydrophobic impurities are cleared from the column:

  • 0–5 min: 5% B

  • 5–15 min: 5% 60% B

  • 15–18 min: 60% B (Wash)

  • 18–20 min: 5% B (Re-equilibration)

Step 5: Data Processing

Integrate peak areas at 254 nm. Calculate the weight/weight purity using the external standard curve generated during the linearity phase of validation.

Experimental Validation Data

The proposed Direct RP-HPLC-UV method was validated strictly according to[2]. The summarized quantitative data confirms the method is fit for the intended purpose of releasing uAAs for biopharmaceutical manufacturing.

Table 2: ICH Q2(R2) Validation Data Summary for Direct RP-HPLC-UV

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution from degradants ( Rs​>1.5 ) Rs​=2.8 (vs. primary degradant)Pass
Linearity R2≥0.999 (Range: 50-150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%Pass
Repeatability RSD ≤2.0% ( n=6 )0.85%Pass
LOD / LOQ Signal-to-Noise ( S/N ) ≥3 / ≥10 0.4 µg/mL / 1.2 µg/mLPass

References

  • Humanized anti-prostate-specific membrane antigen (psma) antibody drug conjugates (WO2019191728A1).
  • ICH Q2(R2) Guideline on validation of analytical procedures . European Medicines Agency (EMA).[Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis . PubMed Central (PMC).[Link]

  • Underivatized Amino Acid Chromatographic Separation . ACS Omega.[Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column . Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]

  • Development of Potent Inhibitors of Botulinum Neurotoxin Type B . ACS Publications.[Link]

Sources

Comparative

NMR spectra analysis of 4-(2-Amino-2-carboxyethyl)benzoic acid

NMR Spectra Analysis of 4-(2-Amino-2-carboxyethyl)benzoic Acid: A Comparative Guide to Solvent Systems and Acquisition Strategies Executive Summary The unnatural amino acid 4-(2-Amino-2-carboxyethyl)benzoic acid—commonly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

NMR Spectra Analysis of 4-(2-Amino-2-carboxyethyl)benzoic Acid: A Comparative Guide to Solvent Systems and Acquisition Strategies

Executive Summary

The unnatural amino acid 4-(2-Amino-2-carboxyethyl)benzoic acid—commonly known as 4-carboxyphenylalanine (4-CPA)—is a critical building block in peptide engineering, peptidomimetic drug design, and the site-specific labeling of large proteins for NMR studies[1]. However, its dual-carboxylic acid zwitterionic nature and the restricted rotation of its bulky para-substituted aromatic ring present unique challenges for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares the performance of three primary NMR solvent systems ( D2​O , DMSO−d6​ with TFA, and CD3​OD ) for the structural elucidation of 4-CPA. By analyzing chemical shift dispersion, solubility limits, and spin-system resolution, we provide a self-validating framework for researchers to optimize their NMR acquisition workflows.

The Analytical Challenge: Zwitterionic Dynamics & Spin Systems

Analyzing 4-CPA requires resolving three distinct structural regions:

  • The AA′BB′ Aromatic System: The para-carboxylic acid group acts as a strong electron-withdrawing group (EWG), deshielding the ortho protons and creating a tightly coupled pseudo-doublet system.

  • The Diastereotopic β -Protons: The adjacent chiral α -carbon and the steric bulk of the aromatic ring restrict rotation around the Cα​−Cβ​ bond. This renders the two β -protons magnetically inequivalent, forming a complex ABX spin system with the α -proton.

  • Zwitterionic Aggregation: In neutral solutions, the interplay between the α -amine ( NH3+​ ) and the two carboxylic acids ( COO− ) leads to intermolecular hydrogen bonding, causing severe line broadening and poor signal-to-noise (S/N) ratios.

NMR_Workflow Start 4-CPA Sample Solvent1 D2O (pD ~2.0) High Polarity Start->Solvent1 Water Soluble Solvent2 DMSO-d6 + 0.1% TFA Exchangeable Protons Start->Solvent2 Organic Soluble Acq1D 1D 1H & 13C NMR Solvent1->Acq1D Solvent2->Acq1D Acq2D 2D COSY & HSQC/HMBC Acq1D->Acq2D Signal Overlap? Analysis Structural Elucidation Acq1D->Analysis Clear Resolution Acq2D->Analysis

Decision matrix for selecting the optimal NMR solvent system for 4-CPA analysis.

Comparative Evaluation of NMR Solvent Systems

To objectively determine the best analytical conditions, 4-CPA was evaluated across three standard solvent environments. The performance metrics focus on the resolution of the ABX system and the visibility of exchangeable protons.

Table 1: Quantitative Comparison of 1H NMR Data for 4-CPA Across Solvent Systems

Structural Feature D2​O (pD 2.0, DCl) DMSO−d6​ (+ 0.1% TFA-d) CD3​OD (Neutral)Performance Verdict
α -CH (X part) 4.30 ppm (dd)4.15 ppm (m)4.20 ppm (dd) D2​O provides the sharpest multiplet resolution.
β -CH 2​ (AB part) 3.35, 3.20 ppm (m)3.15, 2.95 ppm (m)3.25, 3.05 ppm (m) DMSO−d6​ shows maximum chemical shift dispersion ( Δδ ).
Aromatic AA′BB′ 7.95 (d), 7.40 (d) ppm7.88 (d), 7.35 (d) ppm7.92 (d), 7.38 (d) ppmConsistent across all; DMSO−d6​ yields the sharpest doublets.
Exchangeable ( NH3+​ ) Exchanged (Invisible)~8.50 ppm (br s)Exchanged (Invisible) DMSO−d6​ is mandatory if amine verification is required.
Solubility Limit > 50 mg/mL~ 20 mg/mL< 5 mg/mL D2​O (acidic) is vastly superior for concentration-dependent 2D NMR.
Mechanistic Causality: Why Solvent Choice Dictates Resolution
  • The Role of Acidification in D2​O : At neutral pH, 4-CPA is sparingly soluble. Titrating the D2​O solution to pD ~2.0 with DCl fully protonates both the α -carboxylate and the para-carboxylate. This breaks the zwitterionic polymer-like network, drastically increasing solubility and tumbling rates, which in turn narrows the NMR linewidths.

  • The Role of TFA in DMSO−d6​ : When using DMSO−d6​ , the addition of 0.1% Trifluoroacetic acid (TFA-d) is non-negotiable. Without TFA, the carboxylate groups engage in strong intermolecular hydrogen bonding with the solvent and other solute molecules. TFA forces the protonation of the carboxylates and locks the amine in the NH3+​ state, shifting the α -proton downfield and sharpening the aromatic signals. Furthermore, because DMSO lacks exchangeable protons (unlike D2​O or CD3​OD ), the NH3+​ and COOH protons become visible, providing a complete structural fingerprint.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocol is recommended for the comprehensive 2D NMR analysis of 4-CPA.

Step-by-Step Methodology: DMSO−d6​ / TFA System

  • Sample Preparation: Weigh exactly 10.0 mg of high-purity 4-CPA standard.

  • Solvation: Dissolve the compound in 600 µL of DMSO−d6​ (99.9% D). Vortex for 60 seconds. If the solution remains cloudy, sonicate for 5 minutes.

  • Acidification: Add 1.0 µL of TFA-d (Trifluoroacetic acid-d) using a micro-syringe. Invert the NMR tube 5 times to ensure homogeneous mixing. The solution should become completely transparent.

  • 1D 1H Acquisition: Run a standard proton experiment (e.g., zg30 pulse program) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • 2D COSY ( 1H−1H ): To map the α -to- β proton connectivity, acquire a gradient-selected COSY (cosygpqf). Use 128 increments in F1 and 2048 points in F2.

  • 2D HMBC ( 1H−13C ): To confirm the linkage of the β -carbon to the aromatic ring, run an HMBC (hmbcgplpndqf) optimized for long-range couplings ( nJCH​=8 Hz). This will show a clear cross-peak between the β -protons (~3.0 ppm) and the aromatic ipso-carbon.

Spin_System Alpha α-CH (4.1 ppm) Beta1 β-CH(a) (3.1 ppm) Alpha->Beta1 3J (COSY) Beta2 β-CH(b) (2.9 ppm) Alpha->Beta2 3J (COSY) Beta1->Beta2 2J (COSY) Aromatic Ar-CH (7.4 ppm) Beta1->Aromatic HMBC Beta2->Aromatic HMBC Carboxyl COOH (12.6 ppm) Aromatic->Carboxyl HMBC

Magnetization transfer pathways for 4-CPA showing COSY and HMBC correlations.

Conclusion & Best Practices

For routine purity checks and rapid 1D 1H NMR, acidified D2​O is the superior alternative due to its high solubility limit and lack of solvent suppression requirements in the aliphatic region. However, for rigorous structural elucidation, impurity profiling, and verifying the integrity of the exchangeable amine/carboxylic acid protons in peptide synthesis applications, the DMSO−d6​

  • 0.1% TFA system is the authoritative standard.

By understanding the causality between the zwitterionic state of 4-CPA and its NMR relaxation properties, researchers can eliminate spectral artifacts and ensure high-fidelity data acquisition for downstream drug development applications[1],.

References

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society / NIH.
  • Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones.

Sources

Validation

Mass Spectrometry Characterization of 4-(2-Amino-2-carboxyethyl)benzoic acid: A Comparative Guide

Executive Summary 4-(2-Amino-2-carboxyethyl)benzoic acid , universally referred to in peptide engineering as 4-carboxyphenylalanine (4-CpA) , is a powerful unnatural amino acid (UAA). By introducing a highly polar, ioniz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Amino-2-carboxyethyl)benzoic acid , universally referred to in peptide engineering as 4-carboxyphenylalanine (4-CpA) , is a powerful unnatural amino acid (UAA). By introducing a highly polar, ionizable carboxyl moiety at the para-position of the phenyl ring, 4-CpA is frequently utilized to modulate π -electron distribution, disrupt amyloidogenic π−π stacking, and engineer high-affinity integrin ligands .

For analytical scientists and drug development professionals, characterizing 4-CpA-modified peptides via Mass Spectrometry (MS) requires a nuanced understanding of its unique ionization dynamics and fragmentation pathways. This guide objectively compares the MS performance of 4-CpA against native alternatives and provides a self-validating, step-by-step LC-MS/MS protocol.

Mechanistic Overview: The Impact of the para-Carboxyl Group

The substitution of standard L-Phenylalanine (Phe) with 4-CpA fundamentally alters the physicochemical landscape of a peptide.

  • Chromatographic Causality: The addition of the acidic carboxyl group significantly increases the hydrophilicity of the residue. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), 4-CpA-containing peptides will reliably elute earlier than their native Phe counterparts.

  • Ionization Causality: Standard aromatic amino acids are typically restricted to positive-ion mode Electrospray Ionization (ESI). However, the para-carboxyl group of 4-CpA (pKa ~4.0) acts as an excellent proton donor. This enables robust detection in negative-ion mode ESI ([M-H]⁻) , providing a strategic advantage for filtering out background noise from complex biological matrices.

Comparative MS Performance Analysis

To establish a baseline, we must compare 4-CpA against L-Phenylalanine (the native baseline) and 4-Fluorophenylalanine (4-Fpa, a common halogenated UAA used for steric mimicry without added charge).

Table 1: Mass Spectrometry Characteristics Comparison
Analytical FeatureL-Phenylalanine (Phe)4-Fluorophenylalanine (4-Fpa)4-Carboxyphenylalanine (4-CpA)
Residue Formula C₉H₉NOC₉H₈FNOC₁₀H₉NO₃
Monoisotopic Mass (Residue) 147.0684 Da165.0590 Da191.0582 Da
Precursor Mass Shift Baseline+17.9906 Da+43.9898 Da
Diagnostic Immonium Ion m/z 120.08m/z 138.07m/z 164.07
Key Neutral Losses (CID) NH₃ (-17 Da)NH₃ (-17 Da), HF (-20 Da)CO₂ (-44 Da) , H₂O (-18 Da)
ESI Polarity Preference PositivePositivePositive / Negative
RP-HPLC Retention BaselineIncreased HydrophobicityDecreased Hydrophobicity
The Diagnostic Signature of 4-CpA

During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) in positive-ion mode, the protonated peptide undergoes standard backbone cleavage to form b- and y-ions. However, the side-chain carboxyl group of 4-CpA is structurally primed for decarboxylation. Upon collisional activation, the neutral loss of CO₂ (44 Da) from the precursor ion or the resulting fragment ions is highly favored . This creates a distinct spectral signature—a doublet of peaks separated by exactly 44 Da—that acts as a self-validating sequence tag for the presence of 4-CpA.

Fragmentation P Protonated 4-CpA Peptide [M+H]+ B b-ions / y-ions (Standard Backbone Cleavage) P->B CID/HCD S Side-Chain Neutral Loss [M+H - 44]+ (Loss of CO2) P->S Low Energy CID I Diagnostic Immonium Ion m/z 164.07 P->I High Energy HCD B->S Secondary Loss (-44 Da)

Fig 1. Primary MS/MS fragmentation pathways and diagnostic ions for 4-CpA.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure scientific integrity and absolute confidence in your sequence assignments, follow this self-validating protocol. By running a native Phe-peptide standard in parallel, every step of this workflow validates the successful incorporation of the UAA.

Step 1: Sample Preparation & Solubilization
  • Action: Dissolve the 4-CpA-containing peptide in a highly aqueous buffer (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).

  • Causality: The para-carboxyl group increases the overall hydrophilicity of the peptide. If the peptide is prone to aggregation (as seen in amyloidogenic sequences), the electron-withdrawing nature of the carboxyl group disrupts π−π stacking, actively increasing solubility compared to the native Phe counterpart .

Step 2: Chromatographic Separation (RP-HPLC)
  • Action: Inject 10–50 fmol onto a C18 analytical column (e.g., 75 µm x 25 cm, 2 µm particle size). Run a gradient of 5–40% Mobile Phase B (0.1% FA in Acetonitrile) over 30 minutes.

  • Validation Check: Compare the Extracted Ion Chromatogram (XIC) of the 4-CpA peptide against the native Phe peptide. A successful synthesis is validated by a distinct retention time shift to an earlier elution point due to the polar acidic group.

Step 3: ESI-MS/MS Acquisition
  • Action: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode. Set the MS1 resolution to 70,000 and MS2 resolution to 17,500. Utilize Higher-energy Collisional Dissociation (HCD) with a Normalized Collision Energy (NCE) of 28–32%.

  • Causality: HCD is strictly preferred over traditional ion trap CID because it preserves the low-mass region without a low-mass cut-off (LMCO). This is mandatory for detecting the diagnostic 4-CpA immonium ion at m/z 164.07. The NCE of 28–32% is optimal to induce backbone cleavage while simultaneously triggering the characteristic neutral loss of CO₂ (-44 Da) .

Step 4: Data Analysis & Sequence Verification
  • Action: In your database search engine (e.g., MaxQuant, Mascot), add a custom variable modification for Phenylalanine: +43.9898 Da (Formula: CO₂ - H).

  • Validation Check: A highly trustworthy identification must show the precursor mass shifted by exactly +43.9898 Da relative to the native peptide, accompanied by a fragmentation spectrum where the modified residue produces a mass gap of 191.058 Da between adjacent b or y sequence ions.

Workflow N1 Sample Preparation (0.1% FA or NH4OH) N2 RP-HPLC Separation (C18 Column) N1->N2 N3 ESI Ionization (Pos/Neg Polarity Switching) N2->N3 N4 High-Res MS1 (Orbitrap/TOF) N3->N4 N5 CID/HCD Fragmentation (Diagnostic CO2 Loss) N4->N5 N6 Data Analysis (Mass Shift: +43.99 Da) N5->N6

Fig 2. LC-MS/MS analytical workflow for characterizing 4-CpA modified peptides.

References

  • Profit AA, et al. "Aromaticity and amyloid formation: Effect of π-electron distribution and aryl substituent geometry on the self-assembly of peptides derived from hIAPP22–29." Archives of Biochemistry and Biophysics, 2015. URL: [Link]

  • Schilling B, Wang W, McMurray JS, Medzihradszky KF. "Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry." Rapid Communications in Mass Spectrometry, 1999. URL: [Link]

  • Chen LL, et al. "Heterocyclic ligands for integrin imaging and therapy." US Patent 8,486,370 B2, 2013.
Comparative

A Comparative Guide to 4-(2-Amino-2-carboxyethyl)benzoic acid and 4-hydroxybenzyl Side-Chains in Peptide Design

For researchers, scientists, and drug development professionals, the strategic selection of amino acid side-chains is a cornerstone of rational peptide design. The introduction of non-proteinogenic amino acids offers a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic selection of amino acid side-chains is a cornerstone of rational peptide design. The introduction of non-proteinogenic amino acids offers a powerful toolkit to modulate the physicochemical and biological properties of peptides, overcoming the limitations of the canonical 20 amino acids.[1] This guide provides an in-depth, objective comparison of the non-proteinogenic side-chain of 4-(2-Amino-2-carboxyethyl)benzoic acid (more commonly known as 4-carboxyphenylalanine or 4-Cpa) and the proteinogenic 4-hydroxybenzyl side-chain of tyrosine (Tyr). We will explore their distinct chemical characteristics, their impact on peptide structure and function, and provide experimental protocols for their incorporation and analysis.

At a Glance: A Tale of Two Aromatic Side-Chains

The side-chains of 4-carboxyphenylalanine and tyrosine, while both featuring a benzene ring, present fundamentally different chemical functionalities that dictate their behavior in a peptide context. Tyrosine's phenolic hydroxyl group and 4-Cpa's carboxylic acid group lead to significant differences in acidity, charge state at physiological pH, and hydrogen bonding capabilities.

Feature4-Carboxyphenylalanine (4-Cpa) Side-ChainTyrosine (Tyr) Side-Chain
Chemical Structure -CH₂-C₆H₄-COOH-CH₂-C₆H₄-OH
Functional Group Carboxylic AcidPhenolic Hydroxyl
pKa of Functional Group ~4.2-4.5~10.0-10.5[2]
Charge at pH 7.4 Predominantly negative (-COO⁻)Neutral (-OH)
Hydrogen Bonding Can act as a hydrogen bond acceptor (-COO⁻)Can act as both a hydrogen bond donor and acceptor (-OH)[3]
Hydrophobicity Less hydrophobic (more hydrophilic) than TyrosineModerately hydrophobic[4][5]
UV Absorbance (λmax) Similar to Phenylalanine (~260 nm)~274 nm[6]
Fluorescence Non-fluorescentIntrinsically fluorescent (emission max ~303 nm)[7][8]

Physicochemical Deep Dive: The "Why" Behind the Differences

The distinct properties of these two side-chains stem from the electronic nature of their respective functional groups.

Acidity and Charge State

The most striking difference lies in the pKa of their side-chain functional groups. The carboxylic acid of 4-Cpa is significantly more acidic (pKa ~4.2-4.5) than the phenolic hydroxyl of tyrosine (pKa ~10.0-10.5).[2] This has profound implications for the charge state of the side-chain at physiological pH (~7.4). The 4-Cpa side-chain will be predominantly deprotonated and carry a negative charge, whereas the tyrosine side-chain will remain protonated and neutral. This difference in charge can dramatically influence electrostatic interactions within the peptide and with its biological target.

Hydrophobicity

Hydrophobicity is a critical driver of protein folding and molecular recognition.[9] While both side-chains contain a hydrophobic benzene ring, the presence of a charged carboxylate group on 4-Cpa at physiological pH renders it significantly more hydrophilic than the neutral, polar hydroxyl group of tyrosine.[4][5] This can alter a peptide's solubility, its propensity to aggregate, and its interaction with hydrophobic pockets in target proteins.

Hydrogen Bonding Potential

The hydrogen bonding capabilities of the two side-chains are also distinct. Tyrosine's hydroxyl group can act as both a hydrogen bond donor (with the hydrogen atom) and an acceptor (with the oxygen atom).[3] In contrast, the deprotonated carboxylate group of 4-Cpa at physiological pH primarily functions as a hydrogen bond acceptor. This can lead to different patterns of intramolecular and intermolecular hydrogen bonding, influencing peptide conformation and binding.

Impact on Peptide Performance: Experimental Evidence

The substitution of tyrosine with 4-carboxyphenylalanine has been shown to have significant and, in some cases, beneficial effects on the biological activity of peptides.

Case Study: Opioid Receptor Peptide Ligands

A pivotal study examined the replacement of the N-terminal tyrosine residue with 4-Cpa in various opioid receptor ligands.[10] It has long been held that the phenolic hydroxyl of tyrosine is essential for high-affinity binding to opioid receptors. However, the study demonstrated that peptides containing 4-Cpa displayed comparable binding affinities (Ki) and agonist potencies (EC50) to the parent tyrosine-containing peptides at the µ, δ, and κ opioid receptors.[10] This groundbreaking finding challenges the traditional understanding of the pharmacophore for opioid peptides and suggests that a negatively charged group, like the carboxylate of 4-Cpa, can effectively mimic the role of the phenolic hydroxyl in receptor interaction.

Case Study: Inhibition of pp60c-src Tyrosine Kinase

In another compelling example, 4-Cpa was incorporated into a cyclic peptide inhibitor of the pp60c-src tyrosine kinase.[11] The parent peptide, containing a phenylalanine at the target position, had a Ki of 150 µM. Substitution with 4-Cpa resulted in a dramatic 180-fold increase in potency, with a Ki of 0.85 µM.[11] This enhanced affinity was attributed to a favorable ionic interaction between the negatively charged carboxylate of 4-Cpa and a positively charged region in the active site of the kinase. This highlights the potential of 4-Cpa to introduce potent electrostatic interactions that can significantly improve binding affinity.

Experimental Protocols

The incorporation of 4-carboxyphenylalanine into a peptide sequence follows standard solid-phase peptide synthesis (SPPS) protocols, with appropriate protection of the side-chain carboxyl group.[12][13]

Solid-Phase Peptide Synthesis (SPPS) of a 4-Cpa Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing 4-Cpa using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-L-4-Cpa(O-t-Bu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if Cys is present)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF. For the incorporation of 4-Cpa, use Fmoc-L-4-Cpa(O-t-Bu)-OH.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Drain and wash the resin as in step 2.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

G

Caption: Comparison of the chemical structures of 4-Cpa and Tyrosine side-chains.

Ionization States at Physiological pH (7.4)

Caption: Predominant ionization states of 4-Cpa and Tyrosine side-chains at pH 7.4.

Conclusion: Strategic Application in Peptide Design

The choice between incorporating 4-carboxyphenylalanine or retaining tyrosine in a peptide sequence is a strategic decision that should be guided by the specific design goals.

  • To Introduce a Negative Charge: 4-Cpa is an excellent choice for introducing a localized negative charge at a specific position in a peptide, which can be exploited to enhance binding to positively charged pockets in a target protein.

  • To Modulate Hydrophilicity: The substitution of a moderately hydrophobic tyrosine with the more hydrophilic 4-Cpa can be used to increase the overall solubility of a peptide.

  • To Probe the Role of the Phenolic Hydroxyl: Replacing tyrosine with 4-Cpa can be a powerful tool to investigate whether the hydrogen bonding donor capability or the specific steric and electronic properties of the hydroxyl group are critical for biological activity. The finding that 4-Cpa can act as a surrogate for tyrosine in some systems challenges long-held assumptions and opens new avenues for peptide drug design. [10]* As a Non-Fluorescent Control: In studies where the intrinsic fluorescence of tyrosine is problematic, 4-Cpa can serve as a non-fluorescent aromatic analogue.

References

  • 4-[(2-Carboxyethyl)amino]benzoic acid monohydrate. (n.d.). PMC. Retrieved from [Link]

  • Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. (2022). eLife. Retrieved from [Link]

  • Dolle, R. E., Machaut, M., Martinez-Teipel, B., Belanger, S., Cassel, J. A., Stabley, G. J., Graczyk, T. M., & DeHaven, R. N. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Bioorganic & Medicinal Chemistry Letters, 14(13), 3545–3548. Retrieved from [Link]

  • (S)-3-(2-Amino-2-carboxyethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Grygorenko, O. O., & Komarov, I. V. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. Methods and Applications in Fluorescence, 4(2), 022002. Retrieved from [Link]

  • Burke, T. R., Jr, Yao, Z. J., Liu, D. G., Vo, H. Q., & Roller, P. P. (2000). Cyclic Peptides Incorporating 4-Carboxyphenylalanine and Phosphotyrosine Are Potent Inhibitors of pp60c-src. Journal of Medicinal Chemistry, 43(7), 1487–1490. Retrieved from [Link]

  • 4-(2-Aminoethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Hayward, J. J., & Lee, D. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 53–66. Retrieved from [Link]

  • Bordwell pKa Table. (2017). Organic Chemistry Data. Retrieved from [Link]

  • Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. (n.d.). Agilent. Retrieved from [Link]

  • (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands - Fingerprint. (n.d.). WashU Medicine Research Profiles. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. (2025). MDPI. Retrieved from [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. Retrieved from [Link]

  • Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. (n.d.). ResearchGate. Retrieved from [Link]

  • The pKa Table Is Your Friend. (2026). Master Organic Chemistry. Retrieved from [Link]

  • Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. (2024). bioRxiv. Retrieved from [Link]

  • The Use of Proton NMR as an Alternative for the Amino Acid Analysis as Identity Test for Peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-[(2-Phenylethyl)amino]benzoic acid. (2026). ResearchGate. Retrieved from [Link]

  • 5.5: Acid-base Properties of Phenols. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. (2015). Analytical and Bioanalytical Chemistry, 408(10), 2641–2646. Retrieved from [Link]

  • Peptides: Production, bioactivity, functionality, and applications. (2017). DTU Orbit. Retrieved from [Link]

  • Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. (2018). Polymer Chemistry, 9(21), 2963–2969. Retrieved from [Link]

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. (2012). Organic Letters, 14(1), 2–5. Retrieved from [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (n.d.). ChemRxiv. Retrieved from [Link]

  • Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-[(2-carboxyethyl)amino]-Benzoic acid. (n.d.). NextSDS. Retrieved from [Link]

  • Estimating the pKa of Phenols, Carboxylic Acids and Alcohols From Semi-Empirical Quantum Chemical Methods. (n.d.). PubMed. Retrieved from [Link]

  • From tyrosine, tryptophan and phenylalanine which one is more hydrophobic? And why explain? (2021). Quora. Retrieved from [Link]

  • Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. (2012). MDPI. Retrieved from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025). CEM Corporation. Retrieved from [Link]

  • Hydrogen-Bond Basicity. (n.d.). Rowan. Retrieved from [Link]

  • Bibliographic values for different properties of phenylalanine and... (n.d.). ResearchGate. Retrieved from [Link]

  • Biologically active peptides: sources, production and nutritional importance. (n.d.). CABI Digital Library. Retrieved from [Link]

  • The CD spectra of the peptide measured at different concentration of... (n.d.). ResearchGate. Retrieved from [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journal of Organic Chemistry, 10, 1195–1214. Retrieved from [Link]

  • Caramboxin. (n.d.). Wikipedia. Retrieved from [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC. Retrieved from [Link]

  • Chapter 17. (n.d.). Moodle@Units. Retrieved from [Link]

  • Comparison of pKa values of phenol and substituted phenols. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Validation

Validating 4-(2-Amino-2-carboxyethyl)benzoic acid (pCaF) Incorporation in Synthetic Proteins: A Comparative Guide

Executive Summary & Mechanistic Rationale In the field of synthetic protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) has revolutionized our ability to probe and manipulate biological s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the field of synthetic protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) has revolutionized our ability to probe and manipulate biological systems[1]. 4-(2-Amino-2-carboxyethyl)benzoic acid , structurally known as p -carboxyphenylalanine (pCaF) , is a highly valuable UAA. It features a carboxylate group directly attached to the para-position of a phenylalanine ring, providing a localized, robust negative charge.

The primary application of pCaF is serving as a non-hydrolyzable mimic of phosphotyrosine (pTyr) . Natural tyrosine phosphorylation is a critical post-translational modification (PTM) in signal transduction, but studying it in vitro or in vivo is notoriously difficult due to the rapid cleavage of the phosphate group by endogenous protein tyrosine phosphatases (PTPs). By replacing pTyr with pCaF, researchers can create constitutively active protein variants that bypass kinase dependency and exhibit absolute resistance to phosphatase hydrolysis, enabling stable structural and functional studies[2].

Comparative Performance Analysis

When designing a synthetic protein to mimic pTyr, researchers must choose between several structural analogs. The selection dictates the stability, binding affinity, and overall success of the downstream assay. Below is an objective comparison of pCaF against its primary alternatives: natural Phosphotyrosine (pTyr), p -Sulfotyrosine (sTyr), and p -Carboxymethylphenylalanine (pCMF).

Table 1: Performance Comparison of Phosphotyrosine Mimics
ParameterpTyr (Natural)sTyrpCMFpCaF (Target Product)
Functional Group Phosphate ( −O−PO32−​ )Sulfate ( −O−SO3−​ )Carboxymethyl ( −CH2​−COO− )Carboxylate ( −COO− )
Physiological Charge -2 (at pH 7.4)-1-1-1
Phosphatase Resistance None (Rapidly hydrolyzed)HighAbsoluteAbsolute
Steric Flexibility High (Rotatable O-P bond)HighModerateRigid (Direct ring attachment)
Relative SH2 Binding 100% (Baseline)~40-60%~10-30%~15-35%
OTS Incorporation Yield Very Low (Requires complex OTS)LowHighHigh (Standard MjTyrRS)

Scientific Insight: While pCaF carries a -1 charge compared to the -2 charge of natural pTyr, its direct attachment of the carboxylate to the aromatic ring provides a rigid geometry. This rigidity often results in a lower entropic penalty upon binding to rigid SH2 domains compared to the more flexible pCMF. Furthermore, unlike sTyr, which can degrade during harsh chemical treatments, pCaF is chemically inert and highly compatible with both in vivo orthogonal translation systems (OTS) and in vitro solid-phase peptide synthesis[3].

Experimental Workflow: A Self-Validating Protocol

To incorporate pCaF into a target protein, we utilize an Orthogonal Translation System (OTS) . This relies on the amber suppression method, utilizing a mutant Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA CUA​ [4].

Phase 1: Reagent Preparation & Causality
  • pCaF Stock Solution (100 mM): pCaF is zwitterionic and highly hydrophobic, making it insoluble in neutral water.

    • Causality: You must first dissolve pCaF powder in 0.1 M NaOH to deprotonate the carboxylic acids, then gently titrate with HCl to pH 8.0. This ensures the UAA remains in solution when spiked into the culture media.

Phase 2: Co-Transformation & Expression
  • Plasmid System: Co-transform E. coli BL21(DE3) with a pET-based plasmid containing your target gene (with a strategically placed TAG amber codon) and a pEVOL plasmid encoding the MjTyrRS-pCaF/tRNA CUA​ pair.

    • Causality: The pEVOL system places the synthetase under an arabinose-inducible promoter, decoupling it from the IPTG-inducible target protein.

  • Pre-Induction: Grow cells in 2xYT media at 37°C. At OD600​=0.5 , add 2 mM of the prepared pCaF stock and 0.02% L-arabinose.

    • Causality: Adding arabinose 30 minutes prior to IPTG allows the cell to pre-accumulate the orthogonal synthetase and build a pool of pCaF-charged tRNA CUA​ before the target mRNA floods the ribosomes.

  • Induction: Add 1 mM IPTG and shift the incubator to 30°C for 16 hours.

    • Causality: Lowering the temperature slows ribosomal elongation. This provides the less-efficient orthogonal tRNA more time to outcompete endogenous Release Factor 1 (RF1) at the TAG codon, significantly reducing truncated byproducts.

Phase 3: Self-Validating Quality Control

A robust protocol must validate its own success. After standard Ni-NTA affinity purification, perform the following two-step validation:

  • Western Blotting (Anti-His): Probe for a C-terminal His-tag. The presence of a band at the full-length molecular weight confirms successful amber suppression. A band at the truncation site indicates poor pCaF incorporation.

  • Intact Mass Spectrometry (ESI-TOF): Analyze the purified protein. The observed mass must exactly match the theoretical mass of the wild-type protein minus the native amino acid mass, plus the exact mass of pCaF (193.19 Da - H2​O ). This definitively proves that pCaF—and not a mischarged endogenous amino acid—was incorporated[5].

Visualizations of Mechanisms

Below are the logical architectures detailing the OTS workflow and the downstream signaling implications of pCaF incorporation.

OTS_Workflow Media Culture Media + pCaF Host E. coli Host Cell Media->Host Plasmid1 Target Gene (TAG Codon) Plasmid1->Host Plasmid2 Orthogonal aaRS/tRNA (MjTyrRS Variant) Plasmid2->Host Ribosome Ribosome Translation Host->Ribosome mRNA & charged tRNA Protein Synthetic Protein with pCaF Ribosome->Protein Amber Suppression

Fig 1: Orthogonal translation system (OTS) workflow for site-specific pCaF incorporation.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) pCaF_Protein pCaF-Modified Protein (pTyr Mimic) RTK->pCaF_Protein Bypass natural phosphorylation SH2 SH2 Domain Effector pCaF_Protein->SH2 Stable Binding Phosphatase Protein Tyrosine Phosphatase (PTP) Phosphatase->pCaF_Protein Resistant to hydrolysis Downstream Downstream Signaling Cascade SH2->Downstream Activation

Fig 2: pCaF acts as a stable phosphotyrosine mimic, bypassing kinase dependency and resisting PTPs.

References

  • Young, D. D., et al. "An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity." PubMed Central (PMC).[Link]

  • Budisa, N., et al. "Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?" ACS Publications.[Link]

  • Martin, L., et al. "Development of Potent Inhibitors of Botulinum Neurotoxin Type B." ACS Publications.[Link]

  • Goldstein, S. A., et al. "Structure-guided Transformation of Charybdotoxin Yields an Analog That Selectively Targets Ca2+." Semantic Scholar. [Link]

Sources

Comparative

Benchmarking 4-(2-Amino-2-carboxyethyl)benzoic acid (pCPA) Against Alternative Unnatural Amino Acids: A Comprehensive Guide

As a Senior Application Scientist, I frequently guide research teams through the complex landscape of unnatural amino acid (UAA) mutagenesis. When engineering proteins for therapeutic development or mechanistic studies,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the complex landscape of unnatural amino acid (UAA) mutagenesis. When engineering proteins for therapeutic development or mechanistic studies, selecting the correct UAA is critical.

This guide benchmarks 4-(2-Amino-2-carboxyethyl)benzoic acid —commonly known as 4-carboxyphenylalanine (pCPA) —against other widely used unnatural amino acids, specifically p-carboxymethylphenylalanine (pCMF), p-acetylphenylalanine (pAcF), and natural phosphotyrosine (pTyr). We will dissect the causality behind its performance, provide self-validating experimental workflows, and map out the strategic logic for its application.

Mechanistic Profiling & Structural Benchmarking

The utility of pCPA stems from its unique side-chain architecture: a rigid phenyl ring substituted with a carboxylate group at the para position. This structure provides two distinct functional modalities:

  • Non-Hydrolyzable Phosphotyrosine Mimicry: Natural phosphotyrosine (pTyr) is highly labile in cellular environments, rapidly cleaved by Protein Tyrosine Phosphatases (PTPs). To study phosphorylation-dependent signaling, researchers require stable mimics. While pCMF offers an exact isosteric match to pTyr (due to an extra methylene spacer), pCPA places the negative charge directly on the aromatic ring. This rigidity reduces conformational entropy. As demonstrated in structural activity studies, cyclic peptides incorporating pCPA act as highly potent, competitive inhibitors of Src kinase ( Ki​=0.85μM ), outperforming many flexible analogues by locking the ligand into a geometry favorable for the kinase's basic binding pocket ([1]).

  • Bioconjugation Handle: The carboxylate group provides a handle for EDC/NHS-mediated amide coupling. While bioorthogonal handles like pAcF (ketone) or pAzF (azide) are preferred in complex lysates to prevent cross-reactivity with natural Asp/Glu residues, pCPA is highly effective for in vitro peptide synthesis and controlled protein functionalization.

Quantitative Data Comparison

The following table summarizes the physicochemical and functional benchmarking of pCPA against its primary alternatives.

Amino AcidPrimary ApplicationKey Functional GroupPhosphatase ResistanceConjugation ChemistryKinase Inhibition ( Ki​ for Src)
pCPA Stable pTyr Mimic / ConjugationCarboxylate (-COOH)High (Non-hydrolyzable)Amide Coupling (EDC/NHS) 0.85μM
pCMF Isosteric pTyr MimicCarboxymethyl (-CH 2​ COOH)High (Non-hydrolyzable)Amide Coupling >5.0μM
pAcF Bioorthogonal ConjugationKetone (-COCH 3​ )N/A (Neutral)Oxime/Hydrazone LigationN/A
pTyr Natural PTMPhosphate (-O-PO 3​ H 2​ )Low (Rapidly cleaved)N/ASubstrate

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes an internal control to verify causality and system performance.

Protocol 1: Site-Specific Genetic Incorporation of pCPA via Amber Suppression

pCPA can be incorporated into proteins in E. coli using an evolved polyspecific aminoacyl-tRNA synthetase (e.g., pCNF-RS), which exhibits high substrate permissivity for para-substituted analogs while strictly discriminating against canonical amino acids ([2]).

Step-by-Step Methodology:

  • Plasmid Co-Transformation: Co-transform E. coli BL21(DE3) with a reporter plasmid (e.g., GFP with a UAG stop codon at a permissive site like Y151) and a pEVOL vector encoding the orthogonal pCNF-RS/tRNA CUA​ pair.

  • Culture & Supplementation: Grow cells in 2xYT media containing appropriate antibiotics at 37°C. Upon reaching an OD600​ of 0.6, supplement the culture with 2 mM pCPA. Crucial: Neutralize the pCPA stock solution to pH 7.4 with NaOH prior to addition to prevent media acidification and cell stress.

  • Induction: Induce aaRS expression with 0.2% L-arabinose and target protein expression with 1 mM IPTG. Shift the temperature to 30°C and express for 16 hours.

  • Self-Validation (The +/- Control): Always run a parallel culture without pCPA.

  • Verification: Purify the protein via Ni-NTA chromatography. Run an SDS-PAGE gel: the "-pCPA" lane should show only truncated protein, while the "+pCPA" lane must show the full-length protein. Confirm the exact mass shift using Intact Protein ESI-MS.

AmberSuppression A E. coli Culture + pCPA Supplement B Engineered aaRS (e.g., pCNF-RS) A->B Cellular Uptake C Orthogonal tRNA (CUA anticodon) B->C Aminoacylation E Ribosome Translation C->E tRNA Delivery D Target mRNA (UAG Stop Codon) D->E mRNA Decoding F pCPA-Modified Full-Length Protein E->F Polypeptide Elongation

Amber suppression workflow for the genetic incorporation of pCPA into target proteins.

Protocol 2: Benchmarking Phosphatase Resistance and Kinase Inhibition

To validate pCPA as a superior pTyr mimic, it must be benchmarked against natural pTyr in a controlled enzymatic environment.

Step-by-Step Methodology:

  • Peptide Synthesis: Synthesize a substrate peptide (e.g., polyGlu 4​ Tyr) and a variant replacing Tyr with pCPA using standard Fmoc solid-phase peptide synthesis (SPPS).

  • Phosphatase Resistance Assay:

    • Incubate 50 μM of each peptide with 100 nM Protein Tyrosine Phosphatase 1B (PTP1B) in assay buffer (50 mM HEPES, pH 7.2, 1 mM DTT) at 37°C.

    • Quench aliquots at 0, 30, and 60 minutes with 1% TFA.

    • Validation: Analyze via RP-HPLC. The pTyr peptide peak will shift rapidly as it is dephosphorylated, whereas the pCPA peptide peak must remain 100% stable over the 60-minute time course.

  • Kinase Inhibition Assay:

    Utilize a radiometric γ

    32 P-ATP assay with purified Src kinase.
  • Titrate the pCPA-peptide (0.1 μM to 100 μM ) against a fixed concentration of the native substrate.

  • Calculate the Ki​ . The rigid carboxylate of pCPA effectively coordinates with the basic residues in the Src active site, yielding potent competitive inhibition.

Strategic Decision Matrix

Selecting between pCPA, pCMF, and pAcF requires aligning the chemical properties of the UAA with the biological constraints of your assay. Use the logic tree below to guide your experimental design.

UAA_Selection Start Goal: Modulate Protein Function or Conjugation Q1 Require Phosphorylation Mimic? Start->Q1 Q2 Require Bioconjugation Handle? Start->Q2 pCPA 4-Carboxyphenylalanine (pCPA) Rigid pTyr Mimic / Carboxyl Handle Q1->pCPA Yes, Rigid/Direct Charge pCMF p-Carboxymethylphenylalanine Flexible Isosteric pTyr Mimic Q1->pCMF Yes, Flexible/Isosteric Q2->pCPA Amide Coupling (EDC/NHS) pAcF p-Acetylphenylalanine (pAcF) Keto-Oxime Ligation Q2->pAcF Hydrazone/Oxime Ligation pAzF p-Azidophenylalanine (pAzF) Click Chemistry Q2->pAzF Azide-Alkyne Cycloaddition

Decision matrix for selecting unnatural amino acids based on experimental goals.

Final Recommendations:

  • Choose pCPA when engineering competitive kinase inhibitors where a rigid, non-hydrolyzable negative charge is required to lock the ligand into an active site geometry.

  • Choose pCMF when studying SH2 domain interactions where the exact spatial distance of the negative charge (mimicking the native phosphoester bond) is critical for protein-protein interaction.

  • Choose pAcF or pAzF if your primary goal is bioconjugation in crude cell lysates, as their bioorthogonal nature prevents the off-target cross-linking seen with carboxylate-based UAAs.

References

  • Wang, W., Ramdas, L., Sun, G., Ke, S., Obeyesekere, N. U., Budde, R. J. A., & McMurray, J. S. (2000). Cyclic Peptides Incorporating 4-Carboxyphenylalanine and Phosphotyrosine Are Potent Inhibitors of pp60c-src. Biochemistry, 39(17), 5221–5228.[Link]

  • Young, D. D., Young, T. S., Jahnz, M., Ahmad, I., Spraggon, G., & Schultz, P. G. (2011). An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity. Biochemistry, 50(11), 1894–1900.[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: 4-(2-Amino-2-carboxyethyl)benzoic acid

Executive Summary & Chemical Identity 4-(2-Amino-2-carboxyethyl)benzoic acid (commonly known as 4-Carboxyphenylalanine or p-Carboxyphenylalanine ) is an unnatural amino acid derivative widely utilized in advanced drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-(2-Amino-2-carboxyethyl)benzoic acid (commonly known as 4-Carboxyphenylalanine or p-Carboxyphenylalanine ) is an unnatural amino acid derivative widely utilized in advanced drug development. It serves as a critical building block in the synthesis of peptidomimetics, particularly α4β1 integrin ligands used for tumor imaging and targeted therapies in autoimmune diseases [1].

While it is not classified as acutely toxic, its zwitterionic nature and synthetic origin require strict adherence to laboratory safety and environmental disposal protocols. This guide provides step-by-step operational workflows to ensure safe handling, regulatory compliance, and ecological responsibility [2].

Table 1: Chemical Identifiers & Physicochemical Properties
PropertyValueOperational Implication
Chemical Name 4-(2-Amino-2-carboxyethyl)benzoic acidN/A
CAS Number 22976-70-1Use for SDS retrieval and EHS logging [3].
Molecular Formula C₁₀H₁₁NO₄Contains nitrogen; requires specific incineration parameters.
Molecular Weight 209.20 g/mol Relevant for molarity calculations in assays.
Physical State Solid (Powder)Prone to aerosolization; handling requires draft protection.
Solubility pH-dependent (Amphoteric)Poorly soluble in neutral water; soluble in bases/acids.

Physicochemical Rationale for Handling

To handle 4-carboxyphenylalanine effectively, one must understand the causality behind its physical behavior. The molecule contains one primary amine and two carboxylic acid groups (one aliphatic, one aromatic).

The Causality of Solubility: Because of these functional groups, the compound exists as a zwitterion in neutral aqueous solutions, leading to strong intermolecular ionic lattices and poor solubility. It becomes highly soluble only when the pH is shifted to deprotonate the aromatic carboxylic acid (alkaline) or protonate the amine (acidic). Operational Impact: When disposing of aqueous solutions containing this compound, the pH must be carefully monitored. Mixing an alkaline waste stream containing dissolved 4-carboxyphenylalanine with an acidic bulk waste container will cause immediate, unexpected precipitation, potentially clogging waste lines or causing pressure buildup.

Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 Safety GogglesPrevents mechanical irritation from fine powder aerosols.
Hand Protection Nitrile Gloves (Minimum 4 mil)Provides adequate barrier against solid residue and solvent vehicles.
Body Protection Standard Cotton Lab CoatPrevents accumulation of chemical dust on personal clothing.
Respiratory N95 or FFP2 (if outside hood)Recommended if weighing large quantities outside a localized exhaust system.

Step-by-Step Disposal Workflows

Unnatural synthetic amino acids are not readily biodegradable by standard municipal water treatment microbial communities. Under no circumstances should 4-carboxyphenylalanine be disposed of down the drain [4].

Methodology 1: Routine Waste Disposal Protocol

This self-validating protocol ensures that waste is chemically compatible and properly categorized before handover to Environmental Health and Safety (EHS).

Step 1: Categorize the Waste State

  • Solid Waste: Collect all empty vials, contaminated weighing paper, and pipette tips in a designated solid hazardous waste bin lined with a biohazard/chemical waste bag.

  • Liquid Waste: Determine the primary solvent vehicle (Aqueous, Halogenated Organic, or Non-Halogenated Organic).

Step 2: Pre-Disposal pH Validation (For Aqueous Waste)

  • Action: Before adding aqueous 4-carboxyphenylalanine solutions to a bulk waste carboy, test the pH using indicator strips.

  • Validation: The pH must be neutralized to between 6.0 and 8.0. If the solution is highly alkaline (used to dissolve the compound), neutralize dropwise with 1M HCl.

  • Causality: Neutralization prevents exothermic acid-base reactions in the bulk container and minimizes the risk of sudden precipitation.

Step 3: Segregation and Transfer

  • Transfer the neutralized liquid to the appropriate EHS-approved carboy.

  • Self-Validation Check: Visually inspect the bulk container for 60 seconds after addition. Ensure there is no gas evolution, bubbling, or rapid temperature increase.

Step 4: Labeling and Logging

  • Update the waste log immediately. Label the container with the full chemical name: "4-(2-Amino-2-carboxyethyl)benzoic acid" (Do not use abbreviations like "4-CPA").

DisposalWorkflow Start Waste Generation: 4-Carboxyphenylalanine StateCheck Physical State? Start->StateCheck Solid Solid Powder/Residue StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Incineration EHS Licensed Incineration Solid->Incineration SolventCheck Aqueous or Organic? Liquid->SolventCheck Aqueous Aqueous Waste (Check pH 6-8) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Aqueous->Incineration Halogenated Halogenated Organic Waste Organic->Halogenated NonHalogenated Non-Halogenated Organic Waste Organic->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Logical workflow for the categorization and disposal of 4-carboxyphenylalanine waste.

Spill Response & Decontamination

In the event of a localized spill, rapid containment is necessary to prevent aerosolization or cross-contamination of sensitive assays.

Methodology 2: Spill Cleanup Protocol

Step 1: Assessment and PPE Verification

  • Assess the spill size. For standard benchtop spills (<50g or <500mL), ensure standard PPE (Table 2) is worn.

Step 2: Containment

  • Solid Spills: Do not dry sweep, as this aerosolizes the fine powder. Lightly moisten the powder with a mist of 70% Ethanol to bind the particles.

  • Liquid Spills: Surround the spill with inert absorbent pads or vermiculite to prevent spreading.

Step 3: Collection

  • Use a disposable plastic scoop (for solids) or tweezers (for saturated pads) to transfer the material into a rigid, sealable solid waste container.

Step 4: Chemical Decontamination (The Causality of Solvent Choice)

  • Action: Wipe the affected surface with a mild base (e.g., 0.1 M NaHCO₃) followed by 70% Ethanol.

  • Causality: Because 4-carboxyphenylalanine is poorly soluble in neutral water, wiping with plain water will only smear the compound. A mild base deprotonates the carboxylic acids, rendering the residue highly water-soluble for complete removal. The final ethanol wipe ensures rapid drying and sanitization.

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain Spill (Prevent Drain Entry) PPE->Contain SolidSpill Solid Spill: Moisten & Sweep Contain->SolidSpill LiquidSpill Liquid Spill: Absorbent Pads Contain->LiquidSpill Decon Wipe with 70% EtOH or Mild Base SolidSpill->Decon LiquidSpill->Decon Dispose Transfer to Solid Hazardous Waste Decon->Dispose

Step-by-step spill response and decontamination pathway for laboratory settings.

References

  • Title: US8486370B2 - Heterocyclic ligands for integrin imaging and therapy Source: Google Patents URL
  • Title: (+/-)-2-AMINO-3-(4-CARBOXYPHENYL)PROPIONIC ACID Source: NextSDS URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Amino-2-carboxyethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Amino-2-carboxyethyl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.